3-Hydroxy-4'-methoxy-2-naphthanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFPIHXQQZAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059067 | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92-79-5 | |
| Record name | 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtanilide RL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4'-methoxy-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0MUF32GX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4'-methoxy-2-naphthanilide, widely known in the dye industry as Naphthol AS-RL, is a key organic intermediate.[1] Its molecular structure, featuring a naphthalene core coupled with a methoxy-substituted anilide group, makes it a crucial precursor in the synthesis of a variety of high-performance azo dyes and pigments. These pigments are valued for their vibrant colors, and excellent light and chemical fastness, finding applications in printing inks, automotive paints, and plastics. Beyond the realm of colorants, the structural motif of 3-hydroxy-2-naphthanilides is also of interest to medicinal chemists and drug development professionals due to its presence in various biologically active compounds. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanism, a detailed experimental protocol, and the characterization of the final product.
Synthesis Overview and Mechanistic Insights
The most prevalent and industrially viable method for the synthesis of this compound is the direct amidation of 3-hydroxy-2-naphthoic acid with p-anisidine. This reaction, however, is not a simple mixing of the two reactants. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically uphill process due to the formation of a stable carboxylate-ammonium salt and the poor leaving group nature of the hydroxyl group. To overcome this, the reaction is typically facilitated by a condensing agent or by conducting the reaction at elevated temperatures in a suitable solvent to drive off the water formed.
A common and effective approach involves the use of a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), in a non-polar aprotic solvent like xylene or toluene.
The reaction proceeds through the following key steps:
-
Activation of the Carboxylic Acid: Phosphorus trichloride reacts with 3-hydroxy-2-naphthoic acid to form a highly reactive acyl chloride intermediate. This in-situ formation of the acyl chloride is crucial as it converts the poor hydroxyl leaving group into a much better chloride leaving group.
-
Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly formed acyl chloride.
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.
-
Elimination and Amide Formation: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently lost from the nitrogen atom, which can be neutralized by a mild base or another molecule of the amine reactant.
The overall reaction can be represented as follows:
Caption: Overall reaction for the synthesis of this compound.
Physicochemical Data of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Hydroxy-2-naphthoic acid | 3-Hydroxynaphthalene-2-carboxylic acid | C₁₁H₈O₃ | 188.18 | 222-223 | Decomposes (>400) |
| p-Anisidine | 4-Methoxyaniline | C₇H₉NO | 123.15 | 57-60 | 243 |
| This compound | 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | C₁₈H₁₅NO₃ | 293.32 | 195-196 | Not available |
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis of this compound.
Materials and Equipment:
-
3-Hydroxy-2-naphthoic acid
-
p-Anisidine
-
Phosphorus trichloride (PCl₃)
-
Xylene (anhydrous)
-
Sodium carbonate (Na₂CO₃) solution (5% w/v)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Melting point apparatus
Step-by-Step Procedure:
Reaction Setup:
Caption: Diagram of the experimental setup for the synthesis.
-
Charging the Reactor: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid and 100 mL of anhydrous xylene.
-
Addition of p-Anisidine: To this suspension, add 12.3 g (0.1 mol) of p-anisidine. Stir the mixture at room temperature to ensure even distribution of the reactants.
-
Activation with Phosphorus Trichloride: Prepare a solution of 4.6 g (0.033 mol) of phosphorus trichloride in 20 mL of anhydrous xylene. Add this solution dropwise to the stirred reaction mixture from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 140-144 °C for xylene) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into 200 mL of a 5% aqueous sodium carbonate solution with stirring to neutralize any unreacted phosphorus trichloride and acidic byproducts.
-
The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or xylene to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.
-
The structure of the final product can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
-
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Phosphorus trichloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Xylene is flammable and a skin and respiratory irritant. Avoid inhalation and contact with skin.
-
p-Anisidine is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust.
Conclusion
The synthesis of this compound via the amidation of 3-hydroxy-2-naphthoic acid with p-anisidine using a condensing agent like phosphorus trichloride is a robust and efficient method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving a high yield of the pure product. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important chemical intermediate, which serves as a versatile building block in the creation of a wide range of valuable dyes, pigments, and potentially, novel pharmaceutical agents.
References
An In-Depth Technical Guide to the Physical Properties of N-Phenyl-2-naphthylamine (CAS 135-88-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-2-naphthylamine (CAS 135-88-6), also known as 2-anilinonaphthalene or PBNA, is a secondary aromatic amine. While historically significant as an antioxidant in the rubber industry, its relevance to the field of drug development is multifaceted, stemming from its chemical structure, which can serve as a scaffold for medicinal chemistry, and its well-documented metabolic fate, which underscores critical toxicological considerations in drug design. This guide provides a comprehensive overview of the core physical and chemical properties of N-Phenyl-2-naphthylamine, alongside standardized methodologies for their determination and a discussion of its biological implications.
Chemical Identity and Structure
N-Phenyl-2-naphthylamine is characterized by a phenyl group attached to the nitrogen atom of a 2-naphthylamine moiety. This structure imparts a significant degree of aromaticity and a specific three-dimensional conformation that dictates its physical properties and biological interactions.
Molecular Formula: C₁₆H₁₃N[1]
Molecular Weight: 219.29 g/mol [1]
Synonyms: 2-Anilinonaphthalene, N-(2-Naphthyl)aniline, AgeRite Powder, Neozone D, PBNA[1]
Core Physical and Chemical Properties
The physical properties of N-Phenyl-2-naphthylamine are summarized in the table below. These characteristics are fundamental for its handling, formulation, and understanding its behavior in both chemical and biological systems.
| Property | Value | Source(s) |
| Physical State | Solid, appearing as white to gray or brown powder/crystals. | [1][2] |
| Melting Point | 105-108 °C | [1][3][4] |
| Boiling Point | 395-395.5 °C (at 760 mmHg) | [3] |
| Solubility in Water | Insoluble. | [1][2] |
| Solubility in Organic Solvents | Soluble in ether, benzene, acetone, and alcohol. | [1] |
| Vapor Pressure | 8.3 x 10⁻⁶ mmHg at 25 °C (estimated) | [5] |
| Density | 1.24 g/cm³ | [6] |
| pKa | Not readily available. | |
| LogP (Octanol-Water Partition Coefficient) | 4.38 | [5] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is paramount in chemical research and drug development. The following sections detail standardized, self-validating protocols for measuring key physical parameters of solid aromatic amines like N-Phenyl-2-naphthylamine, with a focus on OECD guidelines to ensure data integrity and reproducibility.
Determination of Melting Point (OECD Guideline 102)
The melting point is a critical indicator of purity and is essential for material characterization. The capillary method is a widely accepted and reliable technique.[7][8][9][10]
Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Step-by-Step Methodology:
-
Sample Preparation: The N-Phenyl-2-naphthylamine sample must be thoroughly dried and finely powdered to ensure uniform heating.
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated thermometer or temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance.
Caption: Workflow for Melting Point Determination.
Determination of Water Solubility (OECD Guideline 105)
Understanding the aqueous solubility of a compound is fundamental in drug development, as it directly influences bioavailability and formulation strategies.[11][12][13][14] For a substance like N-Phenyl-2-naphthylamine with low water solubility, the flask method is appropriate.
Principle: A surplus of the solid is equilibrated with water at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is determined.
Step-by-Step Methodology:
-
Equilibration: An excess amount of N-Phenyl-2-naphthylamine is added to a known volume of purified water in a sealed flask.
-
Agitation: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration through a membrane filter that does not adsorb the test substance.
-
Concentration Analysis: The concentration of N-Phenyl-2-naphthylamine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The experiment should be repeated to ensure the obtained solubility value is consistent and represents the true equilibrium solubility.
Biological Implications for Drug Development
While not a therapeutic agent itself, the biological activities and metabolic fate of N-Phenyl-2-naphthylamine provide crucial insights for medicinal chemists and toxicologists.
Antioxidant Activity and Cytotoxicity
As an antioxidant, N-Phenyl-2-naphthylamine's primary industrial application is to prevent oxidative degradation. In biological systems, such properties can be a double-edged sword. While antioxidants can be beneficial, the reactivity of aromatic amines can also lead to cytotoxicity. Studies have shown that N-Phenyl-2-naphthylamine exhibits phytotoxic properties, acting as a reactive compound within cell membranes and causing cumulative damage, particularly in membrane-rich organelles like chloroplasts.[5] This membrane-disrupting activity is a critical consideration for any potential therapeutic application of its derivatives.
Metabolic Activation to a Carcinogen
The most significant biological aspect of N-Phenyl-2-naphthylamine in the context of drug development is its in vivo metabolism. It is known to be dephenylated to 2-naphthylamine, a potent human bladder carcinogen.[6][11][12][15] This metabolic activation pathway is a classic example of how a seemingly non-carcinogenic parent compound can be transformed into a toxic metabolite.
Caption: Metabolic Activation Pathway of N-Phenyl-2-naphthylamine.
This metabolic liability serves as a critical cautionary tale in drug design. Any novel therapeutic agent possessing a similar structural motif would require extensive metabolic and toxicological profiling to rule out the formation of carcinogenic metabolites. The study of N-Phenyl-2-naphthylamine's metabolism can inform the development of safer drug candidates by highlighting structural features prone to metabolic activation.
Conclusion
N-Phenyl-2-naphthylamine, with its well-defined physical properties, serves as an important case study for researchers in the chemical and pharmaceutical sciences. Its straightforward determination of physical parameters using standardized protocols provides a solid foundation for its use as a reference compound. More importantly, its biological properties, particularly its metabolic conversion to a known carcinogen, offer invaluable lessons in the principles of toxicology and the importance of metabolic profiling in the drug development pipeline. The insights gained from understanding the physical and biological characteristics of N-Phenyl-2-naphthylamine can guide the design of safer and more effective therapeutic agents.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. prepchem.com [prepchem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. On the mode of action of N-phenyl-2-naphthylamine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dormer.com [dormer.com]
- 14. Human Metabolome Database: Showing metabocard for N-Phenyl-2-naphthylamine (HMDB0032865) [hmdb.ca]
- 15. publications.iarc.who.int [publications.iarc.who.int]
A Technical Guide to the Spectral Analysis of 3-hydroxy-4'-methoxy-2-naphthanilide
Introduction
3-hydroxy-4'-methoxy-2-naphthanilide, known in the dye industry as Naphthol AS-RL or Azoic Coupling Component 11, is a complex aromatic compound with significant applications in the manufacturing of pigments.[1] Its molecular structure, featuring a naphthalene core, an amide linkage, and a methoxy-substituted aniline ring, gives rise to a rich and nuanced spectral signature. Understanding this signature is paramount for quality control, structural elucidation, and the development of new applications in materials science and medicinal chemistry.
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and the logic of spectral interpretation.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the spectral data begins with a clear visualization of the molecular structure. The key functional groups and aromatic systems present in this compound each contribute distinct and predictable signals in its various spectra.
Caption: Key identifiers for this compound.
The molecule's planarity is influenced by intramolecular hydrogen bonding between the hydroxyl and amide groups. This structural feature has significant consequences for the chemical environment of the involved protons and carbons, which is directly reflected in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.
Experimental Protocol: NMR Data Acquisition
A standard and effective protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic regions of the spectrum.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound can be divided into several key regions:
-
Aromatic Region (approx. 6.8 - 8.5 ppm): This region will be the most complex, containing signals for the protons on both the naphthalene and the methoxy-substituted aniline rings. The coupling patterns (doublets, triplets, and multiplets) will provide information about the substitution pattern and the connectivity of the protons.
-
Amide and Hydroxyl Protons (variable): The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent. In DMSO-d₆, these protons often appear as broad singlets at higher chemical shifts.
-
Methoxy Protons (approx. 3.8 ppm): The three protons of the methoxy group (-OCH₃) will typically appear as a sharp singlet.
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Naphthalene Ring Protons | 7.0 - 8.5 | m | 6H |
| Aniline Ring Protons | 6.8 - 7.8 | m | 4H |
| Amide Proton (N-H) | 9.0 - 10.5 (in DMSO-d₆) | br s | 1H |
| Hydroxyl Proton (O-H) | 9.5 - 11.0 (in DMSO-d₆) | br s | 1H |
| Methoxy Protons (-OCH₃) | ~3.8 | s | 3H |
Note: These are predicted values and may vary based on experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key features to expect include:
-
Aromatic and Naphthalene Carbons (approx. 100 - 160 ppm): This region will contain a large number of signals corresponding to the carbons of the two aromatic rings. The chemical shifts will be influenced by the attached functional groups.
-
Carbonyl Carbon (approx. 165 - 175 ppm): The amide carbonyl carbon will appear as a distinct signal in the downfield region of the spectrum.
-
Methoxy Carbon (approx. 55 ppm): The carbon of the methoxy group will resonate at a characteristic chemical shift.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Naphthalene Ring Carbons | 110 - 140 |
| Aniline Ring Carbons | 114 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.
Experimental Protocol: FTIR Data Acquisition
A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.
IR Spectral Analysis
The key vibrational modes to identify in the IR spectrum are:
-
O-H and N-H Stretching (approx. 3200 - 3500 cm⁻¹): The presence of both hydroxyl and amide groups will result in broad absorption bands in this region due to hydrogen bonding.
-
C-H Stretching (Aromatic) (approx. 3000 - 3100 cm⁻¹): These absorptions are characteristic of C-H bonds on the aromatic rings.
-
C=O Stretching (Amide I) (approx. 1640 - 1680 cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch is expected. Its position can be influenced by conjugation and hydrogen bonding.
-
N-H Bending (Amide II) (approx. 1510 - 1570 cm⁻¹): This band arises from the in-plane bending of the N-H bond.
-
C=C Stretching (Aromatic) (approx. 1450 - 1600 cm⁻¹): Multiple bands in this region are indicative of the aromatic rings.
-
C-O Stretching (approx. 1000 - 1300 cm⁻¹): Absorptions corresponding to the C-O bonds of the hydroxyl and methoxy groups will be present.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3500 | O-H and N-H stretch (H-bonded) | Medium-Strong, Broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |
| 1640 - 1680 | Amide C=O stretch (Amide I) | Strong |
| 1510 - 1570 | N-H bend (Amide II) | Medium-Strong |
| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong |
| 1200 - 1300 | Aryl C-O stretch (Phenol) | Medium-Strong |
| 1000 - 1100 | Alkyl C-O stretch (Ether) | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the mass analysis of organic compounds:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Mass Spectral Analysis
The mass spectrum of this compound is expected to show:
-
Molecular Ion Peak (M⁺·): A peak corresponding to the intact molecule with one electron removed. For C₁₈H₁₅NO₃, the expected m/z is 293.
-
Fragment Ions: A series of peaks at lower m/z values resulting from the fragmentation of the molecular ion. The fragmentation pattern is often predictable based on the stability of the resulting fragments.
Plausible Fragmentation Pathway:
Caption: A simplified representation of a plausible fragmentation pathway.
The most likely fragmentation will involve cleavage of the amide bond, leading to the formation of a naphthoyl cation (m/z 171) and a methoxy-substituted anilino radical, or a 4-methoxyphenyl isocyanate cation (m/z 123) and a 3-hydroxynaphthyl radical. The relative intensities of these fragment peaks will depend on the stability of the resulting ions.
Conclusion
The spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical properties. The methodologies and interpretations presented in this guide offer a robust framework for the spectral characterization of this and related complex aromatic molecules, thereby supporting advancements in the fields where such compounds play a critical role.
References
An In-depth Technical Guide to the Solubility Profile of 3-hydroxy-4'-methoxy-2-naphthanilide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-hydroxy-4'-methoxy-2-naphthanilide (CAS No. 92-79-5). This compound, a member of the naphthanilide class, exhibits characteristically low aqueous solubility, a critical parameter influencing its handling, formulation, and potential applications in research and development. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust guide to characterizing this and structurally similar molecules. We will delve into the foundational physicochemical properties that govern solubility, outline detailed methodologies for kinetic and thermodynamic solubility assessment, and explore the impact of environmental factors such as pH, temperature, and the presence of cosolvents. The importance of solid-state characterization in understanding solubility is also a key focus. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and insightful investigation.
Introduction: The Critical Role of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the bioavailability, processability, and ultimate utility of a chemical compound. For molecules like this compound, which are often used as intermediates in the synthesis of dyes and pigments, understanding their solubility is paramount for controlling reaction kinetics, purification, and product quality. In the context of pharmaceutical development, poor aqueous solubility is a major hurdle, affecting more than 40% of new chemical entities and often leading to low and variable oral bioavailability.[1] A comprehensive solubility profile is therefore an indispensable component of the compound's overall characterization.
Physicochemical Landscape of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 92-79-5 | [2][3] |
| Molecular Formula | C₁₈H₁₅NO₃ | [2][3] |
| Molecular Weight | 293.32 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | ~160-165°C to 229-230°C | [4][5] This wide range suggests the potential for different polymorphic forms. |
| Aqueous Solubility | Sparingly soluble/Insoluble; ~1.5 µg/mL | [3][5] |
| Predicted pKa | ~8.75 (weak acid) | [5] Attributed to the phenolic hydroxyl group. |
| Predicted logP | ~4.45 | [5] Indicates high lipophilicity and low aqueous solubility. |
The Influence of Molecular Structure on Solubility
The solubility of this compound is a direct consequence of its molecular architecture:
-
Large Aromatic System: The naphthalene and benzene rings contribute to a large, hydrophobic surface area, leading to unfavorable interactions with polar water molecules and thus low aqueous solubility.
-
Amide Linkage: The amide group can participate in hydrogen bonding, but its contribution to aqueous solubility is often limited in large aromatic molecules.
-
Phenolic Hydroxyl Group (Weak Acid): The hydroxyl group on the naphthalene ring is the primary determinant of the compound's pH-dependent solubility. With a predicted pKa of approximately 8.75, this group is largely unionized in acidic and neutral media.[5] In alkaline conditions (pH > pKa), the hydroxyl group will deprotonate to form a phenolate anion, which is significantly more water-soluble. This is a common characteristic of phenolic compounds.
-
Methoxy Group: The methoxy group is relatively non-polar and can slightly increase the electron density of the aromatic system, which may have a minor influence on the pKa of the hydroxyl group.
Theoretical Framework for Solubility Determination
A comprehensive solubility assessment distinguishes between two key states: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing precipitation. It is a high-throughput method suitable for early-stage screening.[6][7]
-
Thermodynamic (Equilibrium) Solubility: This represents the true saturation point of a solution in equilibrium with an excess of the solid compound. It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][8]
The significant discrepancy often observed between kinetic and thermodynamic solubility values underscores the importance of selecting the appropriate method for the intended application.
Experimental Protocols for Determining the Solubility Profile
This section provides detailed, step-by-step methodologies for a comprehensive solubility assessment of this compound.
Preliminary Assessment: Intrinsic Aqueous Solubility (Thermodynamic)
This protocol establishes the baseline solubility in a neutral aqueous environment.
Workflow for Intrinsic Aqueous Solubility Determination
References
- 1. arabjchem.org [arabjchem.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Intricacies: A Technical Guide to the Mechanisms of Action of Naphthol Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The naphthol scaffold, a bicyclic aromatic structure, represents a privileged core in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities. Understanding the precise mechanisms by which these compounds exert their effects at the molecular level is paramount for the rational design of novel therapeutics and the advancement of chemical biology. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of naphthol derivatives, moving beyond a simple cataloging of biological effects to elucidate the underlying molecular interactions and cellular consequences. We will delve into the causality behind experimental choices, provide detailed protocols for key investigative techniques, and ground our discussion in authoritative scientific literature.
Section 1: The Multifaceted Nature of Naphthol Derivatives: An Overview
Naphthol derivatives constitute a broad class of compounds characterized by a naphthalene ring system bearing at least one hydroxyl group. This fundamental structure can be extensively modified through the introduction of various functional groups, leading to a wide spectrum of physicochemical properties and, consequently, biological activities. These activities range from anticancer and antimicrobial to antioxidant and enzyme inhibition, making them a fertile ground for drug discovery.[1][2] The versatility of the naphthol framework allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets.
Section 2: Core Mechanisms of Action
Our exploration of the biological activity of naphthol derivatives will be structured around their fundamental mechanisms of action at the molecular level.
Modulation of Cellular Signaling Pathways
A primary mechanism through which naphthol derivatives exert their biological effects is the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
2.1.1. Downregulation of the EGFR/PI3K/Akt Signaling Pathway:
Certain naphthoquinone-naphthol derivatives have demonstrated potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[3][4] This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival.
Mechanistically, these derivatives can inhibit the phosphorylation of key components of this pathway. For instance, compound 13, a novel naphthoquinone-naphthol derivative, has been shown to significantly reduce the expression of phosphorylated EGFR, PI3K, and Akt in cancer cell lines.[3] This inhibition leads to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as cleaved caspase-3, ultimately inducing apoptosis in cancer cells.[3][4]
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
This protocol outlines the key steps to assess the phosphorylation status of proteins in a signaling pathway, such as EGFR/PI3K/Akt, following treatment with a naphthol derivative.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116, PC9) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the naphthol derivative for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Logical Relationship Diagram: EGFR/PI3K/Akt Pathway Inhibition
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by a naphthol derivative, leading to apoptosis.
Enzyme Inhibition
Naphthol derivatives are known to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic potential.
2.2.1. Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition:
Several 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes.[5][6] AChE is a critical enzyme in the nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[7] Carbonic anhydrases are involved in various physiological processes, and their inhibition has applications in treating conditions like glaucoma and epilepsy. The inhibitory activity of these naphthol derivatives is often potent, with Ki values in the micromolar to nanomolar range.[5][6]
2.2.2. Cyclooxygenase (COX) Inhibition:
Certain 2-substituted-1-naphthol derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, with some showing preferential inhibition of COX-2 over COX-1.[8] The hydroxyl group at the C-1 position of the naphthalene ring appears to be crucial for this activity, potentially forming a hydrogen bond with the Val 523 residue in the COX-2 active site.[8] This selectivity is significant as COX-2 is an important target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Data: Enzyme Inhibition by 1-Naphthol Derivatives
| Compound Class | Target Enzyme | Ki Range (µM) | Reference |
| 1-Naphthol Derivatives | hCA I | 0.034 - 0.724 | [5][6] |
| 1-Naphthol Derivatives | hCA II | 0.172 - 0.562 | [5][6] |
| 1-Naphthol Derivatives | AChE | 0.096 - 0.177 | [5][6] |
Interaction with Nucleic Acids
Direct interaction with DNA is another significant mechanism of action for some naphthol derivatives, contributing to their cytotoxic and antimicrobial properties.
2.3.1. DNA Binding and Damage:
Certain naphthol derivatives can bind to DNA through various modes, including intercalation and groove binding.[9][10] This interaction can disrupt DNA replication and transcription, leading to cell death. For example, 2-Hydroxymethyl-1-naphthol diacetate (TAC) has been shown to inhibit DNA, RNA, and protein synthesis, contributing to its cytotoxicity against cancer cells.[11]
Furthermore, some naphthol derivatives can induce oxidative DNA damage. For instance, a metabolite of 2-naphthylamine, 2-nitroso-1-naphthol, can cause Cu(II)-mediated DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative stress.[12]
Experimental Workflow: DNA Interaction Studies
Caption: A typical experimental workflow to characterize the interaction of a naphthol derivative with DNA.
Antioxidant Activity and Modulation of Oxidative Stress
The phenolic hydroxyl group in the naphthol structure endows many of its derivatives with antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress.[5][13] This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][14] The antioxidant capacity of naphthol derivatives can contribute to their protective effects in various pathological conditions associated with oxidative stress.
Section 3: Antimicrobial Mechanisms
Naphthol derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[11][15][16][17] Their mechanisms of action in microorganisms are multifaceted and can include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene ring can facilitate the insertion of these molecules into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Essential Enzymes: As discussed earlier, enzyme inhibition is a key mechanism. In microbes, naphthol derivatives can target enzymes crucial for their survival, such as DNA gyrase.[15]
-
Inhibition of Biofilm Formation: Some derivatives can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow the microbial strain (bacterial or fungal) in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
-
Preparation of Naphthol Derivative Dilutions:
-
Prepare a series of twofold dilutions of the naphthol derivative in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of cell viability.
-
Section 4: Receptor Binding
While less commonly reported than the other mechanisms, some naphthol derivatives have been designed to bind to specific cellular receptors. For example, derivatives have been synthesized as fluorescent ligands for sigma receptors, which are involved in various neurological processes.[18] Additionally, by replacing the indole ring of a known 5-HT4 receptor ligand with a naphthalene ring, researchers have developed potent and selective ligands for this serotonin receptor subtype.[19] This highlights the potential of the naphthol scaffold in designing receptor-targeted therapeutics.
Conclusion
The biological activities of naphthol derivatives are underpinned by a diverse array of molecular mechanisms. From the intricate modulation of signaling pathways and specific enzyme inhibition to direct interactions with nucleic acids and the mitigation of oxidative stress, these compounds offer a rich landscape for therapeutic intervention. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of novel and effective naphthol-based drugs. The versatility of the naphthol scaffold, coupled with a growing understanding of its structure-activity relationships, ensures its continued prominence in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative DNA damage induced by a metabolite of 2-naphthylamine, a smoking-related bladder carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
historical development of Naphthol AS coupling components
An In-depth Technical Guide to the Historical Development of Naphthol AS Coupling Components
Authored by a Senior Application Scientist
Abstract
The advent of synthetic dyes revolutionized the chemical and textile industries, moving the world from a limited palette of natural colorants to a vibrant spectrum of engineered molecules. Central to this revolution was the development of azoic dyes, a class of colorants formed in situ on the textile fiber. This guide charts the historical and technical evolution of Naphthol AS coupling components, the cornerstone molecules that enabled this technology. We will journey from the early use of simple naphthols to the pivotal invention of Naphthol AS in 1911, which dramatically improved dye fastness through enhanced fiber affinity. This narrative will dissect the underlying chemical principles, explore the systematic expansion of the Naphthol AS series, detail the mechanistic intricacies of the azo coupling reaction, and outline the standardized protocols that defined their industrial application. For the modern researcher, this historical trajectory not only provides context but also illuminates the foundational principles of molecular design that continue to influence materials science, pigment chemistry, and the synthesis of pharmaceutical intermediates.
The Precursor Era: The Limitations of β-Naphthol
The story of Naphthol AS begins with its simpler predecessor, 2-naphthol (or β-naphthol). Naphthols are derivatives of naphthalene and belong to the phenol family, making them reactive partners in dye synthesis.[1] The first azoic color was produced by Thomas and Robert Holliday by coupling a diazotized amine with β-naphthol.[2] This process, known as "ingrain" or "developed" dyeing, involves forming an insoluble azo dye directly on the fabric.[2][3]
While revolutionary, β-naphthol had a significant drawback: its low affinity (substantivity) for cellulosic fibers like cotton. This meant that during the impregnation step, the molecule did not bind strongly to the fabric. Consequently, much of the final azo dye formed on the surface of the fibers rather than within their matrix, leading to poor wash fastness and a tendency to "crock" or rub off.
The 1911 Breakthrough: The Invention of Naphthol AS
The critical breakthrough occurred in 1911 when chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach in Germany developed a new type of coupling component.[4] They synthesized the anilide of 3-hydroxy-2-naphthoic acid, a compound that came to be known as Naphthol AS.[5] The "AS" designation is derived from the German Anilid Säure, referring to the anilide of the carboxylic acid.
The genius of this molecular design lies in the introduction of the carboxamide group (-CONH-). This seemingly simple addition had a profound impact:
-
Enhanced Substantivity: The larger, more planar structure of Naphthol AS, along with the hydrogen-bonding capability of the amide group, significantly increased its affinity for cellulose fibers.[6]
-
Improved Fastness: Because the coupling component was more securely anchored within the fiber matrix before the coupling reaction, the resulting azo dye was also formed deep within the fiber. This led to vastly superior wash fastness and overall durability compared to dyes derived from β-naphthol.[6][7]
This discovery marked the replacement of β-naphthol and established Naphthol AS as the foundational structure for a new generation of high-performance azoic dyes.[5]
The Core Synthesis of Naphthol AS
The fundamental synthesis of Naphthol AS involves the condensation of 3-hydroxy-2-naphthoic acid with aniline, typically using a dehydrating agent like phosphorus trichloride in an inert solvent. This reaction forms the stable amide linkage that is the hallmark of the Naphthol AS series.
Caption: Synthesis of Naphthol AS from its precursors.
The Azo Coupling Mechanism: A Deeper Look
The formation of the final dye is an azo coupling reaction , a classic example of electrophilic aromatic substitution.[8][9][10] The reaction proceeds in two main stages: diazotization and coupling.
-
Diazotization: An aromatic primary amine (the "diazo component" or "base") is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This diazonium ion (R-N₂⁺) is a weak electrophile.
-
Coupling: The diazonium salt is then reacted with the "coupling component" (e.g., Naphthol AS). The Naphthol AS is first dissolved in an alkali like sodium hydroxide to form the highly nucleophilic naphtholate ion.[5] The electrophilic diazonium ion then attacks the electron-rich naphthalene ring system, typically at the position para to the activating hydroxyl group, displacing a hydrogen atom to form the stable -N=N- azo bond.[10][11]
The pH of the coupling medium is critical; it must be mildly acidic or neutral to ensure the diazonium ion is stable and the naphthol is sufficiently activated as a nucleophile.[9]
Caption: The two-stage mechanism of azo dye formation.
Expansion of the Naphthol AS Series
The success of the original Naphthol AS spurred the development of a wide array of analogues. By introducing different substituents on the anilide phenyl ring, chemists could systematically modify the properties of the coupling component and, consequently, the final dye. These variations allowed for fine-tuning of:
-
Substantivity: Increasing the molecular size and planarity generally increased affinity for cotton.[5]
-
Solubility: Groups could be added to adjust the solubility of the naphtholate in the impregnation bath.
-
Color Gamut: The electronic nature of the substituents on the Naphthol AS derivative influences the electron density of the naphthalene system, which in turn affects the wavelength of light absorbed by the final azo dye. This allowed for the creation of a broad palette of colors, from yellows and oranges to deep reds, blues, and blacks.[6][12]
This systematic approach led to a comprehensive series of products, each with a unique suffix to denote its structure (e.g., Naphthol AS-OL, AS-G, AS-BS, AS-BO).[4][6]
Table 1: Comparison of Selected Naphthol AS Derivatives
| Derivative Name | Chemical Structure/Key Substituent | Key Properties & Applications | Typical Color Range |
| Naphthol AS | 3-Hydroxy-N-phenyl -2-naphthamide | The original; benchmark for red and bordeaux shades. Moderate substantivity.[4][5] | Reds, Violets |
| Naphthol AS-G | 3-Hydroxy-N-(2-methylphenyl )-2-naphthamide | Used for producing yellow and orange shades, high lightfastness.[6] | Yellows, Oranges |
| Naphthol AS-OL | 3-Hydroxy-N-(2-methoxyphenyl )-2-naphthamide | Provides good substantivity and is used for a variety of shades.[4] | Reds, Browns |
| Naphthol AS-BO | 3-Hydroxy-N-(1-naphthalenyl )-2-naphthamide | High substantivity due to the larger naphthalene ring system; used for deep reds and bordeauxs.[5] | Bordeaux, Browns |
| Naphthol AS-BS | 3-Hydroxy-N-(3-nitrophenyl )-2-naphthamide | The nitro group provides a bathochromic (deepening) shift; used for navy and black shades. High substantivity.[5] | Blues, Blacks |
Experimental Protocol: The "Ingrain" Dyeing Process
The defining application of Naphthol AS components is the in situ dyeing process, which ensures the insoluble pigment is physically trapped within the fibers. This self-validating protocol guarantees high fastness if performed correctly.
Caption: Workflow for the in-situ azoic dyeing process.
Step-by-Step Laboratory Methodology
-
Preparation of the Naphtholate Solution:
-
Weigh 1.0 g of Naphthol AS.
-
In a beaker, create a paste with 2 mL of ethanol.
-
Add 2 mL of 5 M Sodium Hydroxide (NaOH) solution and stir until the naphthol dissolves completely.
-
Dilute with 100 mL of distilled water. This is the impregnation bath.
-
-
Impregnation:
-
Immerse a swatch of cotton fabric in the naphtholate solution for 10-15 minutes, ensuring complete saturation.
-
Remove the fabric and squeeze it evenly between rollers or blot with filter paper to remove excess liquid.
-
-
Preparation of the Diazonium Salt:
-
In a separate beaker, dissolve 0.5 g of a fast color base (e.g., Fast Red B Base) in 50 mL of water and 1.5 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a 1 M solution of sodium nitrite (NaNO₂) dropwise with constant stirring, keeping the temperature below 5 °C, until a positive test for nitrous acid is obtained with starch-iodide paper.
-
-
Development (Coupling):
-
Immerse the naphthol-impregnated fabric into the cold diazonium salt solution.
-
Agitate the fabric in the bath for 5-10 minutes. The vibrant, insoluble azo dye will form almost instantaneously on and within the fibers.
-
-
Finishing:
-
Remove the dyed fabric and rinse thoroughly with cold water to remove any unreacted chemicals.
-
Boil the fabric in a soap solution for 5 minutes to remove any loosely adhering surface dye.
-
Rinse again with water and allow to air dry. The resulting coloration will exhibit excellent fastness properties.
-
Beyond Textiles: Applications in Pharmaceuticals and Modern Synthesis
While their primary historical role was in textiles, the chemical reactivity of naphthols has made them valuable intermediates in other fields. For drug development professionals, it is noteworthy that the naphthol scaffold is a key structural motif in various pharmaceuticals.[13] For example, 1-naphthol is a precursor in the synthesis of beta-blockers like Propranolol, which are used to treat cardiovascular conditions.[14] The well-established chemistry of Naphthol AS derivatives makes them attractive starting materials for creating libraries of complex organic molecules for biological screening.[13][15]
Modern synthetic chemistry continues to build on this legacy, with recent advancements focusing on more efficient and environmentally friendly methods for azo coupling and naphthol derivatization, including microwave-assisted synthesis and electrochemical coupling reactions.[16][17]
Conclusion
The is a compelling case study in applied organic chemistry. The transition from β-naphthol to Naphthol AS was not merely an incremental improvement but a paradigm shift, driven by a sophisticated understanding of structure-property relationships. By engineering a molecule with enhanced affinity for the substrate, the pioneers of azoic dyeing solved the critical problem of fastness and unlocked a world of vibrant, durable colors. The principles established over a century ago—of rational molecular design, mechanistic control, and process optimization—remain profoundly relevant to researchers today, whether in the field of advanced materials, pigment technology, or the synthesis of life-saving pharmaceuticals.
References
- 1. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]
- 2. textilelearner.net [textilelearner.net]
- 3. researchgate.net [researchgate.net]
- 4. Naphthol AS - Wikipedia [en.wikipedia.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Buy Naphthol AS-G (EVT-264628) | 91-96-3 [evitachem.com]
- 7. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]
- 8. fiveable.me [fiveable.me]
- 9. Azo Coupling [organic-chemistry.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]
- 12. Introduction to Napthols | [vipulorganics.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-4'-methoxy-2-naphthanilide
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate world of pharmaceutical research and chemical synthesis, the pursuit of novel compounds is paralleled by the critical need for rigorous safety protocols. 3-Hydroxy-4'-methoxy-2-naphthanilide, a compound with significance in various chemical syntheses, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide serves as an in-depth technical resource, moving beyond a simple checklist of precautions to provide a foundational understanding of why certain procedures are necessary. As Senior Application Scientists, our goal is to empower our colleagues with the knowledge to not only follow safety protocols but to internalize a culture of safety that is proactive, informed, and self-validating.
Section 1: Compound Identification and Physicochemical Properties
1.1. Chemical Identity
1.2. Physicochemical Characteristics
| Property | Value | Source |
| Appearance | Light brown powder or white to light yellow crystalline powder. | [2][4] |
| Melting Point | 229 - 230 °C | [2] |
| Solubility | Insoluble in water and sodium carbonate solution. Soluble in pyridine. | [2] |
| Stability | Stable under proper conditions. Sensitive to air, light, and moisture. | [5][6] |
The inherent stability of this compound under recommended storage conditions should not lead to complacency. Its sensitivity to air, light, and moisture necessitates careful handling and storage to prevent degradation, which could not only affect experimental results but also potentially lead to the formation of unknown, hazardous byproducts.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice.
2.1. GHS Classification
Based on available safety data sheets, this compound is classified as:
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]
-
Hazardous to the aquatic environment, long-term hazard (Category 3), H402 & H411: Harmful to aquatic life with long lasting effects.[1][5][7]
It is important to note that some sources indicate this chemical does not meet GHS hazard criteria in a majority of reports, however, the potential for eye irritation and aquatic toxicity should be taken seriously.[1]
2.2. Toxicological Profile
While a comprehensive toxicological profile is not fully detailed in the provided search results, the primary identified hazard is serious eye irritation. The lack of extensive toxicity data underscores the importance of minimizing exposure through all routes: inhalation, ingestion, and dermal contact.
2.3. Causality of Hazards
The irritant nature of the compound, particularly to the eyes, is likely due to its chemical structure and reactivity. Aromatic compounds and functional groups present can interact with biological tissues, leading to irritation. The aquatic toxicity highlights the need for responsible disposal to prevent environmental contamination.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.
3.1. Hierarchy of Controls
The most effective safety strategies prioritize engineering controls to minimize hazards at their source.
References
- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 92-79-5 [chemicalbook.com]
- 3. 92-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemical-label.com [chemical-label.com]
An In-Depth Technical Guide to the Thermodynamic Properties of N-aryl-3-hydroxy-2-naphthamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the thermodynamic properties of N-aryl-3-hydroxy-2-naphthamides, a class of compounds with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also to elucidate the underlying principles and practical methodologies essential for researchers in the field. We will delve into the core thermodynamic parameters that govern the stability, solubility, and ultimately, the bioavailability and applicability of these molecules.
Introduction: The Significance of Thermodynamic Properties in the Application of N-aryl-3-hydroxy-2-naphthamides
N-aryl-3-hydroxy-2-naphthamides, characterized by a naphthol ring system linked to an aryl group via an amide bond, are versatile scaffolds in the development of new therapeutic agents and functional materials. Their biological activities often hinge on their ability to interact with specific targets, a process that is fundamentally governed by thermodynamic principles. Furthermore, in drug development, understanding properties such as melting point, thermal stability, and solubility is paramount for formulation, dosage form design, and ensuring efficacy and safety.
This guide will provide a detailed overview of the key thermodynamic properties of this class of compounds, the experimental techniques used to measure them, and the theoretical frameworks for their interpretation.
Thermal Properties: Stability and Phase Transitions
The thermal behavior of a pharmaceutical compound is a critical indicator of its stability and processing viability. The primary techniques for assessing these properties are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)
The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides insights into the purity and the strength of the crystal lattice. A sharp melting point typically indicates a highly pure crystalline compound. The enthalpy of fusion is the energy required to induce this phase change, offering a quantitative measure of the intermolecular forces within the crystal.
Table 1: Physical Properties of Selected N-aryl-3-hydroxy-2-naphthamides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3 | C₁₇H₁₃NO₂ | 263.29 | 246-248 |
| 3-Hydroxy-2'-methyl-2-naphthanilide | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 | 190-198[1] |
| 3-Hydroxy-N-(2-naphthyl)-2-naphthamide | 135-64-8 | C₂₁H₁₅NO₂ | 313.36 | Not specified |
| 3-Hydroxy-N-(2',4'-dimethylphenyl)-2-naphthamide | 92-75-1 | C₁₉H₁₇NO₂ | 291.34 | 226[2] |
Expert Insight: The significant variation in melting points observed in even this small sample set highlights the profound influence of the N-aryl substituent on the crystal packing and intermolecular interactions. Substituents that can engage in additional hydrogen bonding or have a higher degree of symmetry are generally expected to increase the melting point and enthalpy of fusion.
Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This is crucial for identifying the temperature at which degradation begins, which in turn informs handling, storage, and processing conditions. For many organic molecules like amides, decomposition often involves the breaking of the amide bond and subsequent fragmentation.[3]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the N-aryl-3-hydroxy-2-naphthamide sample into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Diagram: TGA Workflow
Caption: Workflow for Thermogravimetric Analysis.
Solubility and Dissolution Thermodynamics
The solubility of a drug candidate is a critical determinant of its oral bioavailability. For N-aryl-3-hydroxy-2-naphthamides, which are often poorly soluble in water, understanding their dissolution thermodynamics is essential for developing effective formulations.
Experimental Determination of Solubility
The equilibrium solubility of a compound in a given solvent at a specific temperature can be determined using the gravimetric method.
Experimental Protocol: Gravimetric Solubility Measurement
-
Equilibration: Add an excess amount of the N-aryl-3-hydroxy-2-naphthamide to a known volume of the solvent in a sealed vial.
-
Saturation: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven or a thermogravimetric analyzer) until a constant weight of the dissolved solid is obtained.[4]
-
Calculation: The solubility is calculated from the mass of the solid residue and the volume of the supernatant.
Diagram: Gravimetric Solubility Workflow
Caption: Gravimetric method for solubility determination.
Thermodynamics of Dissolution
By measuring the solubility of a compound at different temperatures, the thermodynamic parameters of dissolution—enthalpy (ΔH_sol), entropy (ΔS_sol), and Gibbs free energy (ΔG_sol)—can be determined using the van't Hoff equation.
The Gibbs free energy of solution can be calculated from the mole fraction solubility (X) at each temperature (T):
ΔG_sol = -RTln(X)
where R is the ideal gas constant.
The van't Hoff equation relates the change in solubility with temperature to the enthalpy of solution:
ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)
A plot of ln(X) versus 1/T (a van't Hoff plot) will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R.
-
ΔH_sol: A positive value indicates an endothermic dissolution process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).
-
ΔS_sol: A positive value indicates an increase in disorder upon dissolution, which is typically the case.
-
ΔG_sol: A negative value indicates a spontaneous dissolution process.
Expert Insight: For poorly soluble compounds like many N-aryl-3-hydroxy-2-naphthamides, the dissolution process is often endothermic. This means that increasing the temperature can enhance their solubility. However, the magnitude of this effect is dictated by the enthalpy of solution.
Structure-Property Relationships
The thermodynamic properties of N-aryl-3-hydroxy-2-naphthamides are intrinsically linked to their molecular structure. The nature and position of substituents on the N-aryl ring can significantly influence intermolecular forces and, consequently, the thermal properties and solubility.
-
Hydrogen Bonding: The amide and hydroxyl groups are key sites for hydrogen bonding. Substituents that can also participate in or sterically hinder hydrogen bonding will alter the crystal lattice energy.
-
π-π Stacking: The aromatic naphthyl and aryl rings can engage in π-π stacking interactions, contributing to the stability of the crystal structure. Electron-withdrawing or electron-donating substituents on the aryl ring can modulate the strength of these interactions.
-
Molecular Symmetry: Molecules with higher symmetry tend to pack more efficiently in a crystal lattice, leading to higher melting points and lower solubilities.
Diagram: Structure-Property Relationship
Caption: Influence of molecular structure on thermodynamic properties.
Computational Approaches to Thermodynamic Properties
In the absence of extensive experimental data, computational methods can provide valuable predictions of thermodynamic properties. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate molecular geometries, vibrational frequencies, and energies.[5][6] These parameters can then be used in statistical thermodynamics calculations to estimate properties like enthalpy, entropy, and Gibbs free energy. While computationally intensive, these methods can guide experimental work by predicting trends and identifying promising candidates for synthesis and further investigation.
Applications in Drug Development and Materials Science
A thorough understanding of the thermodynamic properties of N-aryl-3-hydroxy-2-naphthamides is crucial for their practical application.
-
Drug Formulation: Solubility data is essential for designing oral and parenteral dosage forms. For poorly soluble compounds, formulation strategies such as amorphous solid dispersions or nano-suspensions may be necessary, and the stability of these formulations is governed by thermodynamic principles.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermodynamic properties, affecting their stability, solubility, and bioavailability. DSC is a key tool for identifying and characterizing polymorphs.
-
Materials Science: In the design of functional materials, thermal stability is a critical parameter. TGA can be used to assess the suitability of these compounds for high-temperature applications.
Conclusion
The thermodynamic properties of N-aryl-3-hydroxy-2-naphthamides are fundamental to their scientific understanding and practical application. This guide has provided a framework for the experimental determination and theoretical interpretation of key thermodynamic parameters. While a comprehensive experimental dataset for this class of compounds remains to be established, the methodologies and principles outlined herein provide a robust foundation for researchers to characterize novel derivatives and unlock their full potential in drug discovery and materials science.
References
Unlocking the Antibacterial Potential of 3-Hydroxy-4'-methoxy-2-naphthanilide: A Technical Guide for Preclinical Research
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Naphthanilide derivatives have emerged as a promising class of compounds with diverse biological activities. This technical guide provides a comprehensive framework for the investigation of 3-hydroxy-4'-methoxy-2-naphthanilide as a potential antibacterial candidate. While direct antibacterial studies on this specific molecule are nascent, its structural similarity to other bioactive naphthalimide and salicylanilide compounds provides a strong rationale for its evaluation. This document outlines a structured, in-depth research plan, from initial screening to mechanistic elucidation, designed for researchers, scientists, and drug development professionals. The proposed workflows are grounded in established scientific principles and aim to provide a self-validating system for assessing the compound's therapeutic potential.
Introduction: The Case for this compound
This compound is a naphthalenecarboxamide derivative with the chemical formula C₁₈H₁₅NO₃[1][2]. Its core structure, featuring a naphthol ring linked to a methoxy-substituted aniline via an amide bond, presents several points of interest for antibacterial research. The naphthyl group is a well-known pharmacophore present in various bioactive compounds, including some with antimicrobial properties[3][4][5]. Furthermore, the anilide moiety is reminiscent of salicylanilides, a class of compounds known to possess antibacterial activity[6][7]. The combination of these structural features in this compound warrants a thorough investigation into its potential as a novel antibacterial agent.
The current challenge in antibacterial drug discovery is not only to identify compounds with potent activity but also to find those with novel mechanisms of action that can circumvent existing resistance pathways[8][9]. This guide proposes a systematic approach to not only determine the antibacterial efficacy of this compound but also to uncover its molecular targets within the bacterial cell.
Hypothesized Mechanisms of Antibacterial Action
Based on the known activities of structurally related compounds, we can postulate several potential mechanisms of action for this compound. These hypotheses will form the basis of the experimental workflows outlined in the subsequent sections.
-
Disruption of Bacterial Membranes and Bioenergetics: Salicylanilides are known to act as protonophores, dissipating the proton motive force (PMF) across the bacterial cell membrane. This uncouples the electron transport chain, leading to decreased ATP production and inhibition of PMF-dependent processes like efflux pump activity[8][10]. The anilide portion of our target compound suggests a similar potential. Naphthalimide derivatives have also been shown to permeabilize bacterial membranes[9][11].
-
Inhibition of Macromolecular Synthesis (DNA/Protein): Some naphthalimide derivatives have been found to intercalate with bacterial DNA, thereby inhibiting replication and transcription[9][12]. This interaction could be a key mechanism of action for this compound.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another documented antibacterial mechanism for some naphthalimide-containing compounds[9]. This leads to widespread damage to cellular components, including proteins, lipids, and nucleic acids.
These potential mechanisms are not mutually exclusive, and it is plausible that this compound could exhibit a multi-targeted mode of action, which is often advantageous in overcoming resistance[9].
Phase 1: Foundational Efficacy and Selectivity Assessment
The initial phase of research is to establish the fundamental antibacterial profile of this compound. This involves determining its spectrum of activity and its selectivity for bacterial cells over mammalian cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[4][13]. This is the gold-standard assay for quantifying antibacterial potency.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Pseudomonas aeruginosa [Gram-negative, opportunistic], and a methicillin-resistant S. aureus [MRSA] strain) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
-
Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Incubation: Inoculate the wells containing the serially diluted compound with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no bacterial growth (turbidity) is observed.
Assessment of Cytotoxicity
To be a viable therapeutic candidate, an antibacterial compound must exhibit minimal toxicity towards host cells. The MTT or XTT assay is a standard colorimetric method to assess cell viability[2][14][15].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to the same range of concentrations of this compound as used in the MIC assay. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control. Incubate for 24-48 hours.
-
MTT Addition and Incubation: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Data Presentation and Interpretation
The results from the MIC and cytotoxicity assays should be summarized in a clear, tabular format to allow for easy comparison and calculation of the selectivity index (SI).
Table 1: Hypothetical Antibacterial Activity and Cytotoxicity of this compound
| Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| S. aureus (ATCC 29213) | 8 | - | - |
| E. coli (ATCC 25922) | 16 | - | - |
| MRSA (ATCC 43300) | 4 | - | - |
| P. aeruginosa (ATCC 27853) | 32 | - | - |
| HEK293 | - | >128 | >32 (for MRSA) |
A high SI value is desirable as it indicates that the compound is significantly more toxic to bacteria than to mammalian cells.
Phase 2: Elucidation of the Mechanism of Action
Once the foundational efficacy and selectivity are established, the next phase focuses on identifying the molecular target(s) of this compound. The following experimental workflow is designed to systematically investigate the hypothesized mechanisms of action.
References
- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
The Rising Therapeutic Potential of 3-Hydroxynaphthalene-2-Carboxamides: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-hydroxynaphthalene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These synthetic compounds, analogous to salicylanilides, have been the subject of extensive research, revealing potent antimicrobial, anticancer, and other therapeutic properties. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this versatile class of molecules. We will delve into their efficacy against drug-resistant bacteria, mycobacteria, fungi, and cancer cell lines, supported by quantitative data and detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of 3-hydroxynaphthalene-2-carboxamides.
Introduction: The Chemical Appeal of a Versatile Scaffold
The 3-hydroxynaphthalene-2-carboxamide core consists of a naphthalene ring system bearing a hydroxyl group and a carboxamide moiety at the 3- and 2-positions, respectively. This arrangement provides a unique combination of steric and electronic features, including a planar aromatic system, hydrogen bonding capabilities, and the potential for diverse substitutions on the anilide ring. These characteristics are crucial for their interaction with various biological targets.
The synthesis of these compounds is generally achieved through the condensation of 3-hydroxynaphthalene-2-carboxylic acid with a variety of substituted anilines. Microwave-assisted synthesis has been shown to be an efficient method for generating libraries of these derivatives for biological screening[1][2].
Antimicrobial Activities: A Broad Spectrum of Efficacy
3-Hydroxynaphthalene-2-carboxamides have demonstrated significant activity against a wide range of microbial pathogens, including bacteria, mycobacteria, and fungi.
Antibacterial Activity
A notable feature of this class of compounds is their effectiveness against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). Several derivatives have shown potent anti-staphylococcal activity. For instance, N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide have exhibited submicromolar activity against MRSA isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.16 to 0.68 µM[3]. Furthermore, 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has shown high activity against S. aureus and MRSA strains with an MIC of 55.0 µmol/L[1][2].
The mechanism of their antibacterial action is believed to be multifactorial, potentially involving the inhibition of various bacterial enzymatic systems, similar to their salicylanilide analogues[4][5].
Antimycobacterial Activity
The global health threat posed by tuberculosis, especially multidrug-resistant strains, necessitates the development of novel therapeutic agents. 3-Hydroxynaphthalene-2-carboxamides have emerged as promising candidates. Several derivatives have shown antimycobacterial activity comparable to or even exceeding that of standard drugs like rifampicin and isoniazid[1][4][6].
For example, N-[3,5-bis(trifluoromethyl)phenyl]- and N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide were found to be active against Mycobacterium tuberculosis with MICs of 10 µM, comparable to rifampicin[3]. Other derivatives, such as N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide and 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, have demonstrated higher activity against M. marinum and M. kansasii, respectively, than isoniazid[1][2]. The proposed mechanisms of action include interference with the mycobacterial proton pump F0F1H+-ATPase or inhibition of amino acid biosynthesis[4].
Table 1: Selected Antimicrobial Activities of 3-Hydroxynaphthalene-2-Carboxamide Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 0.16–0.68 µM | [3] |
| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 0.16–0.68 µM | [3] |
| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | S. aureus & MRSA | 55.0 µmol/L | [1][2] |
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 µM | [3] |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 10 µM | [3] |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | MRSA | 12 µM | [4][7] |
| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 12 µM | [4][7] |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 µmol/L | [1][2] |
| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide | M. kansasii | 13.0 µmol/L | [1][2] |
Antifungal Activity
The antifungal potential of carboxamide derivatives is also an active area of research. While specific studies focusing solely on the antifungal properties of 3-hydroxynaphthalene-2-carboxamides are less common in the initial search, the broader class of carboxamides has shown significant promise. For instance, novel aromatic carboxamides derived from dehydroabietylamine have demonstrated good to excellent antifungal activity against a range of plant pathogenic fungi[8]. This suggests that the 3-hydroxynaphthalene-2-carboxamide scaffold could be a valuable starting point for the development of novel antifungal agents.
Anticancer Potential: A p53-Independent Mechanism of Action
Recent studies have highlighted the anticancer properties of hydroxynaphthalene carboxamides. A large series of 1-hydroxynaphthalene-2-carboxanilides, positional isomers of the 3-hydroxy variants, were designed and synthesized, revealing a p53-independent mechanism of action[9][10]. Several of these compounds exhibited good to excellent activity against human colon carcinoma cell lines, with some being more active against p53 null cells[9][10]. The proposed mechanism of action involves DNA intercalation[9][10]. This is a significant finding, as p53 mutations are present in over half of all human cancers, often leading to resistance to conventional therapies.
The broader family of carboxamide derivatives has also been explored as promising anticancer agents, with some exhibiting potent activity against various cancer cell lines, including breast cancer, leukemia, and colon cancer[11].
Other Biological Activities
Antitrypanosomal Activity
Certain ring-substituted 3-hydroxynaphthalene-2-carboxanilides have been screened for their in vitro activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. 3-Hydroxy-N-(3-trifluoromethylphenyl)- and 3-hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamides showed the highest biological activity with MIC values of 1.56 and 2.08 µmol/dm³, respectively[12]. The study indicated that substitution in the meta- or para-position of the anilide ring with an electron-withdrawing group and higher lipophilicity are favorable for increased activity[12].
Herbicidal Activity: Inhibition of Photosynthetic Electron Transport
A number of 3-hydroxynaphthalene-2-carboxanilides have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, indicating potential herbicidal activity. These compounds are believed to inhibit PET in photosystem II[3]. The PET-inhibiting activity is influenced by the substitution pattern on the anilide ring and the lipophilicity of the compounds[3].
Structure-Activity Relationships (SAR) and Physicochemical Properties
The biological activity of 3-hydroxynaphthalene-2-carboxamides is highly dependent on the nature and position of substituents on the anilide ring. Lipophilicity has been identified as a key physicochemical parameter influencing their antimicrobial activity.
For antitrypanosomal activity, electron-withdrawing substituents in the meta- or para-position of the anilide ring were found to be beneficial[12]. In the case of antibacterial and antimycobacterial activity, the presence of trifluoromethyl groups on the anilide ring has been associated with high potency[3]. The position of substituents also plays a crucial role, with different substitution patterns favoring activity against different microbial species.
Experimental Protocols
General Synthesis of 3-Hydroxynaphthalene-2-carboxanilides (Microwave-Assisted)
This protocol describes a general method for the synthesis of N-aryl-3-hydroxynaphthalene-2-carboxamides.
Materials:
-
3-Hydroxynaphthalene-2-carboxylic acid
-
Appropriate substituted aniline
-
Phosphorus trichloride (PCl₃)
-
Dry chlorobenzene
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 3-hydroxynaphthalene-2-carboxylic acid (1 equivalent) and the desired substituted aniline (1.1 equivalents) in dry chlorobenzene.
-
Add phosphorus trichloride (0.5 equivalents) dropwise to the mixture under stirring.
-
Seal the vessel and subject the reaction mixture to microwave irradiation. Typical conditions are 120-150°C for 10-30 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water or a dilute sodium bicarbonate solution to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 3-hydroxynaphthalene-2-carboxamide derivatives
-
Bacterial/mycobacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microbe in broth without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
3-Hydroxynaphthalene-2-carboxamides represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their broad-spectrum antimicrobial activity, particularly against drug-resistant pathogens, and their novel p53-independent anticancer mechanism warrant further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their translation into clinical applications. The exploration of this chemical space is likely to yield novel drug candidates to address unmet medical needs in infectious diseases and oncology.
References
- 1. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [tib.eu]
Methodological & Application
Visualizing Acid Phosphatase Activity: A Detailed Protocol Using Naphthol AS-RL Phosphate
Introduction: The Significance of Acid Phosphatase Localization
Acid phosphatases (APs) represent a group of enzymes essential for the hydrolysis of orthophosphoric monoesters in an acidic environment.[1] Found predominantly within lysosomes, their activity is a critical indicator of various physiological and pathological states, including lysosomal storage diseases, bone resorption processes, and the progression of certain cancers.[1][2] The histochemical localization of acid phosphatase activity provides invaluable spatial information about cellular metabolism and function directly within the tissue architecture.
This application note provides a comprehensive guide to the detection of acid phosphatase activity using the azo-dye coupling method, a robust and widely adopted histochemical technique.[3] Specifically, we detail a protocol employing Naphthol AS-RL phosphate as the substrate. The principle of this method relies on the enzymatic cleavage of the phosphate group from the Naphthol AS-RL substrate, which then immediately couples with a diazonium salt to form a highly colored, insoluble precipitate at the site of enzyme activity.[1][4] This allows for precise microscopic visualization and localization of AP activity.
Principle of the Method: The Azo-Dye Coupling Reaction
The histochemical demonstration of acid phosphatase activity using Naphthol AS-RL phosphate is a two-step process founded on the principle of simultaneous azo-dye coupling.[5]
-
Enzymatic Hydrolysis: In an acidic buffer (typically pH 4.5-6.0), acid phosphatase enzymes present in the tissue hydrolyze the phosphate ester bond of the Naphthol AS-RL phosphate substrate. This enzymatic reaction releases an insoluble naphthol derivative, Naphthol AS-RL.[1][4] The insolubility of this intermediate is paramount as it prevents diffusion, ensuring the final colored product is sharply localized to the site of enzymatic activity.
-
Azo-Coupling: The incubation medium also contains a stable diazonium salt, such as Fast Red Violet LB Salt or a freshly prepared hexazonium pararosaniline solution. The liberated Naphthol AS-RL derivative immediately and rapidly couples with the diazonium salt.[4]
-
Visualization: This coupling reaction forms an intensely colored, insoluble azo-dye precipitate. The resulting colored deposit, typically bright red or reddish-brown, can be clearly visualized under a light microscope, marking the precise location of acid phosphatase activity within the cell or tissue.[1]
The following diagram illustrates the workflow of this enzymatic and chemical reaction.
Caption: Enzymatic hydrolysis and azo-dye coupling workflow.
Reagents and Equipment
Reagent Summary
| Reagent | Function & Concentration | Expert Insights & Causality |
| Naphthol AS-RL Phosphate | Substrate (0.1 - 0.5 mg/mL) | The specific substrate hydrolyzed by acid phosphatase. Must be dissolved in an organic solvent like DMF first due to low aqueous solubility.[1] |
| N,N-Dimethylformamide (DMF) | Organic Solvent | Used to prepare a concentrated stock solution of the Naphthol AS-RL phosphate substrate before its addition to the aqueous buffer.[1] |
| Acetate Buffer (0.1 M) | Incubation Buffer (pH 5.0) | Maintains the optimal acidic environment required for acid phosphatase activity. A pH outside the 4.5-6.0 range can significantly reduce or abolish enzyme function.[1] |
| Fast Red Violet LB Salt | Coupling Agent (0.5 - 1.0 mg/mL) | A stable diazonium salt that couples with the liberated naphthol to form the colored precipitate. Should be prepared fresh and protected from light to prevent decomposition.[1][6] |
| Fixative | Tissue Preservation | Cold (4°C) neutral buffered formalin or acetone is used to preserve tissue morphology and immobilize the enzyme, preventing diffusion. Over-fixation can inactivate the enzyme.[7] |
| Mayer's Hematoxylin | Nuclear Counterstain | (Optional) Stains cell nuclei blue/purple, providing morphological context to the red enzymatic staining.[1] |
| Aqueous Mounting Medium | Mounting Agent | Essential for preserving the final azo-dye product, which is often soluble in organic solvents like alcohols and xylene used in standard mounting procedures.[7] |
| L-(+)-Tartaric Acid | Inhibitor (for TRAP) | (Optional) Added to the incubation buffer to differentiate tartrate-resistant acid phosphatase (TRAP) from other AP isoenzymes. |
Detailed Experimental Protocol
This protocol provides a general framework. Optimal incubation times and reagent concentrations should be determined empirically for specific tissue types and applications.
Part 1: Preparation of Solutions
Expert Insight: The working incubation medium is unstable and must be prepared fresh immediately before use to prevent the spontaneous decomposition of the diazonium salt, which can lead to high background staining.
-
0.1 M Acetate Buffer (pH 5.0):
-
Prepare Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L distilled water).
-
Prepare Solution B: 0.1 M Sodium Acetate (13.6 g sodium acetate trihydrate in 1 L distilled water).
-
Mix Solutions A and B, verifying the final pH of 5.0 with a calibrated pH meter.[1] Store at 4°C.
-
-
Naphthol AS-RL Phosphate Stock Solution:
-
Dissolve 10 mg of Naphthol AS-RL phosphate in 1 mL of N,N-Dimethylformamide (DMF).[1] This creates a 10 mg/mL stock solution. Store at -20°C in a light-protected vial.
-
-
Working Incubation Medium (50 mL):
-
To 50 mL of 0.1 M Acetate Buffer (pH 5.0), add 50 mg of Fast Red Violet LB Salt. Mix gently until fully dissolved. Protect from light.
-
Immediately before use, add 0.5 mL of the Naphthol AS-RL Phosphate Stock Solution to the buffer-diazonium salt mixture.
-
Mix thoroughly and filter the solution using a 0.22 µm filter to remove any precipitates.
-
Part 2: Sample Preparation and Fixation
Expert Insight: The choice of fixation method is a critical balance between preserving tissue morphology and maintaining enzyme activity. Harsh or prolonged fixation can denature the acid phosphatase enzyme, leading to weak or no staining.
For Frozen Sections (Recommended for highest activity):
-
Snap-freeze fresh tissue in isopentane pre-cooled with liquid nitrogen.
-
Cut 5-10 µm thick sections in a cryostat and mount on charged microscope slides.[4]
-
Fix the sections in cold (4°C) 10% neutral buffered formalin or cold acetone for 5-10 minutes.[1][7]
-
Rinse slides gently in three changes of distilled water and allow to air dry briefly before staining.
For Paraffin-Embedded Sections:
-
Fix tissue in 10% neutral buffered formalin for a minimal duration (e.g., 4-12 hours).
-
Process and embed in paraffin as per standard procedures.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water immediately before staining. Note that enzyme activity is often significantly reduced in paraffin-embedded tissues.
Part 3: Staining Procedure
The following diagram outlines the key steps of the staining workflow.
Caption: Experimental workflow for acid phosphatase staining.
-
Place the prepared slides in a Coplin jar or staining dish.
-
Pour the freshly prepared and filtered Working Incubation Medium over the slides, ensuring complete coverage of the tissue sections.
-
Incubate in a dark, humidified chamber at 37°C for 30-60 minutes.[1] Monitor color development periodically under a microscope to avoid over-staining.
-
After incubation, stop the reaction by rinsing the slides thoroughly in several changes of distilled water.[3]
-
(Optional) Counterstaining: Immerse slides in Mayer's Hematoxylin for 1-2 minutes to stain cell nuclei.[1]
-
Rinse gently in running tap water for 2-5 minutes until nuclei appear blue.
-
(Critical) Mounting: Air dry the slides or gently blot excess water. Coverslip using an aqueous mounting medium . Do not dehydrate through graded alcohols and clear with xylene, as the azo-dye precipitate can be soluble in organic solvents.[7]
Expected Results and Interpretation
Sites of acid phosphatase activity will be marked by a bright red to reddish-brown, granular precipitate.[1] The intensity of the stain is proportional to the level of enzyme activity. In the absence of a counterstain, the background should be colorless. If a hematoxylin counterstain is used, nuclei will appear blue or purple, providing contrast and anatomical context.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Staining | 1. Inactive enzyme due to over-fixation or poor tissue handling.2. Incorrect pH of the acetate buffer.3. Inactive substrate or diazonium salt (reagents too old or improperly stored). | 1. Use fresh frozen tissue; optimize fixation time and use cold fixatives.2. Prepare fresh buffer and verify the pH is ~5.0.3. Use fresh Naphthol AS-RL phosphate and diazonium salt. Prepare working solution immediately before use. |
| High Background Staining | 1. Spontaneous decomposition of the diazonium salt.2. Inadequate rinsing after fixation.3. Over-incubation in the staining solution. | 1. Prepare the working incubation medium immediately before use and filter it.2. Ensure thorough washing with distilled water after the fixation step.3. Reduce the incubation time and monitor color development microscopically. |
| Crystalline Precipitates | 1. Concentration of the diazonium salt is too high.2. Incubation temperature is too high.3. Unfiltered staining solution. | 1. Reduce the concentration of the diazonium salt in the working medium.2. Perform the incubation at 37°C or room temperature; avoid higher temperatures.3. Always filter the final working incubation medium before applying to slides. |
| Diffuse, Non-localized Stain | 1. Enzyme diffusion due to under-fixation.2. Use of a non-aqueous (organic) mounting medium. | 1. Increase fixation time slightly or ensure fixative is cold.2. CRITICAL: Always use an aqueous mounting medium. The azo-dye product is soluble in alcohols and xylene. |
References
Application Notes & Protocols: 3-Hydroxy-4'-methoxy-2-naphthanilide as a Versatile Coupling Agent for Azo Dye Synthesis
Introduction: Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–). Their extensive application across industries—from textiles and printing to biomedical research—stems from their straightforward synthesis, high molar extinction coefficients, and the vast color palette achievable through structural modifications.[1][2] The synthesis of an azo dye is fundamentally a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile, attacking an electron-rich nucleophile, known as the coupling component.[3][4]
The choice of the coupling component is paramount as it critically influences the final dye's color, solubility, and fastness properties. 3-Hydroxy-4'-methoxy-2-naphthanilide, also known as Naphthol AS-RL or Azoic Coupling Component 11, is a highly effective coupling agent.[5] Its naphthol moiety provides a highly activated aromatic system for electrophilic attack, while the anilide group, substituted with a methoxy group, allows for fine-tuning of the electronic properties and contributes to the overall stability and application performance of the resulting dye. This guide provides a detailed exploration of its properties, the underlying reaction mechanism, and comprehensive protocols for its use in research and development settings.
Section 1: Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 92-79-5 | [5] |
| Molecular Formula | C₁₈H₁₅NO₃ | [5][6] |
| Molecular Weight | 293.32 g/mol | [5][6] |
| IUPAC Name | 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | [5] |
| Synonyms | Naphthol AS-RL, Azoic Coupling Component 11, C.I. 37535 | [5][6] |
| Appearance | White to light yellow/orange powder | [7] |
| Solubility | Soluble in tetrahydrofuran; low solubility in water (1.5 µg/mL at pH 7.4) | [5][7] |
Safety and Handling
As with all chemical reagents, appropriate safety measures are crucial.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: The Azo Coupling Reaction: Mechanism and Rationale
The efficacy of this compound as a coupling agent is rooted in the principles of electrophilic aromatic substitution.
The Mechanism
The aryldiazonium cation (Ar-N₂⁺), generated from a primary aromatic amine, is a weak electrophile. Therefore, it requires a highly activated aromatic ring for the coupling reaction to proceed efficiently.[3][4] Naphthol derivatives are excellent substrates due to the powerful activating and ortho-, para-directing effect of the hydroxyl group. The reaction proceeds via the following steps:
-
Electrophilic Attack: The diazonium ion attacks the electron-rich naphthol ring, typically at the position ortho to the hydroxyl group, as the para position is part of the fused ring system.
-
Sigma Complex Formation: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A base (often water or the solvent) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming the final azo compound.
The entire process is pH-dependent. The reaction must be conducted under mildly acidic to neutral or mildly alkaline conditions. If the pH is too low (highly acidic), the concentration of the active phenoxide form of the coupling agent is diminished. If the pH is too high (strongly basic), the diazonium salt can be converted to a non-electrophilic diazotate species.[4]
Diagram: Azo Coupling Mechanism```dot
Caption: Step-by-step workflow for synthesizing an azo dye.
Protocol 1: Diazotization of a Primary Aromatic Amine (Example: Aniline)
Causality: This protocol creates the electrophile. The reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, reducing yield and creating hazardous byproducts. The use of excess hydrochloric acid ensures the formation of nitrous acid from sodium nitrite and prevents premature coupling of the diazonium salt with unreacted amine.
Materials:
-
Aniline (or other primary aromatic amine): 10 mmol
-
Concentrated Hydrochloric Acid (HCl): 25 mL
-
Sodium Nitrite (NaNO₂): 10.5 mmol
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, add the aniline (10 mmol) to 25 mL of concentrated HCl and 25 mL of water. Stir until the amine has completely dissolved, forming the hydrochloride salt.
-
Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (10.5 mmol) in 15 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is an exothermic process.
-
After the addition is complete, continue stirring in the ice bath for 15-30 minutes.
-
Validation Step: Confirm the completion of the reaction by testing for the presence of excess nitrous acid. Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and a complete reaction. If the test is negative, add a small amount more of the nitrite solution.
-
The resulting clear solution of benzenediazonium chloride should be kept cold and used immediately in the subsequent coupling step.
Protocol 2: Azo Coupling with this compound
Causality: This protocol executes the key bond-forming reaction. The naphthanilide is dissolved in a basic solution (NaOH) to form the highly nucleophilic phenoxide ion, which dramatically accelerates the coupling reaction. The diazonium salt solution is added slowly to the coupling component solution to control the reaction rate and temperature, ensuring a high-quality product.
Materials:
-
This compound: 10 mmol
-
Sodium Hydroxide (NaOH): 12 mmol
-
Cold Diazonium Salt Solution (from Protocol 1)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve this compound (10 mmol) in a solution of sodium hydroxide (12 mmol) in 100 mL of distilled water. Gentle warming may be required to facilitate dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly, and with continuous stirring, add the cold diazonium salt solution (prepared in Protocol 1) to the cold naphthanilide solution.
-
Validation Step: An immediate color change and the formation of a deeply colored precipitate should be observed. This is the visual confirmation of the azo coupling reaction.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and impurities.
-
Dry the product in a drying oven at 60-70 °C or in a desiccator.
-
Determine the yield and proceed with characterization.
Section 4: Characterization of Synthesized Azo Dyes
Proper characterization is essential to confirm the structure and purity of the synthesized dye.
| Technique | Expected Observations |
| UV-Visible Spectroscopy | A strong absorption band (λ_max) in the visible region (typically 400-600 nm), corresponding to the π→π* transition of the extended conjugated system. The exact wavelength will depend on the specific aromatic amine used. [8] |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching (azo group) around 1400-1450 cm⁻¹, O-H stretching (hydroxyl group) as a broad band around 3200-3600 cm⁻¹, N-H stretching (amide) around 3300 cm⁻¹, and C=O stretching (amide) around 1650 cm⁻¹. |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons on both the naphthalene and aniline-derived rings. The exact chemical shifts and splitting patterns will confirm the substitution pattern. A signal for the methoxy (-OCH₃) protons will be present around 3.8-4.0 ppm. |
Section 5: Applications and Field-Proven Insights
Azo dyes derived from this compound are primarily used as disperse dyes or as intermediates for pigments.
-
Textile Dyeing: These dyes are suitable for coloring hydrophobic fibers such as polyester and nylon. [9][10]The relatively planar and non-ionic nature of the resulting dye molecule allows it to diffuse into the fiber structure under high-temperature dyeing conditions, resulting in good wash and light fastness.
-
Pigment Manufacturing: The synthesized azo dye can be further processed to create insoluble pigments used in paints, inks, and plastics.
-
Biomedical Research: Aromatic azo compounds have been investigated for a range of biomedical applications, including as antibacterial, antiviral, and cytotoxic agents, and for use in drug delivery systems. [11]The specific biological activity would need to be evaluated for each unique dye synthesized.
Section 6: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Dye | 1. Decomposition of diazonium salt (temperature too high).2. Incorrect pH for coupling.3. Incomplete diazotization. | 1. Strictly maintain the temperature at 0-5 °C during diazotization and coupling.2. Ensure the coupling solution is alkaline before adding the diazonium salt.3. Verify complete diazotization with starch-iodide paper before proceeding. |
| Product is Tarry or Oily | 1. Reaction temperature was too high.2. Impure starting materials. | 1. Improve temperature control with an efficient ice-salt bath.2. Use recrystallized or high-purity starting materials. |
| Color of Dye is Different than Expected | 1. Side reactions occurred due to improper pH or temperature.2. Contamination of starting materials. | 1. Re-run the reaction with strict adherence to the protocol parameters.2. Check the purity of the aromatic amine and coupling component. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Azo Coupling [organic-chemistry.org]
- 5. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes [mdpi.com]
- 9. ijorarjournal.com [ijorarjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthol AS-RL in Textile Dyeing Processes
Introduction: The Enduring Significance of Naphthol AS-RL in Azoic Dyeing
Naphthol AS-RL (C.I. Azoic Coupling Component 11) is a key intermediate in the production of azoic dyes, a class of colorants renowned for producing deep, vibrant shades with excellent fastness properties on cellulosic fibers.[1][2] Unlike pre-synthesized soluble dyes, azoic coloration is an in-situ process where an insoluble pigment is synthesized directly within the fiber matrix. This method, often referred to as "ingrain dyeing," imparts exceptional wash fastness, making it a durable and cost-effective choice for dyeing cotton, viscose, silk, and other natural fibers.[1][3] Naphthol AS-RL, with its moderate affinity for cotton and versatile coupling capabilities, serves as a foundational component for a wide spectrum of colors, ranging from brilliant reds and oranges to deep blues and blacks.[4] This guide provides a detailed exploration of the theoretical underpinnings and practical application of Naphthol AS-RL in textile dyeing, tailored for researchers and textile scientists.
Chemical and Physical Properties of Naphthol AS-RL
A thorough understanding of the physicochemical properties of Naphthol AS-RL is fundamental to its effective application.
| Property | Value | Reference |
| Chemical Name | 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide | ChemBK |
| C.I. Name | Azoic Coupling Component 11 | World Dye Variety |
| CAS Number | 92-79-5 | ChemBK |
| Molecular Formula | C₁₈H₁₅NO₃ | ChemBK |
| Molecular Weight | 293.32 g/mol | ChemBK |
| Appearance | Light brown powder | ChemBK |
| Melting Point | 229-230 °C | ChemBK |
| Solubility | Insoluble in water; soluble in alkaline solutions and pyridine. | World Dye Variety |
The Azoic Dyeing Principle: A Three-Stage In-Situ Synthesis
The application of Naphthol AS-RL is a classic example of azoic dyeing, a process that can be systematically broken down into three critical stages: Naphtholation, Diazotization, and Coupling. The success of the dyeing process hinges on the precise control of chemical concentrations, temperature, and pH at each stage.
Stage 1: Naphtholation (Impregnation)
In this initial step, the textile substrate is impregnated with Naphthol AS-RL. Since Naphthol AS-RL is insoluble in water, it must first be converted into its water-soluble sodium salt, the naphtholate.[5] This is achieved by dissolving the Naphthol AS-RL powder in an alkaline solution, typically containing sodium hydroxide (caustic soda). The substantivity of the naphtholate for the cellulosic fiber is moderate, but can be enhanced by the addition of an electrolyte like sodium chloride (common salt), which promotes exhaustion of the naphtholate onto the fiber.[4]
Stage 2: Diazotization (Preparation of the Diazo Component)
Concurrently, a primary aromatic amine, referred to as a "fast base," is converted into a highly reactive diazonium salt. This reaction, known as diazotization, is carried out by treating the fast base with sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid) at a strictly controlled low temperature, typically between 0-5°C.[3] The cold temperature is crucial to prevent the unstable diazonium salt from decomposing.
Stage 3: Coupling (Color Formation)
The final stage involves treating the naphtholated fabric with the freshly prepared diazonium salt solution. The electrophilic diazonium salt reacts with the electron-rich naphtholate impregnated in the fiber through an azo coupling reaction. This reaction forms a large, insoluble azo pigment molecule that is physically entrapped within the amorphous regions of the fiber, leading to the development of a vibrant color with high wash fastness.[3]
Visualizing the Azoic Dyeing Workflow
The following diagram illustrates the sequential workflow of the azoic dyeing process using Naphthol AS-RL.
Caption: A schematic overview of the azoic dyeing process.
Detailed Application Protocols for Cotton Dyeing with Naphthol AS-RL
The following protocols provide a starting point for the application of Naphthol AS-RL on cotton yarn or fabric. Optimization may be required based on the specific substrate, equipment, and desired shade depth.
Protocol 1: Naphtholation
Objective: To impregnate the cotton material uniformly with Naphthol AS-RL.
Materials:
-
Naphthol AS-RL
-
Sodium Hydroxide (Caustic Soda)
-
Sodium Chloride (Common Salt)
-
Wetting agent (optional)
-
Protective colloid (optional)
-
Glycerine (optional, as a dispersing aid)
Equipment:
-
Dyeing vessel (Jigger, Winch, or Padding Mangle)
-
Beakers and graduated cylinders
-
Stirring apparatus
Procedure:
-
Preparation of the Naphtholation Bath:
-
Make a paste of the required amount of Naphthol AS-RL with a small amount of glycerine and a wetting agent.
-
Add a concentrated solution of sodium hydroxide and stir until the Naphthol AS-RL is completely dissolved, forming the sodium naphtholate.
-
Dilute the solution with water to the required volume.
-
Add sodium chloride to the bath to enhance the substantivity of the naphtholate.
-
-
Impregnation:
-
Introduce the pre-wetted cotton material into the naphtholation bath.
-
Ensure uniform impregnation by working the material in the bath for 20-30 minutes at room temperature.
-
For continuous processes (padding), the fabric is passed through the bath followed by squeezing to achieve a specific wet pick-up percentage.
-
-
Intermediate Step:
-
After impregnation, the excess liquor is removed by squeezing or hydro-extraction. It is critical to avoid drying the material at this stage to prevent premature decomposition of the naphtholate.
-
Typical Naphtholation Recipe (Exhaust Method):
| Component | Concentration | Purpose |
| Naphthol AS-RL | 2-3% (on weight of fabric) | Coupling Component |
| Sodium Hydroxide | 4-6 g/L | Solubilizing Agent |
| Sodium Chloride | 10-20 g/L | Promotes Exhaustion |
| Material to Liquor Ratio | 1:20 - 1:30 | - |
| Temperature | Room Temperature | - |
| Time | 20-30 minutes | - |
Protocol 2: Diazotization and Coupling
Objective: To prepare the diazonium salt and couple it with the naphtholated cotton to form the final color.
Materials:
-
Fast Base (e.g., Fast Red B Base, Fast Scarlet G Base, etc.)
-
Hydrochloric Acid (32% or 36%)
-
Sodium Nitrite
-
Sodium Acetate (for pH buffering, if needed)
-
Ice
Equipment:
-
Separate vessel for diazotization (non-metallic or stainless steel)
-
Stirring apparatus
-
Thermometer
-
Dyeing vessel for coupling
Procedure:
-
Diazotization:
-
In a separate vessel, make a paste of the Fast Base with a small amount of water.
-
Add hydrochloric acid and stir to dissolve the base, forming its hydrochloride salt.
-
Cool the solution to 0-5°C by adding ice to the vessel.
-
Slowly add a pre-dissolved solution of sodium nitrite while stirring continuously, maintaining the temperature below 5°C.
-
Continue stirring for 15-20 minutes to ensure complete diazotization. The resulting solution is the diazonium salt.
-
-
Coupling:
-
Transfer the naphtholated material to a fresh bath containing the cold diazonium salt solution.
-
The coupling reaction occurs rapidly, and the color develops almost instantaneously.
-
Work the material in the developing bath for 20-30 minutes to ensure complete and uniform coupling.
-
Typical Diazotization Recipe:
| Component | Concentration | Purpose |
| Fast Base | 2-3% (on weight of fabric) | Diazo Component |
| Hydrochloric Acid (32%) | 5-6% (on weight of fabric) | Acid medium for diazotization |
| Sodium Nitrite | 2-3% (on weight of fabric) | Diazotizing agent |
| Temperature | 0-5°C | Stabilizes diazonium salt |
| Time | 15-20 minutes | For complete reaction |
Protocol 3: After-treatment
Objective: To improve the fastness properties and final appearance of the dyed material.
Procedure:
-
Rinsing: Thoroughly rinse the dyed material in cold water to remove any unreacted chemicals and loosely adhering surface pigment.
-
Soaping: Treat the rinsed material in a bath containing a non-ionic detergent (e.g., 2 g/L) and soda ash (e.g., 1 g/L) at or near the boil for 15-20 minutes. This step is crucial as it helps in the crystallization and stabilization of the dye molecules within the fiber, which significantly improves rubbing fastness and the brightness of the shade.
-
Final Rinsing and Drying: Rinse the material again in hot and then cold water, and finally dry it.
Shade Palette and Fastness Properties of Naphthol AS-RL Combinations
The final shade produced depends entirely on the chemical structure of the Fast Base used for coupling with Naphthol AS-RL. The following table provides an overview of the shades and fastness properties for some common combinations. Fastness is rated on a scale of 1 to 5, where 5 represents the highest fastness.
| Fast Base (Diazo Component) | Resulting Shade | Light Fastness (Deep Shade) | Wash Fastness | Rubbing Fastness (Dry/Wet) |
| Fast Red B Base (C.I. Azoic Diazo Component 5) | Red | 6-7 | 4-5 | 3-4 / 2-3 |
| Fast Scarlet G Base (C.I. Azoic Diazo Component 12) | Scarlet | 5-6 | 4 | 3 / 2 |
| Fast Blue BB Base (C.I. Azoic Diazo Component 20) | Navy Blue | 6 | 5 | 3 / 2 |
| Fast Orange GC Base (C.I. Azoic Diazo Component 2) | Orange | 5 | 4 | 3 / 2 |
| Fast Bordeaux GP Base (C.I. Azoic Diazo Component 1) | Bordeaux/Maroon | 6 | 5 | 3 / 2 |
(Note: The fastness ratings are indicative and can vary based on the depth of shade and the dyeing process parameters.)
Process Optimization and Troubleshooting
-
Uneven Dyeing: This can result from improper preparation of the material, uneven impregnation during naphtholation, or incorrect temperature control during diazotization and coupling. Ensure thorough scouring and bleaching of the substrate and uniform application of chemicals.
-
Poor Rubbing Fastness: This is a common issue with azoic dyes and is often due to the formation of pigment on the fiber surface. An effective soaping at the boil is essential to remove this surface pigment. The use of high-substantivity naphthols can also improve rubbing fastness, although Naphthol AS-RL has moderate substantivity.[4]
-
Shade Variation: The final shade is sensitive to the pH of the coupling bath and the stability of the diazonium salt. Strict adherence to the recommended temperature and time for diazotization is critical.
Safety and Handling
-
Naphthol AS-RL and fast bases are chemical powders and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.
-
Sodium hydroxide is highly corrosive. Handle with extreme care.
-
The diazotization reaction should always be carried out in a cold environment, as diazonium salts can be explosive in their dry, solid state. Always use them in solution form.
Conclusion
Naphthol AS-RL remains a vital component in the palette of textile chemists for producing a range of bright and fast shades on cellulosic fibers. Its application, while requiring a multi-step process and careful control of reaction conditions, offers a level of vibrancy and wash fastness that is difficult to achieve with other dye classes. A systematic approach to the three key stages of naphtholation, diazotization, and coupling, as outlined in these protocols, will enable researchers and dyeing professionals to harness the full potential of this versatile azoic coupling component.
References
- 1. nbinno.com [nbinno.com]
- 2. Naphthols | Naphthols ASIRG | Napthols ASG | Naphthols ASOL | [vipulorganics.com]
- 3. [Coupling of 1-naphthol with fast-red-TR. Studies on the optimization of a continuous determination of acid phosphatase, I. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthol Dyes - Fiber Naphthol Dyes and Naphthol Direct Dyes [megha-international.com]
- 5. One moment, please... [textilelearner.net]
Quantifying Phosphatase Activity Using Naphthol AS-MX Phosphate: A Detailed Guide for Researchers
Introduction: Unveiling Enzyme Activity with Naphthol AS-MX Phosphate
In the realms of cellular biology, drug discovery, and diagnostics, the precise quantification of enzyme activity is paramount. Phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of phosphate esters, are key players in a myriad of cellular processes, including signal transduction, cell growth, and metabolism. Consequently, the activity of these enzymes serves as a critical biomarker for various physiological and pathological states. Naphthol AS-MX phosphate has emerged as a versatile and reliable substrate for the sensitive detection of phosphatase activity, particularly alkaline and acid phosphatases.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for quantifying phosphatase activity using this substrate through both colorimetric and fluorometric methods.
3-hydroxy-4'-methoxy-2-naphthanilide, also known as Naphthol AS-MX, is the core chemical structure that, in its phosphorylated form (Naphthol AS-MX phosphate), serves as the enzyme substrate.[2] The fundamental principle of this assay lies in the enzymatic cleavage of the phosphate group from Naphthol AS-MX phosphate by a phosphatase. This reaction liberates the reactive naphthol derivative, this compound (Naphthol AS-MX).[3] The detection of this enzymatic activity can then be approached in two distinct ways:
-
Colorimetric Detection: The liberated Naphthol AS-MX can be coupled with a diazonium salt, such as Fast Red TR or Fast Blue BB, to form a highly colored and insoluble azo dye.[3] The intensity of the resulting color is directly proportional to the amount of Naphthol AS-MX produced and, therefore, to the phosphatase activity. This method is widely employed in histochemistry for the visualization of enzyme activity in tissues and cells, and can be adapted for quantitative measurements in solution.[4]
-
Fluorometric Detection: The dephosphorylated product, Naphthol AS-MX, is inherently fluorescent.[5] By measuring the increase in fluorescence at specific excitation and emission wavelengths, a highly sensitive and continuous assay for phosphatase activity can be established.[6]
This guide will delve into the detailed methodologies for both approaches, providing step-by-step protocols, guidance on data interpretation, and insights into the critical parameters that ensure the accuracy and reproducibility of your results.
The Enzymatic Reaction and Detection Principle
The enzymatic assay using Naphthol AS-MX phosphate is a two-step process for the colorimetric method and a single-step enzymatic reaction for the fluorometric method. The underlying enzymatic reaction is the hydrolysis of the phosphate ester bond by a phosphatase.
Figure 1: General workflow for phosphatase detection using Naphthol AS substrates.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for assays utilizing Naphthol AS-MX phosphate and its derivatives. It is important to note that optimal conditions can vary depending on the specific enzyme source and purity.
| Parameter | Value | Enzyme/Condition | Reference |
| Optimal pH (Alkaline Phosphatase) | 9.0 | Calf Intestinal Alkaline Phosphatase | [6] |
| Excitation Wavelength (Naphthol AS-MX) | ~380 nm | - | [5] |
| Emission Wavelength (Naphthol AS-MX) | ~510 nm | - | [5] |
| Km (Naphthol AS-BI Phosphate) | 0.26 - 0.87 mM | Rat Intestinal Alkaline Phosphatase | [7] |
| Azo Dye Absorbance Maximum (1-naphthol + Fast Red) | ~510 nm | - | [8] |
Note: The Michaelis constant (Km) provided is for the related substrate Naphthol AS-BI phosphate and should be considered an approximation.[7] For precise kinetic studies, it is recommended to determine the Km for Naphthol AS-MX phosphate under your specific experimental conditions.
Experimental Protocols
Protocol 1: Colorimetric Assay for Alkaline Phosphatase Activity
This protocol describes a quantitative colorimetric assay for alkaline phosphatase activity in a 96-well plate format. The assay is based on the coupling of the enzymatic product, Naphthol AS-MX, with Fast Red TR to form a colored azo dye.
Materials:
-
Naphthol AS-MX phosphate (substrate)
-
Fast Red TR (diazonium salt)
-
Alkaline Phosphatase (enzyme standard and samples)
-
Assay Buffer: 0.1 M Tris-HCl, pH 9.0, containing 1 mM MgCl₂
-
Stop Solution: 0.2 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at or near 510 nm
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of Naphthol AS-MX phosphate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to make a 10 mM stock solution. Store at -20°C in aliquots.
-
Fast Red TR Solution (10 mg/mL): Prepare a 10 mg/mL solution of Fast Red TR in deionized water. This solution is unstable and should be prepared fresh immediately before use and protected from light.
-
Working Substrate Solution: Immediately before use, prepare the working substrate solution by diluting the Naphthol AS-MX phosphate stock solution and the Fast Red TR solution in the Assay Buffer. A typical final concentration is 1 mM Naphthol AS-MX phosphate and 0.5 mg/mL Fast Red TR. The optimal concentrations may need to be determined empirically.
Assay Procedure:
Figure 2: A generalized workflow for the colorimetric phosphatase assay.
-
Prepare Standard Curve: Prepare a serial dilution of a known concentration of alkaline phosphatase in the Assay Buffer. Include a blank with Assay Buffer only.
-
Sample Preparation: Prepare your experimental samples in the Assay Buffer.
-
Plate Setup: Add 50 µL of each standard and sample to the wells of the 96-well plate.
-
Initiate Reaction: Add 50 µL of the freshly prepared Working Substrate Solution to each well. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 15-30 minutes), protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance of each well at a wavelength between 500-520 nm. The maximum absorbance of the azo dye product is approximately 510 nm.[8]
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of alkaline phosphatase in your samples by interpolating their absorbance values on the standard curve.
-
Enzyme activity is typically expressed as units/mL or units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.
Protocol 2: Fluorometric Assay for Alkaline Phosphatase Activity
This protocol provides a highly sensitive method for the continuous measurement of alkaline phosphatase activity.
Materials:
-
Naphthol AS-MX phosphate (substrate)
-
Alkaline Phosphatase (enzyme standard and samples)
-
Assay Buffer: 0.1 M Tris-HCl, pH 9.0, containing 1 mM MgCl₂
-
96-well black flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~510 nm
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of Naphthol AS-MX phosphate in DMF or DMSO. Store at -20°C in aliquots.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in the Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined experimentally and should ideally be at or near the Km value for the enzyme.
Assay Procedure:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
step-by-step guide for staining with 3-hydroxy-4'-methoxy-2-naphthanilide
An Application Guide to Enzyme Histochemistry via Simultaneous Azo-Coupling: Featuring 3-hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)
Authored by: Gemini, Senior Application Scientist
Abstract and Scientific Principle
Enzyme histochemistry provides a vital bridge between biochemistry and morphology, allowing for the visualization of enzymatic activity directly within the cellular and tissue architecture.[1] This technique is predicated on the enzymatic transformation of a specific substrate into a product that can be captured and visualized. The simultaneous azo-coupling method, a cornerstone of enzyme histochemistry, is a sensitive and dynamic technique that offers precise histotopographic localization of a wide range of hydrolytic enzymes.[1]
The core of this method is a two-stage reaction that occurs concurrently at the site of the enzyme. First, a synthetic substrate, typically an ester or phosphate of a Naphthol AS derivative, is hydrolyzed by the target enzyme. This cleavage releases a highly insoluble naphthol compound. Second, this liberated naphthol immediately couples with a diazonium salt present in the incubation medium. This reaction, known as azo coupling, forms a highly colored and insoluble azo dye precipitate, marking the precise location of enzyme activity.[2][3]
The compound this compound, also known as Naphthol AS-RL, is an example of a naphthol derivative that can be used in this system.[4] Its insolubility following enzymatic release from a suitable substrate ensures sharp localization, preventing diffusion artifacts. The success of this technique hinges on the rapid coupling of the liberated naphthol with the diazonium salt, a principle critical for accurate results.[5] This guide details the scientific foundation of the simultaneous azo-coupling technique and provides a comprehensive framework for designing and executing robust staining protocols.
The Azo-Coupling Reaction: A Mechanistic View
The simultaneous azo-coupling technique is a powerful example of applied organic chemistry within a biological context. The process can be broken down into two key, concurrent steps.
Pillar 1: Enzyme-Mediated Hydrolysis The specificity of the assay is determined by the substrate. A Naphthol AS derivative, such as Naphthol AS-RL, is chemically modified to be a substrate for a specific enzyme. For example, to detect phosphatases, a phosphate group is attached (forming Naphthol AS-RL phosphate). To detect esterases, an acetate or other ester group is used. The enzyme of interest in the tissue cleaves this bond, liberating the free Naphthol AS-RL.
Pillar 2: Azo Dye Formation The incubation medium is saturated with a stabilized diazonium salt (e.g., Fast Red TR, Fast Blue BB). These are aromatic diazonium ions that act as weak electrophiles.[3] The liberated Naphthol AS-RL, a nucleophile, rapidly undergoes an electrophilic aromatic substitution with the diazonium salt. This forms a stable, intensely colored azo compound (-N=N-), which precipitates out of solution precisely at the site of its formation.
The key to sharp localization is that the liberated naphthol is highly insoluble in the aqueous incubation buffer and is captured by the diazonium salt before it has a chance to diffuse away from the enzyme.
Designing a Robust Staining Protocol
While specific, pre-packaged kits for Naphthol AS-RL are not common, a robust protocol can be developed by understanding the function of each component. This section provides a framework for creating a self-validating staining system.
Reagent Selection and Preparation
The careful preparation of reagents is critical for success. The final incubation medium, in particular, must be prepared fresh just before use, as diazonium salts can be unstable in solution.
| Reagent | Purpose & Selection Rationale | Typical Preparation |
| Naphthol AS Substrate Stock | The substrate determines which enzyme is detected (e.g., Naphthol AS-RL Phosphate for phosphatases). It is dissolved in an organic solvent first due to poor aqueous solubility. | Dissolve 5-10 mg of the Naphthol AS-Substrate in 0.5 mL of N,N-Dimethylformamide (DMF) or a similar solvent. |
| Buffer Solution | Maintains the optimal pH for the target enzyme's activity. The choice is critical.[6][7] | For Acid Phosphatase: 0.1 M Acetate Buffer, pH 5.0-5.5. For Alkaline Phosphatase: 0.1 M Tris-HCl Buffer, pH 8.5-9.5. |
| Diazonium Salt | The coupling agent that forms the colored dye. Different salts produce different colors (e.g., Fast Red TR gives a red precipitate, Fast Blue BB gives a blue one).[7] | Dissolve 1 mg/mL in the selected buffer solution immediately before use. |
| Enzyme Inhibitor (for Control) | Used to validate that the observed staining is due to specific enzyme activity. | For Acid Phosphatase: Sodium Fluoride (1 M stock).[2] For Alkaline Phosphatase: Levamisole (10 mM).[2] |
| Fixative | Preserves tissue morphology and immobilizes enzymes. Cold acetone is often used for frozen sections to preserve enzyme activity. Formalin can be used but may reduce activity.[7] | Cold (4°C) Acetone or 4% Paraformaldehyde in PBS. |
| Counterstain | Provides contrast to visualize nuclei and overall tissue structure. | Mayer's Hematoxylin is a common choice. |
| Mounting Medium | Must be aqueous, as the final azo dye product is often soluble in the organic solvents (xylene, toluene) used in standard dehydration and mounting.[7] | Glycerol jelly or other commercial aqueous mounting media. |
Experimental Workflow
The following represents a generalized, step-by-step methodology. Researchers must optimize incubation times and reagent concentrations for their specific antibody, tissue, and target enzyme.
Detailed Step-by-Step Protocol (Template)
-
Tissue Preparation:
-
For frozen sections, cut tissue at 5-10 µm using a cryostat.
-
Mount sections on charged microscope slides and allow them to air dry briefly.
-
Fix in cold (4°C) acetone for 10 minutes.
-
Allow slides to air dry completely.
-
-
Preparation of the Incubation Medium (Prepare Fresh):
-
In a glass vessel, add 40 mL of the appropriate buffer (e.g., 0.1 M Acetate buffer, pH 5.0 for acid phosphatase).
-
Add 40 mg of the chosen diazonium salt (e.g., Fast Red TR) and stir until fully dissolved.
-
In a separate small tube, dissolve 4 mg of the Naphthol AS-RL substrate (e.g., Naphthol AS-RL Phosphate) in 0.5 mL of DMF.
-
While stirring, add the substrate solution dropwise to the buffer/diazonium salt solution.
-
The final medium may be slightly opalescent. Filter through Whatman No. 1 paper before use.
-
-
Incubation:
-
Place slides in a Coplin jar or on a staining rack.
-
Cover the tissue sections with the freshly prepared incubation medium.
-
Incubate at 37°C for 15-60 minutes. Optimal time should be determined empirically by checking slides periodically under a microscope. Protect from direct light during incubation.
-
-
Controls (Crucial for Validation):
-
Enzyme Inhibition Control: For one slide, add the appropriate enzyme inhibitor to the incubation medium (e.g., a final concentration of 10 mM Sodium Fluoride). This slide should show no staining.[2]
-
Substrate Negative Control: Prepare an incubation medium without the Naphthol AS-RL substrate. A slide incubated in this solution should show no staining.
-
-
Post-Incubation Processing:
-
Gently rinse the slides in three changes of distilled water.
-
(Optional) Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse gently in running tap water for 5 minutes until nuclei appear blue.
-
Rinse in distilled water.
-
-
Mounting:
-
Wipe excess water from the slide, but do not allow the tissue to dry.
-
Place a drop of aqueous mounting medium over the tissue section and apply a coverslip.
-
Data Interpretation and Troubleshooting
-
Positive Result: A brightly colored (e.g., red, blue, brown, depending on the diazonium salt) fine granular precipitate will be observed at sites of enzyme activity.
-
Negative Result: The absence of colored precipitate. Nuclei should be stained blue/purple if a hematoxylin counterstain was used.
-
Control Slides: The enzyme inhibition and substrate-negative control slides must be negative for the results on the test slides to be considered valid.
| Issue | Potential Cause(s) | Solution(s) |
| No staining or weak staining | Inactive enzyme (improper fixation/storage); Inactive reagents (old diazonium salt); Incorrect pH of buffer. | Use fresh frozen tissue; ensure gentle fixation; prepare fresh diazonium salt solution; verify buffer pH with a calibrated meter. |
| Diffuse, non-specific staining | Liberated naphthol diffused before coupling; Incubation time too long; Reagents not filtered. | Use a diazonium salt with a faster coupling rate; reduce incubation time; always filter the final incubation medium before use. |
| Crystalline precipitate on section | Reagents precipitated out of solution. | Ensure Naphthol AS substrate is fully dissolved in DMF before adding to the buffer; filter the final solution. |
| Counterstain is too dark | Overstaining with hematoxylin. | Reduce hematoxylin incubation time; ensure proper "bluing" step. |
References
- 1. Current concepts of enzyme histochemistry in modern pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azo Coupling [organic-chemistry.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Significance of coupling rate in histochemical azo dye methods for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Topic: Preparation of Concentrated Stock Solutions of 3-hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL) for Research Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-4'-methoxy-2-naphthanilide, also known as Naphthol AS-RL, is a versatile chemical intermediate with applications ranging from the synthesis of azo dyes and pigments to its use as a coupling component in various chemical processes.[1][2] Despite its utility, its poor aqueous solubility presents a significant challenge for its application in biological assays and aqueous-phase chemical reactions.[1][3] This guide provides scientifically-grounded, detailed protocols for the preparation of stable, concentrated stock solutions of this compound. We will explore methodologies using both organic solvents and aqueous alkaline solutions, explaining the rationale behind each approach to ensure experimental success and reproducibility.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the physicochemical properties of this compound is essential for selecting an appropriate solvent and handling the compound safely. The molecule's large, hydrophobic naphthalene and anilide structures are responsible for its very low solubility in water.[1][4] However, the presence of a phenolic hydroxyl group provides a key chemical handle to enhance solubility under basic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 92-79-5 | [4][5] |
| Molecular Formula | C₁₈H₁₅NO₃ | [4][5] |
| Molecular Weight | 293.32 g/mol | [4][5] |
| Appearance | Light brown powder | [1] |
| Melting Point | ~229-230 °C | [1] |
| Aqueous Solubility | Insoluble / Sparingly soluble (1.5 µg/mL at pH 7.4) | [1][3][4] |
| Organic Solubility | Soluble in ethanol, acetone, and pyridine. | [1][3] |
| Alkaline Solubility | Soluble in sodium hydroxide solution (forms a yellow liquid). | [1] |
Safety and Handling
As a standard laboratory practice, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound powder and its solutions.
-
Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6] Avoid contact with skin and eyes.[6]
-
Environmental Hazard: This compound is classified as toxic to aquatic life with long-lasting effects.[7] Dispose of waste in accordance with local, state, and federal regulations.
-
Stability: The compound is reported to be sensitive to air, suggesting that stock solutions may be susceptible to oxidation over time.[1] Therefore, fresh preparation is recommended, and long-term storage should be done with care.
Recommended Materials and Reagents
-
This compound (CAS 92-79-5), ≥98% purity
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%
-
Ethanol (EtOH), 200 proof (absolute), ≥99.5%
-
Sodium hydroxide (NaOH), pellets, ACS reagent grade
-
Type I ultrapure water (18.2 MΩ·cm)
-
Analytical balance (readability of 0.1 mg)
-
Glass beakers and Class A volumetric flasks
-
Magnetic stirrer and stir bars
-
Serological pipettes and pipette controller
-
Conical polypropylene or glass cryovials for storage
-
Vortex mixer
Protocol Workflow Overview
The general workflow for preparing a stock solution is a multi-step process that requires precision at each stage to ensure an accurate final concentration. The diagram below outlines the critical path from initial calculation to final storage.
Caption: Workflow for stock solution preparation.
Detailed Experimental Protocols
Two primary methods are presented based on the desired solvent system, each with distinct advantages and downstream compatibilities.
Protocol: Preparation in an Organic Solvent (DMSO)
This method is standard for preparing high-concentration stocks of hydrophobic compounds for use in cell-based assays and high-throughput screening. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Causality: The choice of DMSO is based on its superior solvating power for non-polar compounds. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal solvent introduction into the final assay, thereby reducing potential solvent-induced artifacts.
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound required. For example, to prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 293.32 g/mol = 0.02933 g = 29.33 mg
-
-
Weighing: Accurately weigh 29.33 mg of the compound and transfer it to a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add approximately 7 mL of anhydrous DMSO to the flask.
-
Solubilization: Tightly cap the flask and vortex or place it on a magnetic stirrer until all solid material is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary, but allow the solution to return to room temperature before the next step.
-
Final Volume Adjustment: Carefully add DMSO to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in properly labeled cryovials. Store at -20°C for short-term use (weeks) or -80°C for long-term storage (months), protected from light.
Protocol: Preparation in an Aqueous Alkaline Solution (1N NaOH)
This protocol leverages the acidic nature of the phenolic hydroxyl group. In the presence of a strong base like NaOH, the hydroxyl group is deprotonated to form a sodium phenoxide salt, which is significantly more water-soluble.
Causality: The reaction with NaOH increases the polarity of the molecule, disrupting the crystal lattice and allowing for solvation by water molecules. This method is useful when an organic solvent is incompatible with the downstream application, but the high pH must be considered.
Step-by-Step Methodology:
-
Calculation: As in Protocol 4.1, calculate the required mass. To prepare 10 mL of a 10 mM solution, 29.33 mg is needed.
-
Weighing: Accurately weigh 29.33 mg of the compound and transfer it to a 15 mL conical tube or a small beaker.
-
Initial Dissolution: Add a small volume (e.g., 1-2 mL) of 1N NaOH solution directly to the powder. The compound should dissolve to form a yellow solution.[1] Mix gently until all solid is dissolved.
-
Transfer and Dilution: Quantitatively transfer the dissolved concentrate to a 10 mL Class A volumetric flask. Use ultrapure water to rinse the original tube/beaker multiple times, adding the rinsate to the volumetric flask to ensure no material is lost.
-
Final Volume Adjustment: Add ultrapure water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap and invert the flask 10-15 times. The final pH of this solution will be highly basic.
-
Storage: Filter-sterilize if required for biological applications. Aliquot and store at 4°C for short-term use (days) or -20°C for longer-term stability. Note that pH changes upon dilution into a buffer, which may cause precipitation if the final concentration exceeds its solubility at the buffer's pH.
Solvent Recommendations and Compatibility
Choosing the correct solvent is a critical decision that impacts not only the achievable stock concentration but also the integrity of the downstream experiment.
Table 2: Summary of Solvent Systems for Stock Solutions
| Solvent | Recommended Max. Concentration | Advantages | Disadvantages & Compatibility Issues |
| DMSO | 10-50 mM | High solvating power; miscible with most aqueous buffers; suitable for cell culture (at <0.5% v/v). | Can be toxic to cells at higher concentrations; may interfere with some enzymatic assays. |
| DMF | 10-50 mM | Similar to DMSO in solvating power. | Higher toxicity than DMSO; less common in biological labs. |
| Ethanol | 1-10 mM | Less toxic than DMSO/DMF; volatile and easily removed. | Lower solvating power than DMSO; may cause protein precipitation in some assays. |
| 1N NaOH (aq) | 5-10 mM | Avoids organic solvents; useful for chemical reactions requiring basic conditions. | Extremely high pH is incompatible with most biological systems and pH-sensitive compounds. Dilution requires careful buffering. |
Stability and Long-Term Storage
Given that this compound is noted as being "sensitive to air," proper storage is crucial to maintain the integrity of the stock solution.[1]
-
Minimize Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective strategy to prevent degradation from repeated temperature changes.
-
Protect from Light: Store vials in a freezer box or wrapped in aluminum foil, as aromatic compounds can be light-sensitive.
-
Temperature: For organic stock solutions, -80°C is preferred for long-term storage to minimize solvent evaporation and slow degradation kinetics. For aqueous alkaline stocks, -20°C is sufficient.
-
Inert Atmosphere: For maximum stability over extended periods (years), consider overlaying the solution with an inert gas like argon or nitrogen before capping and freezing.
References
- 1. This compound | 92-79-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 92-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemical-label.com [chemical-label.com]
Application Notes and Protocols for the Detection of Lipid Peroxidation using 3-hydroxy-4'-methoxy-2-naphthanilide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the theoretical application of 3-hydroxy-4'-methoxy-2-naphthanilide as a fluorescent probe for the detection and quantification of lipid peroxidation. While not a conventionally documented method, this guide outlines a scientifically plausible approach based on the chemical properties of the probe and its potential reaction with key markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). This application note is intended to serve as a foundational resource for researchers interested in exploring novel methodologies for assessing oxidative stress in biological systems.
Introduction to Lipid Peroxidation and its Detection
Lipid peroxidation is a well-established mechanism of cellular injury, implicated in a wide range of diseases and toxicological processes. It is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs)[1]. This process leads to the formation of a complex array of products, including lipid hydroperoxides and reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE)[1][2]. These aldehydes are highly reactive and can form adducts with proteins and nucleic acids, leading to cellular dysfunction[2].
The measurement of lipid peroxidation is a critical tool for assessing oxidative stress in both basic research and clinical settings. The most common method is the thiobarbituric acid reactive substances (TBARS) assay, which primarily detects MDA[3]. However, the TBARS assay can suffer from a lack of specificity[3]. This has led to the exploration of alternative, and potentially more specific, detection methods, including the use of fluorescent probes[4][5]. Naphthalene and its derivatives are known for their fluorescent properties and are often employed in the design of fluorescent probes[6].
Principle of Detection: A Proposed Mechanism
This compound, also known as Naphthol AS-RL, is a naphthalene derivative with potential as a fluorescent probe. While its direct application in lipid peroxidation assays is not extensively documented, its chemical structure suggests a plausible reaction mechanism with aldehydic products of lipid peroxidation.
The proposed mechanism involves an acid-catalyzed condensation reaction between the electron-rich naphthalene ring of this compound and aldehydes like MDA. The hydroxyl group at the 3-position of the naphthalene ring activates the aromatic system, making it susceptible to electrophilic attack by the carbonyl carbon of the aldehyde. This reaction is hypothesized to form a conjugated system that exhibits enhanced fluorescence compared to the parent molecule. The intensity of the fluorescence would, in theory, be proportional to the concentration of aldehydes, thus providing a measure of lipid peroxidation.
Caption: Proposed reaction of this compound with an aldehyde.
Required Materials and Reagents
Reagents
-
This compound (Naphthol AS-RL)
-
Malondialdehyde tetrabutylammonium salt (MDA standard)
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Equipment
-
Fluorometer or fluorescent microplate reader (Excitation/Emission maxima to be determined experimentally, but a starting point could be in the UV/blue region for excitation and blue/green region for emission based on the naphthalene moiety)
-
Microcentrifuge
-
Vortex mixer
-
Water bath or heating block
-
Spectrophotometer (for protein quantification)
-
Homogenizer (for tissue samples)
-
96-well black microplates
Experimental Protocols
The following protocols are provided as a starting point for the application of this compound in detecting lipid peroxidation. Optimization of incubation times, reagent concentrations, and instrument settings will be necessary for specific sample types and experimental conditions.
Caption: General experimental workflow for the proposed assay.
Reagent Preparation
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of this compound in absolute ethanol. Store at -20°C, protected from light.
-
MDA Standard Stock Solution (10 mM): Dissolve malondialdehyde tetrabutylammonium salt in ultrapure water. Prepare fresh working standards by diluting the stock solution in ultrapure water.
-
TCA Solution (10% w/v): Dissolve 10 g of trichloroacetic acid in 100 mL of ultrapure water.
-
BHT Solution (100x): Dissolve 100 mg of butylated hydroxytoluene in 10 mL of ethanol. Store at 4°C.
Sample Preparation
Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing 1x BHT.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
Suspension Cells:
-
Pellet cells by centrifugation.
-
Wash with ice-cold PBS.
-
Resuspend in lysis buffer with 1x BHT and proceed as for adherent cells.
Tissue Samples:
-
Homogenize the tissue in ice-cold PBS containing 1x BHT.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize the results.
Assay Procedure
-
Standard Curve Preparation: Prepare a series of MDA standards (e.g., 0, 1, 2.5, 5, 10, 20 µM) in ultrapure water.
-
Reaction Setup:
-
To each well of a 96-well black microplate, add 50 µL of sample supernatant or MDA standard.
-
Add 100 µL of 10% TCA to each well to precipitate proteins.
-
Add 25 µL of the this compound working solution (diluted from stock to an optimized concentration, e.g., 100 µM in ethanol).
-
Add 25 µL of 1 M HCl to each well to catalyze the reaction.
-
-
Incubation: Incubate the plate at 60°C for 30 minutes, protected from light.
-
Cooling and Centrifugation: Cool the plate on ice for 5 minutes. If significant precipitate forms, centrifuge the plate at 3,000 x g for 10 minutes and transfer the supernatant to a new black microplate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or microplate reader at the experimentally determined optimal excitation and emission wavelengths.
Data Analysis and Interpretation
-
Standard Curve: Plot the fluorescence intensity of the MDA standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculation of Lipid Peroxidation: Use the equation from the standard curve to calculate the concentration of MDA equivalents in the samples.
-
Normalization: Normalize the MDA concentration to the protein concentration of each sample (e.g., in nmol MDA/mg protein).
| Parameter | Recommendation | Rationale |
| Probe Concentration | 50-200 µM (to be optimized) | To ensure sufficient reagent for reaction without high background fluorescence. |
| Incubation Temperature | 50-70°C (to be optimized) | To accelerate the reaction rate. |
| Incubation Time | 20-60 minutes (to be optimized) | To allow the reaction to proceed to completion. |
| Acid Concentration | 0.5-1.5 M HCl (to be optimized) | To catalyze the condensation reaction effectively. |
| Excitation Wavelength | ~340-380 nm (to be determined) | Based on the absorbance spectrum of the naphthalene moiety. |
| Emission Wavelength | ~420-480 nm (to be determined) | Based on the expected fluorescence of the conjugated product. |
Troubleshooting
-
High Background Fluorescence:
-
Decrease the concentration of the this compound probe.
-
Ensure complete removal of any precipitated protein.
-
Check for autofluorescence of the sample matrix and subtract the blank reading.
-
-
Low Signal:
-
Increase the incubation time or temperature.
-
Optimize the probe and acid concentrations.
-
Check the instrument settings (gain, sensitivity).
-
-
Poor Linearity of Standard Curve:
-
Prepare fresh MDA standards.
-
Ensure accurate pipetting.
-
Optimize the concentration range of the standards.
-
Conclusion and Future Directions
The use of this compound for the detection of lipid peroxidation presents an intriguing, though currently theoretical, avenue for oxidative stress research. The proposed fluorometric assay offers the potential for a sensitive and specific alternative to existing methods. Further research is required to validate the proposed reaction mechanism, optimize the assay conditions for various biological samples, and characterize the fluorescent properties of the reaction product. This application note serves as a roadmap for scientists wishing to explore the utility of this novel probe.
References
- 1. jocpr.com [jocpr.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Fluorometric and Colorimetric Assessment of Thiobarbituric Acid-Reactive Lipid Aldehydes in Biological Matrices | Springer Nature Experiments [experiments.springernature.com]
- 4. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 6. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of 3-Hydroxynaphthalene-2-carboxamides as Potent Antimycobacterial Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and microbiology.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a severe threat to global health, creating an urgent need for novel therapeutic agents with alternative mechanisms of action.[1][2] The 3-hydroxynaphthalene-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of new antimycobacterial drugs. These compounds are cyclic bioisosteres of salicylanilides, a class of agents known for a wide spectrum of biological activities, including antibacterial and antimycobacterial effects.[3] Their mechanism of action is often linked to the disruption of critical enzymatic systems in bacteria.[4][5]
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of 3-hydroxynaphthalene-2-carboxamides against pathogenic mycobacteria. The methodologies described herein are designed to enable researchers to efficiently synthesize novel derivatives and assess their potential as next-generation antitubercular agents.
Scientific Rationale and Mechanistic Insight
The 3-Hydroxynaphthalene-2-carboxamide Scaffold
The core structure, featuring a hydroxyl group ortho to the carboxamide linkage on a naphthalene ring, is critical for biological activity. This arrangement is analogous to salicylanilides, where the phenolic hydroxyl and amide proton can participate in hydrogen bonding and metal chelation, potentially interfering with bacterial metalloenzymes. The naphthalene ring system offers a larger, more lipophilic backbone compared to the benzene ring of salicylanilides, which can be systematically modified to optimize drug-like properties.
Postulated Mechanism of Action
While the precise molecular target for this class of compounds in mycobacteria is still under investigation, their structural similarity to salicylanilides provides valuable insight. Salicylanilides are known to act as protonophores, which uncouple the proton motive force (PMF) across the bacterial membrane.[5][6] This dissipation of the PMF disrupts essential cellular processes, including ATP synthesis and the function of efflux pumps, leading to bacterial cell death.[5][6] It is hypothesized that 3-hydroxynaphthalene-2-carboxamides may share this mechanism, making them particularly attractive candidates for combating drug-resistant strains that rely on efflux-mediated resistance.
The Importance of Structure-Activity Relationships (SAR)
Systematic modification of the anilide portion of the molecule is a key strategy for optimizing potency and selectivity. Key physicochemical parameters that influence activity include:
-
Lipophilicity: A crucial factor for passive transport across the complex, lipid-rich mycobacterial cell wall. Increased lipophilicity often correlates with enhanced antimycobacterial activity, though an optimal range must be maintained to ensure sufficient aqueous solubility and avoid off-target toxicity.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., trifluoromethyl, nitro, halogens) or electron-donating groups (e.g., alkoxy, methyl) on the anilide ring can significantly modulate the acidity of the N-H proton and the overall electronic distribution of the molecule, thereby influencing target binding and potency.
Synthesis of 3-Hydroxynaphthalene-2-carboxamides
The most direct and efficient method for synthesizing these compounds is the condensation of 3-hydroxynaphthalene-2-carboxylic acid with a substituted aniline. Microwave-assisted synthesis is highly recommended as it dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[7][8][9]
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of target compounds.
Protocol 2.1: Microwave-Assisted Synthesis of N-Aryl-3-hydroxynaphthalene-2-carboxamides
This protocol describes a general procedure for the synthesis of anilides from 3-hydroxynaphthalene-2-carboxylic acid.
Causality: Phosphorus trichloride (PCl₃) is used as a dehydrating and activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride or a related intermediate in situ, which is then readily attacked by the nucleophilic amine of the aniline to form the stable amide bond. Dry chlorobenzene is an ideal solvent due to its high boiling point and inertness under the reaction conditions.
Materials and Reagents:
-
3-Hydroxynaphthalene-2-carboxylic acid
-
Appropriately substituted aniline (e.g., 4-bromo-3-(trifluoromethyl)aniline)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous chlorobenzene
-
Microwave synthesis reactor with sealed vessel capability
-
Magnetic stir bars
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Preparation: In a dry microwave reaction vessel equipped with a magnetic stir bar, suspend 3-hydroxynaphthalene-2-carboxylic acid (1.0 eq., e.g., 1.0 mmol, 188 mg) and the selected substituted aniline (1.0 eq., e.g., 1.0 mmol) in anhydrous chlorobenzene (5-10 mL).
-
Reagent Addition: While stirring, carefully add phosphorus trichloride (0.5 eq., e.g., 0.5 mmol) dropwise to the suspension at room temperature.
-
Safety Note: PCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 10-20 minutes at 130-140 °C. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.
-
Workup: After the reaction is complete, cool the vessel to room temperature. The solid product often precipitates from the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid cake with a small amount of cold ethanol or hexane to remove residual solvent and impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-aryl-3-hydroxynaphthalene-2-carboxamide.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
In Vitro Antimycobacterial Activity Evaluation
The primary method for assessing the antimycobacterial potency of synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC) using a broth microdilution assay. This method provides a quantitative measure of the lowest compound concentration required to inhibit visible bacterial growth.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay against M. tuberculosis.
Protocol 3.1: Broth Microdilution Assay for M. tuberculosis
This protocol is based on established guidelines for antimycobacterial susceptibility testing.[1][10][11]
Causality: This assay relies on exposing a standardized number of bacteria to a range of compound concentrations. Growth in the presence of the compound indicates resistance at that concentration, while a lack of visible growth indicates susceptibility. The use of Middlebrook 7H9 broth supplemented with OADC provides the necessary nutrients for Mtb growth.
Materials and Strains:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains
-
Middlebrook 7H9 Broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol
-
Sterile 96-well U-bottom microtiter plates
-
Synthesized compounds and standard drugs (Rifampicin, Isoniazid)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Sterile water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
Step-by-Step Methodology:
-
Compound Plate Preparation: a. Prepare stock solutions of each test compound and standard drug in DMSO (e.g., at 10 mg/mL). b. In a 96-well plate, perform a 2-fold serial dilution of each compound in 7H9 broth to achieve a range of final testing concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. c. Include a drug-free well for growth control and a media-only well for sterility control.
-
Inoculum Preparation: a. Grow M. tuberculosis in 7H9 broth until it reaches the mid-log phase. b. Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard using sterile water with Tween 80. This corresponds to approximately 1-5 x 10⁷ CFU/mL. c. Dilute this suspension 1:100 in 7H9 broth to obtain the final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the compound plate, bringing the total volume to 200 µL. Do not add bacteria to the sterility control wells.
-
Incubation: Seal the plates with a breathable sealer or place them in a secondary container and incubate at 37°C in a humidified atmosphere.
-
Reading Results: After 7-14 days of incubation (or once visible growth is apparent in the growth control well), determine the MIC. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]
Data Interpretation & Structure-Activity Relationship (SAR)
The analysis of MIC values across a series of structurally related compounds allows for the elucidation of SAR. This is critical for guiding the rational design of more potent analogues.
Table 1: Representative Antimycobacterial Activity of 3-Hydroxynaphthalene-2-carboxamides
| Compound ID | Anilide Ring Substituent | MIC vs. M. tuberculosis (µM) | Reference |
| 1 | 2-propoxyphenyl | 23 | [3][4] |
| 2 | 2-(but-2-yloxy)phenyl | 23 | [3][4] |
| 3 | 3-(prop-2-yloxy)phenyl | 24 | [3][4] |
| 4 | 3,5-bis(trifluoromethyl)phenyl | 10 | [12] |
| 5 | 4-bromo-3-(trifluoromethyl)phenyl | 10 | [12] |
| 6 | 4-nitrophenyl | 13 (vs. M. kansasii) | [13] |
| Rifampicin | (Standard) | ~0.1 - 0.25 | - |
| Isoniazid | (Standard) | ~0.2 - 0.5 | - |
SAR Discussion:
-
Alkoxy Substituents: Compounds with alkoxy groups on the anilide ring show good antimycobacterial activity (Compounds 1-3 ).[3][4] The position and size of the alkoxy group can be tuned to optimize lipophilicity and, consequently, cell wall penetration.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like trifluoromethyl (CF₃) significantly enhances potency (Compounds 4 and 5 ).[12] The N-[3,5-bis(trifluoromethyl)phenyl] derivative (4 ) exhibits activity comparable to some clinical candidates. This suggests that reducing the pKa of the amide N-H or specific electronic interactions with the target are beneficial for activity.
Logical Framework for SAR
Caption: Relationship between compound properties and biological activity.
Selectivity & Cytotoxicity Assessment
A crucial step in drug development is to ensure that potent compounds are selective for the pathogen and exhibit minimal toxicity to host cells. A standard method involves testing the compounds against a human cell line, such as the THP-1 human monocytic leukemia line, which is relevant for studying macrophage interactions with mycobacteria.
Protocol 5.1: Cytotoxicity Assay using THP-1 Cells
Principle: This assay measures the reduction in cell viability upon exposure to the test compounds. The MTT assay, which measures mitochondrial reductase activity, is a common colorimetric method for this purpose.
Methodology (Abbreviated):
-
Cell Seeding: Seed THP-1 cells (viability >95%) in a 96-well plate at a density of 1 x 10⁴ cells/well.[14]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C with 5% CO₂.[14]
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Goal: The ideal lead compound should have a low MIC against Mtb and a high IC₅₀ against human cells, resulting in a high Selectivity Index (SI = IC₅₀ / MIC).
Conclusion and Future Directions
The 3-hydroxynaphthalene-2-carboxamide scaffold represents a versatile and promising platform for the discovery of novel antimycobacterial agents. The synthetic and screening protocols outlined in this guide provide a robust framework for identifying and optimizing lead compounds. Several derivatives have demonstrated potent in vitro activity, often associated with high lipophilicity and the presence of electron-withdrawing substituents.
Future work should focus on elucidating the precise mechanism of action, performing in vivo efficacy studies in animal models of tuberculosis, and evaluating the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of the most promising candidates to advance them in the drug development pipeline.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 3. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of High-Performance Azoic Pigments Utilizing 3-Hydroxy-4'-methoxy-2-naphthanilide
Abstract
This document provides a comprehensive guide for the synthesis of azoic pigments, a significant class of synthetic organic colorants, using 3-hydroxy-4'-methoxy-2-naphthanilide as the coupling component. Azoic pigments are prized for their brilliant colors, good lightfastness, and thermal stability, making them suitable for a wide range of applications including printing inks, paints, and plastics. The protocol details a robust two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction. We will delve into the causality behind critical experimental parameters, provide a detailed step-by-step laboratory procedure, outline methods for product characterization, and emphasize the stringent safety protocols required for handling the chemical intermediates.
Introduction: The Chemistry of Azoic Pigments
Azoic pigments are organic compounds characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their synthesis is a classic example of electrophilic aromatic substitution.[1] The process involves two key steps:
-
Diazotization: The conversion of a primary aromatic amine into a reactive aryldiazonium salt using nitrous acid at low temperatures.[2]
-
Azo Coupling: The reaction of the electrophilic diazonium salt with an electron-rich coupling component.[1][3]
The choice of both the aromatic amine and the coupling component dictates the final pigment's color and performance properties. This compound (CAS: 92-79-5), also known as Naphthol AS-RL, is a high-performance coupling component.[4][5] Its naphthol moiety provides an activated aromatic system for the coupling reaction, while the anilide group contributes to the pigment's stability and insolubility.
Principle of the Synthesis
The synthesis proceeds via the mechanism outlined below. An aromatic amine is first treated with an in-situ generated nitrous acid (from sodium nitrite and hydrochloric acid) to form a diazonium salt. This reaction must be conducted at 0-5 °C to prevent the highly unstable diazonium salt from decomposing and losing nitrogen gas.[6][7][8]
The resulting diazonium salt is a weak electrophile and requires a highly activated aromatic ring to react. This compound provides this. It is first dissolved in an alkaline solution to deprotonate the hydroxyl group, forming a naphtholate ion. This greatly enhances the electron-donating character of the ring, making it highly susceptible to electrophilic attack by the diazonium cation. The coupling reaction typically occurs at the position ortho to the hydroxyl group, yielding the brightly colored, water-insoluble azo pigment.[3][9]
Caption: Experimental workflow for azoic pigment synthesis.
Materials and Equipment
Chemicals
| Chemical Name | CAS Number | Molecular Formula | Notes |
| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | Aromatic Amine (Example) |
| This compound | 92-79-5 | C₁₈H₁₅NO₃ | Coupling Component |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | Reagent Grade |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | Corrosive |
| Sodium Hydroxide | 1310-73-2 | NaOH | Corrosive |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | Optional, for pH buffering |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | For washing |
| Distilled Water | 7732-18-5 | H₂O | - |
Equipment
-
Magnetic stirrer with stir bar
-
Ice bath
-
Beakers (100 mL, 250 mL, 500 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Thermometer (-10 to 110 °C)
-
Dropping funnel
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
pH meter or litmus paper
-
Glass stirring rod
-
Spatulas and weighing balance
-
Drying oven or desiccator
Detailed Experimental Protocol
This protocol describes the synthesis of an exemplary red pigment from 2,5-dichloroaniline and this compound.
Part A: Preparation of the Coupling Component Solution
-
Dissolution: In a 500 mL beaker, add 2.93 g (0.01 mol) of this compound.
-
Alkalization: Add 100 mL of distilled water followed by 1.0 g (0.025 mol) of sodium hydroxide.
-
Heating and Stirring: Gently warm the mixture to approximately 50-60 °C while stirring to facilitate complete dissolution. The solution should become clear and yellow.
-
Causality Note: The naphthol is deprotonated by NaOH to form the sodium naphtholate salt, which is water-soluble and a much more reactive nucleophile for the subsequent coupling step.
-
-
Cooling: Cool the resulting solution to room temperature and then place it in an ice bath to chill to 0-5 °C.
Part B: Diazotization of 2,5-Dichloroaniline
-
Amine Suspension: In a 250 mL beaker, add 1.62 g (0.01 mol) of 2,5-dichloroaniline. Add 6 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir to create a fine slurry.
-
Cooling: Place the beaker in an ice bath and stir continuously until the temperature of the slurry drops to 0-5 °C.
-
Nitrite Solution: In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes.
-
Causality Note: A slow, dropwise addition is crucial. It allows for controlled generation of nitrous acid and prevents a rapid, exothermic reaction that could raise the temperature and decompose the diazonium salt. Maintaining the temperature below 5 °C is the most critical parameter for a successful diazotization.[6][8][10]
-
-
Monitoring: After the addition is complete, continue stirring in the ice bath for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved.
Part C: The Azo Coupling Reaction
-
Coupling: While stirring vigorously, slowly add the cold diazonium salt solution (from Part B) to the cold naphtholate solution (from Part A) over 20-30 minutes.
-
Precipitation: An intensely colored red precipitate should form immediately upon mixing.
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for an additional 60 minutes to ensure the coupling reaction is complete. The pH should be maintained between 4.5 and 6.5 for optimal coupling; adjust with sodium acetate solution if necessary.
Part D: Isolation and Purification
-
Filtration: Isolate the pigment precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with at least 300 mL of cold distilled water until the filtrate is colorless and neutral (to remove inorganic salts).
-
Solvent Wash: Wash the cake with a small amount (20-30 mL) of cold ethanol to remove any unreacted starting materials.
-
Drying: Carefully transfer the pigment to a pre-weighed watch glass and dry in an oven at 60-70 °C to a constant weight.
Characterization of the Synthesized Pigment
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | Fine, bright red powder |
| Melting Point | Melting Point Apparatus | > 250 °C (decomposes) |
| UV-Vis (in DMF) | UV-Vis Spectrophotometer | λmax ≈ 480-520 nm |
| FT-IR | FT-IR Spectrometer | Peaks at ~1660 cm⁻¹ (Amide C=O), ~1400-1450 cm⁻¹ (Azo -N=N- stretch), ~3300 cm⁻¹ (N-H stretch) |
Mandatory Safety Precautions
A thorough understanding and implementation of safety protocols are paramount for this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all steps in a well-ventilated chemical fume hood.
-
Corrosive Chemicals: Handle concentrated hydrochloric acid and sodium hydroxide with extreme care as they can cause severe burns.
-
Toxic Reagents: Aromatic amines and sodium nitrite are toxic. Avoid inhalation of dust and skin contact.
-
Diazonium Salt Hazard: This is the most significant hazard. Never isolate diazonium salts in their solid, dry state, as they are shock-sensitive and can be violently explosive. [6][10][12][13] Always keep them in a cold aqueous solution and use them immediately after preparation.[7] It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[10][12]
-
Quenching: Any excess diazonium salt solution at the end of the experiment should be quenched (decomposed) by adding a reducing agent like sodium bisulfite or a compound like sulfamic acid before disposal.
Caption: Chemical reaction scheme for the pigment synthesis.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 92-79-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Safer alternative for aryldiazonium chemistry [mpg.de]
- 9. youtube.com [youtube.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. jocpr.com [jocpr.com]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 3-Hydroxy-4'-methoxy-2-naphthanilide in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-hydroxy-4'-methoxy-2-naphthanilide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. We will explore the physicochemical reasons for its poor solubility and provide a series of troubleshooting guides and protocols to systematically overcome these issues.
Understanding the Challenge: Physicochemical Properties
This compound is a hydrophobic molecule with very limited intrinsic solubility in water.[1][2] Its structure, which includes a large, rigid naphthyl ring system and an aromatic anilide component, contributes to its high lipophilicity. Understanding its core properties is the first step in designing an effective solubilization strategy.
| Property | Value | Significance for Solubility | Source(s) |
| Molecular Formula | C₁₈H₁₅NO₃ | Indicates a relatively large, carbon-rich structure. | [2][3] |
| Molecular Weight | ~293.32 g/mol | Larger molecules can be more difficult to solvate. | [2][3][4] |
| Appearance | White to light yellow/brown crystalline powder | Solid-state crystal lattice energy must be overcome for dissolution. | [1][5] |
| Aqueous Solubility | ~1.5 µg/mL | Extremely low; confirms the compound is practically insoluble in water. | [1][2] |
| Predicted logP | ~4.45 | A high logP value indicates strong lipophilicity (preference for fatty/non-polar environments over aqueous ones). | [1] |
| Predicted pKa | ~8.75 | The phenolic hydroxyl group is weakly acidic. This is a critical handle for pH-based solubilization strategies. | [1] |
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, progressing from the simplest to more advanced solubilization techniques.
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?
Root Cause Analysis: The primary reason for the insolubility at neutral pH is the molecule's chemical nature. With a high lipophilicity (logP ≈ 4.45) and an extremely low intrinsic water solubility of ~1.5 µg/mL, the compound strongly prefers non-polar environments and will not readily dissolve in water-based systems.[1][2] At pH 7.4, which is below the predicted pKa of the phenolic hydroxyl group (~8.75), the molecule exists in its neutral, un-ionized form, which is the least soluble state.[1]
Q2: What is the first and simplest method I should try to improve its solubility?
Recommended Strategy: pH Adjustment
The most direct approach is to leverage the weakly acidic phenolic hydroxyl group. By raising the pH of the buffer to a value significantly above the compound's pKa (~8.75), the hydroxyl group will deprotonate to form a negatively charged phenoxide ion. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby enhancing solubility.[6][7][8]
Caption: pH-dependent equilibrium of the compound.
Experimental Protocol: Alkaline Solubilization
-
Prepare an Alkaline Stock: Instead of adding the solid compound directly to your buffer, first prepare a concentrated stock solution (e.g., 10-20 mM) in a dilute base, such as 0.1 M NaOH. The compound should dissolve readily as its phenoxide salt.
-
Buffer Preparation: Prepare your final aqueous buffer at the desired concentration but leave out a small volume to accommodate the stock solution.
-
Dilution and pH Check: Slowly add the alkaline stock solution to your final buffer while stirring. It is critical to ensure that the final pH of the solution remains at least 1-2 units above the pKa (i.e., final pH ≥ 9.75) to keep the compound deprotonated and in solution.
-
Final pH Adjustment: If the final pH is too low and precipitation occurs, you may need to use a more strongly buffered alkaline system (e.g., CAPS buffer for pH 10-11) or accept a higher final pH for your experiment. Phenolic compounds can be unstable at very high pH, so this should be evaluated.[9]
Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What is the next best approach?
Recommended Strategy: Co-Solvency
When pH modification is not an option, the use of co-solvents is a standard and effective technique.[10][11] A co-solvent is a water-miscible organic solvent that, when added to an aqueous buffer, reduces the overall polarity of the solvent system.[12] This polarity reduction lowers the interfacial tension between the hydrophobic solute and the solvent, allowing for significantly improved solubility.[10]
Common Co-solvents for Biological Experiments
| Co-Solvent | Typical Starting Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-20% (v/v) | Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations. |
| Ethanol (EtOH) | 10-30% (v/v) | Good solubilizing power, widely used. Can cause protein precipitation at high concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | A less volatile and often more biocompatible option than DMSO or ethanol.[11] |
Experimental Protocol: Co-Solvent Stock Preparation
Caption: Workflow for preparing solutions using a co-solvent.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 20-50 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Add small aliquots of the stock solution to your aqueous buffer. It is crucial to add the concentrated organic stock to the aqueous buffer, not the other way around, to ensure rapid dispersion.
-
Monitor for Precipitation: After each dilution, visually inspect the solution for any cloudiness or precipitate. This "kinetic solubility" limit is the highest concentration achievable under these conditions.
-
Control for Co-Solvent Effects: Always run a parallel vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.
Q4: I have strict limits on organic solvents in my assay (<1%). Can surfactants help?
Recommended Strategy: Micellar Solubilization
Yes, surfactants are an excellent alternative. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being "solubilized" within the aqueous solution.[14][15]
Caption: Encapsulation within a surfactant micelle.
Commonly Used Surfactants
| Surfactant | Type | Typical Working Conc. | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.05 - 0.5% | Commonly used in biological assays, generally low toxicity. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.05 - 0.5% | Similar to Tween 20, often used in formulations. Non-ionic surfactants are generally preferred for solubilization.[15][16] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% | Strong solubilizing agent but can denature proteins. Use with caution in biological systems.[14] |
Experimental Protocol: Surfactant Solubilization
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC. For example, a 0.5% (w/v) solution of Tween 20.
-
Add the Compound: Add the solid this compound directly to the surfactant-containing buffer.
-
Facilitate Dissolution: Agitate the mixture, using sonication or gentle heating (if the compound is stable) to aid dissolution. The process may take some time (30 minutes to several hours).
-
Filter: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining particulates.
Q5: My application is highly sensitive and cannot tolerate pH changes, co-solvents, or traditional surfactants. Is there a more biocompatible alternative?
Recommended Strategy: Inclusion Complexation with Cyclodextrins
For highly sensitive applications, cyclodextrins are a state-of-the-art solution.[17] Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone, with a hydrophobic interior and a hydrophilic exterior.[18][19] The hydrophobic this compound can fit inside the cyclodextrin's non-polar cavity, forming a "host-guest" inclusion complex.[20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[21]
Caption: Formation of a water-soluble inclusion complex.
Recommended Cyclodextrins
| Cyclodextrin Derivative | Key Advantages |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and a well-established safety profile. Widely used in pharmaceutical formulations.[17][22] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can improve drug stability. Often used for parenteral formulations.[17] |
| Randomly methylated-β-cyclodextrin (RAMEB) | Can offer very high solubilization capacity due to its amorphous nature and lipophilic methyl groups.[18] |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization power.
-
Add Compound: Add an excess of solid this compound to the cyclodextrin solution.
-
Equilibrate: Tightly seal the container and agitate the suspension at room temperature for 24-48 hours. This allows the system to reach equilibrium as the compound partitions into the cyclodextrin cavities.
-
Separate Insoluble Material: After equilibration, remove the undissolved compound by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. The clear filtrate is your final saturated solution.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Adjustment | Ionization of the phenolic hydroxyl group. | Simple, inexpensive, uses no organic solvents. | Only works for ionizable compounds; not suitable for pH-sensitive experiments. Potential for compound instability at high pH. | Experiments that can be performed under alkaline conditions (pH > 9.5). |
| Co-solvents | Reduces solvent polarity. | Effective for a wide range of compounds, fast, simple protocols. | Can interfere with biological assays; may cause precipitation upon dilution. | General lab use where final solvent concentrations of 1-10% are tolerable. |
| Surfactants | Micellar encapsulation. | High solubilizing capacity at low concentrations (<1%). | Can interfere with assays; ionic surfactants may denature proteins. | Assays with very low tolerance for organic solvents but compatible with detergents. |
| Cyclodextrins | Host-guest inclusion complexation. | High biocompatibility, low toxicity, can improve compound stability. | More expensive; requires longer equilibration time to prepare solutions. | Sensitive biological and in vivo experiments where other excipients are not suitable. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 92-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 92-79-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. brieflands.com [brieflands.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 14. jocpr.com [jocpr.com]
- 15. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting weak or inconsistent staining with Naphthol AS-RL
Welcome to the technical support center for Naphthol AS-RL, a key substrate in enzyme histochemistry for the localization of phosphatase activity. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during staining procedures. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles, enabling you to effectively troubleshoot and optimize your experiments for robust and reproducible results.
Troubleshooting Guide: Weak or Inconsistent Staining
Weak, inconsistent, or even absent staining is a frequent issue in enzyme histochemistry. This section addresses the most common causes and provides a systematic approach to identify and resolve the problem.
Question: My staining is very weak or completely absent. What are the likely causes and how can I fix it?
Answer:
Weak or no staining can be attributed to several factors, primarily revolving around the integrity of the enzyme, the substrate, or the reaction conditions. Let's break down the potential culprits:
1. Inactive Enzyme: The most common reason for poor staining is the loss of enzyme activity in your tissue sample.
-
Causality: Phosphatases are sensitive to fixation and tissue processing.[1] Over-fixation with aldehydes like formaldehyde can cross-link proteins and mask the enzyme's active site.[1] Conversely, under-fixation can lead to enzyme diffusion and loss from the tissue section. Heat, such as that used in paraffin embedding, can also denature these sensitive enzymes.
-
Troubleshooting Steps:
-
Optimize Fixation: If using formalin-fixed paraffin-embedded (FFPE) tissues, try reducing the fixation time or using a cold fixation protocol. For frozen sections, a brief fixation in cold acetone is often recommended to preserve enzyme activity while maintaining reasonable morphology.[1]
-
Use Fresh Frozen Tissue: Whenever possible, use fresh frozen tissue sections, as these generally retain the highest level of enzyme activity.
-
Positive Controls: Always include a positive control tissue known to have high alkaline or acid phosphatase activity (e.g., kidney, intestine, or bone) to validate that your staining protocol and reagents are working correctly.
-
2. Sub-optimal Substrate Solution: The preparation and stability of the Naphthol AS-RL phosphate solution are critical.
-
Causality: Naphthol AS-RL phosphate has limited solubility in aqueous buffers.[2] Improper dissolution can lead to a low effective substrate concentration. Furthermore, the working solution, which contains both the substrate and a diazonium salt, is often unstable and should be prepared fresh.[3][4]
-
Troubleshooting Steps:
-
Proper Dissolution: Dissolve the Naphthol AS-RL phosphate powder in a small amount of an organic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) before adding it to the aqueous buffer.[3][4][5] This ensures the substrate is fully solubilized.
-
Fresh Working Solution: Always prepare the final staining solution containing the diazonium salt immediately before use.[3][4] A visible precipitate is an indication of instability, and the solution should be filtered before application.
-
Correct Storage: Store the Naphthol AS-RL phosphate powder at -20°C to maintain its stability.
-
3. Incorrect pH of the Incubation Buffer: Enzyme activity is highly dependent on pH.
-
Causality: Alkaline and acid phosphatases have distinct optimal pH ranges for their activity. Using a buffer with a pH outside of this range will significantly reduce the rate of substrate hydrolysis.
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your buffer is at the correct pH. For alkaline phosphatase, the optimal pH is typically between 8.2 and 9.2.[5] For acid phosphatase, a pH between 4.5 and 6.0 is generally recommended.[6]
-
Use High-Quality Buffers: Prepare buffers with high-purity reagents and water to avoid contamination that could affect pH or enzyme activity.
-
Troubleshooting Workflow for Weak/No Staining
Caption: A decision-making workflow for troubleshooting weak or absent Naphthol AS-RL staining.
FAQs: Naphthol AS-RL Staining
This section addresses frequently asked questions to provide quick and targeted answers to common queries.
Q1: I'm seeing crystalline precipitates on my tissue sections. What's causing this and how can I prevent it?
A1: Crystalline precipitates are usually the result of an overly concentrated or unstable staining solution.
-
High Diazonium Salt Concentration: The diazonium salt can precipitate if its concentration is too high. Try reducing the concentration of the diazonium salt in your working solution.
-
Solution Instability: The final staining solution can become unstable, leading to the formation of precipitates. Always prepare the solution fresh and filter it through a 0.22 µm filter before applying it to your slides.[5]
-
High Incubation Temperature: Elevated incubation temperatures can accelerate the decomposition of the diazonium salt, causing it to precipitate. Perform the incubation at room temperature or 37°C as specified in your protocol, and avoid higher temperatures.[4]
Q2: My staining appears diffuse and is not localized to specific cellular structures. What can I do to improve this?
A2: Diffuse staining is often a consequence of enzyme diffusion or a slow coupling reaction.
-
Inadequate Fixation: As mentioned earlier, under-fixation can allow the enzyme to leak from its original location. Ensure your fixation protocol is adequate to immobilize the enzyme without inactivating it.
-
Slow Coupling Reaction: The coupling of the liberated naphthol with the diazonium salt needs to be rapid to prevent the naphthol from diffusing away from the site of enzyme activity. Ensure the pH of your incubation buffer is optimal for the coupling reaction, which is generally in the mildly acidic to neutral range for phenols.
Q3: How can I reduce high background staining?
A3: High background can obscure your specific signal and is often caused by endogenous enzyme activity or non-specific binding of reagents.
-
Endogenous Enzyme Activity: Many tissues contain endogenous phosphatases that can react with the substrate. To inhibit endogenous alkaline phosphatase, you can add levamisole to your staining solution at a final concentration of 1 mM.[5]
-
Inadequate Washing: Insufficient washing between steps can leave residual reagents that contribute to background staining. Increase the duration and number of washes.
-
Non-specific Binding: The diazonium salt may bind non-specifically to tissue components. Ensure you are using the optimal concentration and consider including a blocking step if background persists.
Recommended Reagent Concentrations and Incubation Parameters (Adapted from Naphthol AS-TR Protocols)
| Reagent/Parameter | Alkaline Phosphatase | Acid Phosphatase | Notes |
| Naphthol AS-RL Phosphate | 0.1 - 0.5 mg/mL | 0.1 - 0.5 mg/mL | Dissolve in DMF/DMSO first. Titrate for optimal signal-to-noise. |
| Diazonium Salt (e.g., Fast Red TR) | 0.5 - 1.0 mg/mL | 0.5 - 1.0 mg/mL | Prepare fresh. Higher concentrations can lead to precipitates. |
| Incubation Buffer | 0.1 M Tris-HCl | 0.1 M Acetate | --- |
| Optimal pH | 8.2 - 9.2 | 4.5 - 6.0 | Critical for enzyme activity. Verify with a pH meter. |
| Incubation Temperature | Room Temp or 37°C | 37°C | Avoid higher temperatures. |
| Incubation Time | 15 - 60 minutes | 30 - 120 minutes | Monitor microscopically to avoid over-staining. |
| Endogenous AP Inhibitor | 1 mM Levamisole | Not applicable | Add to the final staining solution. |
Standard Operating Protocol: Naphthol AS-RL Staining for Alkaline Phosphatase
This protocol is adapted from established methods for related Naphthol AS substrates and should be optimized for your specific tissue and experimental conditions.
Reagents:
-
Naphthol AS-RL Phosphate
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Diazonium salt (e.g., Fast Red TR)
-
Levamisole (for endogenous alkaline phosphatase inhibition)
-
Fixative (e.g., cold acetone)
-
Nuclear counterstain (e.g., Mayer's Hematoxylin)
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
For frozen sections, cut tissue at 5-10 µm and mount on slides.
-
Fix in cold acetone for 10 minutes at 4°C.
-
Allow slides to air dry completely.
-
-
Preparation of Staining Solution (Prepare Immediately Before Use):
-
Dissolve 5 mg of Naphthol AS-RL phosphate in 0.5 mL of DMF.
-
In a separate container, add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0).
-
Add the dissolved Naphthol AS-RL phosphate solution to the buffer and mix well.
-
Add 50 mg of Fast Red TR salt and mix until dissolved.
-
For inhibition of endogenous alkaline phosphatase, add levamisole to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm filter.
-
-
Staining:
-
Cover the tissue sections with the freshly prepared staining solution.
-
Incubate in a dark, humidified chamber for 15-60 minutes at room temperature.
-
Monitor color development under a microscope to avoid over-staining.
-
-
Washing:
-
Rinse the slides gently in distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.
-
Rinse thoroughly with distilled water.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium. Do not dehydrate through alcohols and xylene, as the resulting azo dye is often soluble in organic solvents.
-
Expected Results:
-
Sites of alkaline phosphatase activity will appear as a brightly colored precipitate (the color depends on the diazonium salt used, typically red with Fast Red TR).
-
Nuclei (if counterstained) will be blue.
General Staining Workflow
Caption: A generalized workflow for Naphthol AS-RL histochemical staining.
References
Technical Support Center: A Guide to Preventing Precipitation of 3-hydroxy-4'-methoxy-2-naphthanilide in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-hydroxy-4'-methoxy-2-naphthanilide in their experimental assays. Due to its physicochemical properties, this compound frequently presents solubility challenges that can compromise data quality and reproducibility. This document provides in-depth, experience-driven troubleshooting strategies and preventative best practices to ensure your compound remains in solution, leading to reliable and accurate results.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound, also known as Naphthol AS-RL, is a derivative of naphthol.[1] Its structure is characterized by a large, planar, and hydrophobic naphthalene core combined with a methoxy-substituted phenyl group. This inherent hydrophobicity is the primary reason for its extremely low solubility in aqueous solutions; one study reports a solubility of just 1.5 µg/mL at a neutral pH of 7.4.[1]
However, the key to managing its solubility lies in the phenolic hydroxyl (-OH) group on the naphthalene ring.[2][3] This group is weakly acidic and can be deprotonated under alkaline conditions to form a negatively charged naphtholate ion. This ionized form is significantly more polar and, therefore, more soluble in water.[2] Understanding this pH-dependent equilibrium is fundamental to preventing its precipitation during assay setup and execution.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common precipitation issues in a direct question-and-answer format.
Q1: My compound "crashed out" of solution immediately when I added my DMSO stock to the aqueous assay buffer. What happened and how can I fix it?
A: This is a classic case of a compound precipitating due to a rapid and drastic change in solvent polarity. The compound is stable in 100% dimethyl sulfoxide (DMSO), but when this concentrated stock is diluted into a predominantly aqueous buffer, the DMSO concentration plummets, and the buffer cannot maintain the compound's solubility.[4][5]
Immediate Corrective Actions:
-
Optimize the Dilution Technique: Never add the buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer. Do this dropwise while the buffer is being vigorously vortexed or stirred.[4][6] This rapid dispersion minimizes the formation of localized, supersaturated areas that seed precipitation.
-
Employ Serial Dilution: Avoid making a single, large dilution. It is often more effective to perform a serial dilution. For example, first, dilute your 10 mM stock in DMSO to 1 mM in DMSO. Then, add this 1 mM stock to your buffer to achieve your final concentration. A stepwise change in concentration can be more forgiving.[4][7]
-
Reduce the Final Concentration: The most straightforward solution is often to lower the target concentration. You may be exceeding the compound's kinetic solubility limit in your specific assay medium.[8] It is better to have a lower, fully solubilized concentration than a higher, precipitated, and therefore inaccurate, concentration.
Q2: I've optimized my dilution method, but I still see a fine precipitate or cloudiness. What is the next critical parameter to adjust?
A: The next and most powerful variable to manipulate is the pH of your aqueous assay buffer. As a naphthol derivative, this compound is significantly more soluble in alkaline solutions.[2][9]
The Mechanism: Increasing the pH of the buffer above the pKa of the phenolic hydroxyl group will shift the equilibrium towards the deprotonated, more soluble naphtholate form.
Recommended Action:
-
Adjust Buffer pH: Systematically increase the pH of your final assay buffer (e.g., from pH 7.4 to 8.0, 8.5, or even 9.0).
-
Verify Assay Compatibility: Before committing to a new pH, you must verify that all assay components (e.g., enzymes, antibodies, cells) are stable and functional at the higher pH. Run a control experiment to confirm that the pH shift itself does not alter the biological outcome. While many phenolic compounds are stable at high pH, some can be susceptible to degradation, so stability over the assay's time course should also be confirmed.[10]
Q3: What is the maximum concentration of this compound I can use, and how do I determine it for my specific assay?
A: There is no universal maximum concentration. It is entirely dependent on the final composition of your assay medium (buffer salts, pH, protein content, and final percentage of organic solvent). You must determine the kinetic solubility under your exact experimental conditions.
Experimental Protocol: Determination of Kinetic Solubility by Visual Inspection
-
Prepare Stock: Create a high-concentration stock solution (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved, using sonication if necessary.
-
Set Up Dilutions: In a clear microplate or microcentrifuge tubes, prepare a serial dilution of your compound directly in your final assay buffer. For example, create final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells.
-
Incubate: Let the plate or tubes sit at the assay's intended temperature for a period that mimics your experiment's duration (e.g., 1-2 hours).
-
Inspect Visually: Carefully inspect each well against a dark background. The highest concentration that remains clear, with no visible precipitate, cloudiness, or crystals, is your working kinetic solubility limit. For more sensitive detection, you can use a nephelometric plate reader to detect light scattering from precipitates.[8]
-
Establish Working Range: For your experiments, it is best practice to use a maximum concentration that is at least 20-30% below this determined solubility limit to provide a margin of safety.
Q4: My compound dissolves initially but then precipitates during a long incubation period. What is happening?
A: This indicates that you have created a supersaturated, thermodynamically unstable solution. While the compound may dissolve initially (kinetic solubility), it will eventually crash out over time as it equilibrates to its true, lower thermodynamic solubility.
Solutions:
-
Lower the Concentration: The most reliable solution is to work at a concentration below the thermodynamic solubility limit.
-
Incorporate Solubilizing Agents: If your assay allows, the inclusion of certain excipients can stabilize the compound in solution. These must be tested for interference with the assay.
Part 2: Proactive Strategies & Best Practices for Assay Development
Section 2.1: The Foundation: Stock Solution Preparation and Handling
Proper preparation and handling of your primary stock solution are critical to preventing downstream issues.
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required mass of this compound (MW: 293.32 g/mol ) in a clean, dry glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve Thoroughly: Vortex the solution vigorously for 2-3 minutes. If any particulates remain, place the vial in a bath sonicator for 5-10 minutes until the solution is perfectly clear.[4] Visually inspect to ensure complete dissolution.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-binding tubes. Store these at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[7][8]
Section 2.2: Harnessing pH for Solubility
The relationship between pH and the solubility of this compound cannot be overstated. The diagram below illustrates the chemical principle at play.
Caption: pH-dependent equilibrium of this compound.
Section 2.3: Systematic Workflow for New Assay Development
Follow this workflow to proactively avoid precipitation issues when developing a new assay.
Caption: Workflow for optimizing the solubility of this compound.
Data Summary Table
| Parameter | Recommendation / Finding | Rationale & Reference |
| Aqueous Solubility | Very low (~1.5 µg/mL at pH 7.4) | The large hydrophobic structure limits interaction with water.[1] |
| Organic Solvents | Soluble in DMSO, ethanol, acetone, pyridine. | The compound readily dissolves in polar aprotic and protic organic solvents.[12][13] |
| Recommended Stock | 10-20 mM in 100% anhydrous DMSO. | Provides a concentrated, stable starting point for dilutions.[8][14] |
| pH Effect | Solubility significantly increases at alkaline pH (>8.0). | Deprotonation of the phenolic -OH group forms a more soluble naphtholate ion.[2][15] |
| DMSO Tolerance | Biochemical Assays: Often tolerate 1-5%. Cell-Based Assays: Typically <0.5%, rarely up to 1%. | DMSO can inhibit enzymes and is toxic to cells at higher concentrations.[4][8][16] |
| Dilution Method | Add stock dropwise to buffer with vigorous mixing. | Prevents localized high concentrations and immediate precipitation.[4][6] |
References
- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. study.com [study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound | 92-79-5 [chemicalbook.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH Conditions for the Naphthol AS-RL Coupling Reaction
Welcome to the technical support center for the Naphthol AS-RL coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on overcoming common challenges related to pH optimization. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions to maximize yield, purity, and reproducibility in your experiments.
The Critical Balancing Act: pH in Azo Coupling
The Naphthol AS-RL coupling reaction is a classic example of electrophilic aromatic substitution, where an aryldiazonium cation (the electrophile) reacts with the activated aromatic ring of Naphthol AS-RL (the nucleophile) to form a vibrantly colored azo compound.[1][2] The success of this reaction hinges on a delicate pH balance that simultaneously accommodates the conflicting requirements of the two key reactants.
-
Diazonium Salt Stability: Aryldiazonium salts, the electrophilic component, are notoriously unstable. They are typically generated in situ at low temperatures (0-5 °C) under strongly acidic conditions.[3][4] However, they rapidly decompose in alkaline environments, especially at elevated temperatures, leading to the formation of phenols and nitrogen gas, which often manifest as brown, tar-like impurities.[3][5]
-
Naphthol Activation: Naphthol AS-RL, the coupling component, is a phenol derivative. For it to act as a potent nucleophile, its hydroxyl group must be deprotonated to form the much more reactive naphtholate anion.[6][7] This deprotonation occurs under alkaline (basic) conditions.[3] In acidic or neutral media, the naphthol exists predominantly in its less reactive protonated form, slowing the coupling reaction to a crawl.[8]
Therefore, optimizing the pH is not about finding a single "perfect" value but rather identifying an optimal range that provides a sufficient concentration of the reactive naphtholate ion without causing excessively rapid decomposition of the diazonium salt.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended pH range for the Naphthol AS-RL coupling reaction?
For most coupling reactions involving phenols or naphthols like Naphthol AS-RL, a mildly alkaline pH range of 8 to 10 is the ideal starting point.[9][10] This range represents the best compromise: it is alkaline enough to deprotonate the naphthol into its highly reactive naphtholate form but not so high as to cause immediate, large-scale decomposition of the diazonium salt.[9][11]
Q2: What happens if the pH is too low (e.g., pH < 7)?
If the pH of the coupling medium is acidic or neutral, the Naphthol AS-RL will remain largely in its protonated, non-ionized form. This form is a poor nucleophile because the hydroxyl group is not strongly activating. Consequently, the coupling reaction will be extremely slow or may not proceed at all, resulting in a very low or non-existent yield of the desired azo product.[8]
Q3: What happens if the pH is too high (e.g., pH > 10.5)?
In strongly alkaline conditions, two primary side reactions become dominant. First, the diazonium salt will rapidly decompose into the corresponding phenol and nitrogen gas.[5] Second, the diazonium ion can react with hydroxide ions to form unreactive diazohydroxide or diazotate ions.[9] Both pathways consume the diazonium salt, leading to significantly reduced yields and the formation of difficult-to-remove impurities.[5]
Q4: Should I use a buffer? If so, which one?
Absolutely. The coupling reaction liberates protons, which can cause the pH of the medium to drop if not controlled.[12] Using a robust buffer system is critical for maintaining the optimal pH throughout the reaction. A borate buffer system (boric acid/sodium tetraborate) is an excellent choice for maintaining a stable pH in the 8-10 range. Phosphate buffers can also be used, but their effective range is typically lower.
Troubleshooting Guide
This section addresses specific experimental problems and links them to potential pH-related causes and solutions.
| Problem Observed | Potential pH-Related Cause | Recommended Action |
| Low or No Product Yield | pH Too Low: The Naphthol AS-RL was not sufficiently activated to its naphtholate form. | Ensure the Naphthol AS-RL is fully dissolved in a buffered, alkaline solution (target pH 8-10) before the slow addition of the cold diazonium salt solution. Verify the final pH of the reaction mixture. |
| Low Yield & Brown/Tarry Precipitate | pH Too High: The diazonium salt decomposed rapidly upon addition to the highly alkaline naphthol solution. | Reduce the initial pH of the Naphthol AS-RL solution to the lower end of the optimal range (e.g., pH 8.5-9). Ensure both reactant solutions are kept cold (~0-5 °C) and that the diazonium salt is added slowly with vigorous stirring to avoid localized pH spikes.[5] |
| Reaction Starts but Fails to Go to Completion | pH Drift: The reaction generated acid, causing the pH to drop below the optimal range and halting the coupling. | Implement a more concentrated or robust buffer system (e.g., borate buffer). Monitor the pH during the reaction and make small additions of a dilute base (e.g., 1M NaOH) as needed to maintain the target pH. |
| Inconsistent Results Between Batches | Inadequate pH Control: Lack of buffering or inconsistent pH measurement is leading to batch-to-batch variability. | Standardize your procedure. Calibrate your pH meter before each use. Prepare fresh buffer solutions for each experiment. Document the initial and final pH for every reaction. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving issues related to pH in the Naphthol AS-RL coupling reaction.
Caption: Troubleshooting flowchart for pH issues.
Experimental Protocol: pH Scouting for Naphthol AS-RL Coupling
This protocol outlines a small-scale experiment to determine the optimal pH for your specific system.
Objective: To identify the pH that provides the highest yield and purity of the azo product from Naphthol AS-RL and a model diazonium salt.
Materials:
-
Naphthol AS-RL
-
Aromatic amine (e.g., aniline or sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium hydroxide (NaOH), 1M solution
-
0.5 M Borate Buffer stock solutions (pH 8, 9, 10)
-
Ice-water bath
-
Magnetic stir plates and stir bars
-
pH meter, calibrated
-
Reaction vessels (e.g., 50 mL flasks)
-
Filtration apparatus (Büchner funnel)
-
TLC or HPLC system for analysis
Workflow Diagram:
Caption: Parallel workflow for pH scouting experiment.
Procedure:
Part A: Preparation of Diazonium Salt Solution (Example with Aniline)
-
In a 100 mL beaker, dissolve 10 mmol of the aromatic amine in 25 mL of 1M HCl.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.[4]
-
In a separate beaker, dissolve 10.5 mmol of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold amine hydrochloride solution over 10 minutes. Maintain the temperature below 5 °C throughout the addition.[3]
-
The resulting clear or pale-yellow solution is your diazonium salt stock. Keep it in the ice bath and use it within 2 hours.[12]
Part B: Preparation of Naphthol AS-RL Solutions (in Parallel)
-
Set up three separate 50 mL flasks, labeled "pH 8," "pH 9," and "pH 10."
-
To each flask, add 10 mmol of Naphthol AS-RL.
-
To the "pH 8" flask, add 20 mL of the 0.5 M pH 8 borate buffer. Stir until the naphthol is fully dissolved. A small amount of 1M NaOH may be needed to aid dissolution.
-
Repeat step 3 for the "pH 9" and "pH 10" flasks using their respective buffers.
-
Cool all three naphthol solutions to 0-5 °C in an ice-water bath.
Part C: The Coupling Reaction
-
With vigorous stirring, slowly add one-third of the cold diazonium salt solution (from Part A) to each of the three cold naphthol solutions (from Part B). A brightly colored precipitate should form immediately.[3]
-
Continue to stir all three reaction mixtures in their ice baths for 30-60 minutes to ensure the reaction is complete.
-
Isolate the solid product from each reaction via vacuum filtration. Wash the filter cake with cold deionized water to remove unreacted salts.[3]
-
Dry the products and weigh them to calculate the yield for each pH condition.
-
Analyze the purity of each product using TLC or HPLC to compare the formation of side products at different pH values.
By comparing the outcomes, you can confidently select the optimal pH for your larger-scale reactions, ensuring higher yields and a cleaner product profile.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Azo Coupling [organic-chemistry.org]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 11. reddit.com [reddit.com]
- 12. scispace.com [scispace.com]
reducing non-specific background in histochemical staining with 3-hydroxy-4'-methoxy-2-naphthanilide
A Guide to Reducing Non-Specific Background in Histochemical Staining with 3-hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)
Welcome to the technical support center for advanced histochemical applications. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing your staining protocols and eliminating frustrating non-specific background when using this compound, a common Naphthol AS-type substrate. This guide moves beyond simple checklists to explain the causality behind each step, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histochemistry?
This compound, also known as Naphthol AS-RL, is a substrate used in enzyme histochemistry. It is primarily employed to detect the activity of alkaline phosphatase (AP). The principle of the reaction involves two key steps:
-
Enzymatic Hydrolysis: The target enzyme, alkaline phosphatase, cleaves the phosphate group from a naphthol phosphate substrate. While Naphthol AS-RL itself is the coupling agent, it is used in conjunction with a substrate like sodium α-naphthyl acid phosphate. The enzyme's action releases a soluble naphthol compound.
-
Azo-Coupling Reaction: This liberated naphthol immediately reacts with a diazonium salt (a stabilizer, often from a "fast salt" like Fast Blue RR or Fast Red TR) present in the incubation solution. This coupling reaction forms a highly colored, insoluble azo dye precipitate at the site of enzyme activity.[1]
The intensity of the colored precipitate is directly proportional to the activity of the alkaline phosphatase enzyme in the tissue.
Q2: What are the primary causes of non-specific background staining in this method?
Non-specific background is a common issue that can obscure specific staining results. The primary culprits can be broken down into two main categories:
-
Endogenous Enzyme Activity: Many tissues naturally contain their own alkaline phosphatase enzymes.[2] Tissues such as the kidney, liver, bone, spleen, and intestine have high levels of endogenous AP.[2][3] If this endogenous activity is not blocked, the enzyme will react with the substrate, leading to a strong, diffuse background signal across the tissue.[4]
-
Non-Enzymatic Precipitate Formation: This can occur due to issues with the reagents or protocol, such as:
-
Substrate Instability: The incubation buffer's pH is critical. While alkaline phosphatase functions optimally at a high pH (typically around 9.2-9.5), excessively alkaline conditions can sometimes lead to the slow, non-enzymatic hydrolysis of the substrate, causing diffuse precipitate formation.[5]
-
Reagent Contamination or Degradation: Old or improperly stored diazonium salts can degrade, leading to the formation of unwanted precipitates.
-
Q3: I see intense staining in my negative control slide (no primary antibody). What is happening?
This is a classic sign of endogenous enzyme activity.[2] Since this is an enzyme histochemistry protocol (detecting the enzyme itself or using an AP-conjugated antibody), the "negative control" in this context is often a slide incubated with the substrate solution but without the AP-conjugated antibody. If you still see staining, it confirms that enzymes naturally present in your tissue are generating the signal. To solve this, you must incorporate an enzyme blocking step into your protocol.
Troubleshooting Guide: Specific Issues & Solutions
Q4: My background is uniformly high across the entire tissue section. How can I fix this?
A uniform, high background is almost always due to unblocked endogenous alkaline phosphatase activity.
The Causality: Tissues are rich in their own enzymes. Your staining protocol is designed to detect AP activity, and it cannot distinguish between the AP conjugated to your antibody and the AP already present in the tissue.
The Solution: Endogenous Enzyme Inhibition with Levamisole
Levamisole is a specific inhibitor of most tissue isoforms of alkaline phosphatase (e.g., liver, bone, kidney).[6][7][8] It is crucial to add levamisole to your substrate incubation buffer.
-
Mechanism: Levamisole acts as an uncompetitive inhibitor of the enzyme.[6]
-
Important Caveat: Levamisole does not inhibit the intestinal isoform of alkaline phosphatase.[7][9] If you are working with intestinal tissue, any remaining staining after levamisole treatment is likely true endogenous intestinal AP activity. In such cases, you may need to consider alternative detection methods or use a different enzyme system (like HRP) if your target is not intestinal AP.
Recommended Action: Add levamisole to your final substrate working solution at a concentration of 1-2 mM.[9]
Q5: I've added levamisole, but I still have background in specific tissues like kidney or bone. Why?
While levamisole is highly effective, breakthrough staining can still occur if the endogenous enzyme activity is extremely high or if the inhibitor is not used correctly.
The Causality: The inhibition by levamisole is reversible and competitive in some descriptions, meaning its effectiveness can be influenced by substrate concentration and incubation time.[9]
Troubleshooting Steps:
-
Verify Levamisole Concentration: Ensure you are using the correct final concentration (1-2 mM).
-
Check pH of the Buffer: Alkaline phosphatase is most active at a high pH. Some protocols suggest that slightly lowering the pH of the incubation buffer (e.g., to pH 8.0) can reduce the activity of some endogenous phosphatases, though this may also slightly reduce the sensitivity of your specific stain.[10]
-
Consider an Acid Pre-treatment: For some tissues, a brief pre-treatment with a weak acid solution (e.g., 20% acetic acid) can help inactivate endogenous AP.[7] However, this method is harsh and can damage or destroy labile antigens, so it should be used with caution and validated for your specific target.[7]
Q6: I'm observing small, punctate (dot-like) precipitates scattered across my slide, even in blank areas. What causes this?
This type of background is often due to reagent precipitation, not enzymatic activity.
The Causality: The final colored product is an insoluble precipitate. If the components of your substrate solution are not mixed correctly or if the solution is old, they can self-aggregate and precipitate out of solution.
Troubleshooting Steps:
-
Prepare Solutions Fresh: Always prepare the substrate and diazonium salt working solution immediately before use.[1]
-
Filter the Substrate Solution: Just before applying it to the slides, filter the complete incubating solution through a 0.22 µm syringe filter. This will remove any small aggregates that have formed.
-
Ensure Proper Dissolving: When preparing the Naphthol AS-RL and diazonium salt, ensure they are fully dissolved in their respective solvents before mixing them into the final buffer. Some components may require a small amount of a solvent like dimethylformamide (DMF) to dissolve properly before being added to the aqueous buffer.
Workflow & Critical Control Points
The following diagram illustrates a typical workflow for alkaline phosphatase histochemistry and highlights the key stages where non-specific background can be introduced and controlled.
Caption: Workflow for AP histochemistry highlighting critical background control steps.
Quantitative Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution & Rationale |
| High, uniform background | Endogenous alkaline phosphatase activity. | Add 1-2 mM Levamisole to the substrate incubation buffer to inhibit non-intestinal AP isoforms.[9] |
| Staining in intestinal tissue despite levamisole | Levamisole-resistant endogenous intestinal AP. | This is expected. Levamisole does not inhibit the intestinal AP isoenzyme.[7] Acknowledge this in your results or consider a different enzyme system if necessary. |
| Speckled or punctate precipitate | Reagent precipitation (diazonium salt or substrate). | Always prepare the substrate solution fresh. Filter the final working solution through a 0.22 µm filter immediately before use to remove micro-aggregates. |
| Weak or no specific staining | Enzyme inactivation during fixation or processing. | Use frozen sections for optimal enzyme preservation.[11] If using paraffin sections, ensure fixation is mild (e.g., cold acetone) as heat from paraffin processing can denature enzymes.[11][12] |
| Diffuse, non-localized color bleed | Sub-optimal pH or incubation time. | Ensure the incubation buffer pH is optimal (typically pH 9.2-9.5 ).[1] Do not extend incubation times excessively, as this can lead to diffusion artifacts. |
Detailed Experimental Protocol
This protocol is a starting point for the histochemical detection of alkaline phosphatase activity using a Naphthol AS-RL-based substrate. Optimization of incubation times may be required depending on the tissue type and level of enzyme activity.
Reagents Required:
-
Tris Buffer (0.1 M, pH 9.5)
-
Sodium α-naphthyl acid phosphate (Substrate)
-
This compound (Naphthol AS-RL)
-
Fast Blue RR Salt (Diazonium Salt)
-
Levamisole
-
Nuclear Fast Red (Counterstain)
-
Aqueous Mounting Medium
Procedure:
-
Tissue Preparation:
-
Use snap-frozen tissue. Cut cryostat sections at 10-16 µm and mount on charged slides.[1]
-
Let sections air-dry for 30-60 minutes.
-
Fix sections in cold acetone (-20°C) for 10 minutes.
-
Rinse gently in distilled water.
-
-
Substrate Incubation:
-
Prepare the Incubation Solution Fresh:
-
To 20 ml of 0.1 M Tris buffer (pH 9.5), add:
-
20 mg Sodium α-naphthyl acid phosphate
-
20 mg Fast Blue RR salt
-
4.8 mg Levamisole (for a final concentration of ~1 mM)
-
-
Mix until all components are dissolved. A fine precipitate from the Fast Blue RR salt may form.[1]
-
Filter the solution through a 0.22 µm filter.
-
Cover the tissue sections with the filtered incubation solution and incubate at room temperature for 30-60 minutes in the dark. Monitor the color development under a microscope periodically.
-
-
Washing and Counterstaining:
-
Stop the reaction by rinsing the slides thoroughly in distilled water (3 changes, 2 minutes each).
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.
-
Rinse again in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections rapidly through graded alcohols (e.g., 70%, 95%, 100% ethanol, 2 minutes each).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Sites of Alkaline Phosphatase Activity: Dark blue to violet precipitate.
-
Nuclei: Red.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Alkaline phosphatase for immunocytochemical labelling: problems with endogenous enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Stains [nsh.org]
- 12. JaypeeDigital | Enzyme Histochemistry and Histochemical Stains [jaypeedigital.com]
Technical Support Center: Stability and Storage of 3-Hydroxy-4'-methoxy-2-naphthanilide Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-hydroxy-4'-methoxy-2-naphthanilide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of experimental solutions. Proper handling and storage are critical for reproducible and accurate results. This document provides in-depth FAQs, troubleshooting guides, and validated protocols based on the compound's physicochemical properties.
Section 1: Physicochemical Properties Summary
This compound, also known by synonyms such as Naphthol AS-RL, is an organic compound frequently used as an intermediate in the synthesis of dyes and pigments.[1][2] Understanding its core properties is the first step toward effective solution management.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light brown crystalline powder. | [1][3] |
| Molecular Formula | C₁₈H₁₅NO₃ | [4][5][6][7] |
| Molecular Weight | 293.32 g/mol | [5][6][7] |
| Melting Point | 160-165°C or 229-230°C (after crystallization from ethanol). | [1][3] |
| Aqueous Solubility | Sparingly soluble (~1.5 µg/mL). | [3][4] |
| Organic Solvents | Soluble in ethanol, acetone, and pyridine. | [1][3] |
| Predicted pKa | 8.75 ± 0.40 (indicating the hydroxyl group is weakly acidic). | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, preparation, and storage of this compound solutions.
Q1: What is the best solvent to dissolve this compound for experimental use?
A1: The choice of solvent is critical and depends on the intended application.
-
For General Use: Ethanol and acetone are effective solvents for preparing solutions at room temperature.[3]
-
For Stock Solutions: High-purity, anhydrous dimethyl sulfoxide (DMSO) is often preferred for creating concentrated stock solutions for long-term storage. Its aprotic nature minimizes potential reactions with the solute.
-
Specialized Applications: Pyridine is also a suitable solvent but should be used with caution due to its reactivity and toxicity.[1]
-
Aqueous Incompatibility: Due to its very low water solubility (~1.5 µg/mL), this compound is not suitable for direct preparation of aqueous solutions.[3][4] Working solutions should be prepared by diluting a concentrated organic stock solution into the aqueous experimental medium, ensuring the final organic solvent concentration is compatible with your system.
Q2: How should I prepare a stock solution?
A2: To ensure accuracy and stability, a systematic approach is necessary. Refer to Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO for a detailed, step-by-step methodology. The key is to use an analytical balance, high-purity anhydrous solvent, and ensure the compound is fully dissolved using gentle agitation or brief sonication in a water bath.
Q3: What are the recommended storage conditions for stock solutions?
A3: Optimal storage conditions are crucial to prevent degradation.
-
Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term storage (1-2 weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation and cause precipitation.
-
Light: The naphthalene moiety suggests potential photosensitivity. Always store solutions in amber or opaque vials to protect them from light.
-
Atmosphere: The compound is noted to be sensitive to air.[1] For long-term storage, it is best practice to aliquot the stock solution into smaller, single-use vials and purge the headspace with an inert gas like argon or nitrogen before sealing.
Q4: How long can I store the solutions, and what are the signs of degradation?
A4: The shelf life of the solution depends on the solvent and storage conditions.
-
Long-Term Storage: When stored at -20°C or -80°C in anhydrous DMSO, protected from light and air, solutions can be stable for several months. However, stability should be validated for your specific experimental conditions.
-
Short-Term Storage: At 4°C, solutions in solvents like ethanol or DMSO should be used within a few weeks.
-
Signs of Degradation:
-
Color Change: A noticeable darkening or change in color (e.g., from light yellow to brown) can indicate oxidative or photolytic degradation.
-
Precipitation: The appearance of solid material, especially after warming to room temperature, suggests insolubility or that a degradation product has formed which is less soluble.
-
Chromatographic Changes: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main peak is a definitive sign of degradation.[8]
-
Q5: Is the compound sensitive to pH?
A5: Yes, the compound's structure suggests pH sensitivity.
-
The phenolic hydroxyl group (predicted pKa ~8.75) can be deprotonated under basic conditions.[3] The compound is soluble in sodium hydroxide solution, forming a yellow liquid, which confirms this reactivity.[1] In strongly basic environments (pH > 9), the compound will exist as a phenolate anion, altering its properties and potentially increasing its susceptibility to oxidation.
-
In strongly acidic conditions, the amide linkage could be susceptible to hydrolysis, especially at elevated temperatures over extended periods. Forced degradation studies often use acidic and basic conditions to probe these weaknesses.[9][10][11]
Q6: What are the primary degradation pathways I should be aware of?
A6: Based on the chemical structure, the two most probable non-microbial degradation pathways are oxidation and hydrolysis.
-
Oxidation: The electron-rich naphthalene ring and the phenolic hydroxyl group are susceptible to oxidation, especially when exposed to air and light.[1] This is often the cause of color changes in the solution.
-
Hydrolysis: The amide (-CO-NH-) bond can undergo hydrolysis to yield 3-hydroxy-2-naphthoic acid and 4-methoxyaniline. This process is typically slow at neutral pH but can be catalyzed by strong acids or bases, particularly at elevated temperatures.[10]
Section 3: Troubleshooting Guide
Encountering issues with your solutions can compromise your experiments. This guide provides a systematic approach to identifying and resolving common problems.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this compound solutions.
Caption: Troubleshooting workflow for common solution issues.
Section 4: Experimental Protocols
Adherence to validated protocols is essential for consistency.
Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
This compound (MW: 293.32 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
1.5 mL amber glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
Methodology:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 293.32 g/mol * (1000 mg / 1 g) = 2.93 mg
-
-
Weighing: Carefully weigh out approximately 2.93 mg of this compound on an analytical balance and record the exact weight. Transfer the powder to the amber vial.
-
Solvent Addition: Add anhydrous DMSO to the vial to bring the final volume to 1 mL. Adjust the volume based on the exact mass weighed to achieve a final concentration of 10 mM.
-
Dissolution: Cap the vial tightly and vortex at medium speed. If necessary, sonicate in a room temperature water bath for 5-10 minutes until all solid material is completely dissolved. The solution should be clear.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
Protocol 2: Recommended Long-Term Storage Procedure
This protocol ensures maximum stability for stock solutions.
Methodology:
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in appropriately sized amber microcentrifuge tubes or glass vials.
-
Causality: Aliquoting prevents contamination of the entire stock and minimizes freeze-thaw cycles, which can cause degradation and precipitation.
-
-
Inert Gas Purge: Gently blow a stream of inert gas (argon or nitrogen) over the surface of the liquid in each aliquot for 10-15 seconds before capping.
-
Causality: This displaces atmospheric oxygen, a key driver of oxidative degradation.[1]
-
-
Sealing: Tightly seal each vial. For critical applications, use vials with PTFE-lined screw caps or crimp seals.
-
Storage: Place the labeled aliquots in a labeled storage box and immediately transfer to a -20°C or -80°C freezer.
-
Validation: For long-term studies, it is advisable to run a quality control check (e.g., HPLC, UV-Vis spectrum) on a sacrificial aliquot after a set period to confirm stability before using the stock in critical experiments.[8][12]
References
- 1. This compound | 92-79-5 [chemicalbook.com]
- 2. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 92-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
Technical Support Center: Enzyme Localization with 3-hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)
Welcome to the technical support center for the application of 3-hydroxy-4'-methoxy-2-naphthanilide, a key reagent in the precise localization of hydrolytic enzyme activity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzyme histochemistry and achieve reliable, publication-quality results. Here, we address common pitfalls through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.
The Principle of Azo-Coupling for Enzyme Localization
The use of this compound in enzyme histochemistry is a cornerstone of the simultaneous coupling azo dye technique.[1][2] This method relies on a two-step reaction that occurs at the site of enzyme activity:
-
Enzymatic Hydrolysis: The enzyme of interest cleaves a substrate conjugate of this compound (e.g., a phosphate or ester derivative). This enzymatic action releases the insoluble naphthol derivative.
-
Azo Coupling: The liberated naphthol derivative immediately couples with a diazonium salt present in the incubation medium. This reaction forms a highly colored, insoluble azo dye precipitate at the precise location of the enzyme, providing a visual marker.[1]
This technique is prized for its ability to provide sharp localization of enzyme activity. However, its success is contingent on meticulous attention to experimental detail.
Troubleshooting Guide: From Faint Stains to Frustrating Artifacts
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Inactive Enzyme: Improper tissue fixation, prolonged storage, or repeated freeze-thaw cycles can denature the target enzyme. | • Use fresh or properly stored tissue (-80°C for frozen sections). • Optimize fixation time and method; over-fixation can mask enzymatic sites. |
| Inactive Reagents: The diazonium salt or the naphthanilide substrate may have degraded. | • Always prepare fresh substrate and diazonium salt solutions immediately before use. • Store reagents according to the manufacturer's recommendations, protected from light and moisture. | |
| Incorrect pH: The enzyme's activity is highly pH-dependent. The buffer pH may be suboptimal for the target enzyme. | • Prepare fresh buffers and meticulously verify the pH with a calibrated meter. The optimal pH for the coupling reaction may also differ from the enzyme's optimal pH.[2] | |
| High Background Staining | Over-incubation: Excessive incubation time can lead to non-specific precipitation of the azo dye. | • Reduce the incubation time and monitor the color development under a microscope periodically. |
| Non-specific Binding: The diazonium salt can bind non-specifically to tissue components.[1] | • Filter the final incubation medium before use to remove any precipitates. • Consider a pre-incubation step with a blocking agent, such as bovine serum albumin (BSA), to saturate non-specific binding sites. | |
| Endogenous Enzyme Activity: Some tissues have high levels of endogenous enzymes (e.g., alkaline phosphatase in the kidney and intestine) that can react with the substrate, causing false-positive staining.[3] | • For alkaline phosphatase detection, add an inhibitor like levamisole to the incubation medium.[1] For other enzymes, specific inhibitors may be required. | |
| Diffuse, Non-Localized Staining | Substrate or Reaction Product Diffusion: The liberated naphthol derivative or the final azo dye product may be slightly soluble, leading to diffusion away from the enzyme's location.[1] | • Ensure optimal concentrations of both the substrate and the diazonium salt to favor a rapid coupling reaction. • Use a simultaneous coupling method, as intended with this reagent. |
| Improper Mounting: Using an alcohol-based or xylene-based mounting medium can dissolve the azo dye precipitate. | • Always use an aqueous mounting medium.[1] | |
| Crystalline Precipitates | Incomplete Dissolution of Reagents: The naphthanilide substrate or the diazonium salt may not be fully dissolved in the incubation medium. | • Ensure complete dissolution of all reagents. This compound is sparingly soluble in water and often requires an organic solvent like dimethylformamide (DMF) for the stock solution.[1][4] • Filter the incubation medium prior to application to the tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is sparingly soluble in water but soluble in organic solvents.[4] For creating a stock solution, dimethylformamide (DMF) is commonly used.[1] It is crucial to ensure the stock solution is fully dissolved before adding it to the aqueous buffer to prevent precipitation.
Q2: How critical is the pH of the incubation buffer?
A2: The pH is extremely critical for two main reasons. First, the activity of the target enzyme is highly dependent on pH. You should use a buffer that maintains the optimal pH for your enzyme of interest (e.g., pH 9.0 for alkaline phosphatase, pH 5.0 for acid phosphatase).[1] Second, the efficiency of the azo coupling reaction itself can be pH-dependent.[5] It is essential to verify the final pH of the incubation medium after all components have been added.
Q3: Can I prepare the incubation medium in advance?
A3: It is strongly recommended to prepare the incubation medium fresh, immediately before use.[1] Diazonium salts are generally unstable in aqueous solutions and will degrade over time, leading to weak or no staining.
Q4: My azo dye precipitate looks crystalline rather than granular. What causes this?
A4: Crystalline precipitates are often a sign that the reagents were not fully dissolved or that the concentration of the diazonium salt is too high.[1] Ensure thorough mixing and consider filtering the incubation solution. You may also need to optimize the concentration of the diazonium salt.
Q5: How can I be sure that the staining I'm seeing is specific to my enzyme of interest?
A5: A crucial control experiment is to incubate a tissue section in the staining medium without the substrate. This will reveal any non-specific staining caused by the diazonium salt alone. Additionally, incubating a section with the complete medium plus a specific inhibitor for your target enzyme should result in a significant reduction or complete absence of staining.
Experimental Workflow & Protocols
General Experimental Workflow
Caption: General experimental workflow for enzyme localization.
Protocol: Alkaline Phosphatase Localization in Adherent Cells
-
Cell Preparation: Grow adherent cells on coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with an appropriate fixative (e.g., cold acetone for 10 minutes).
-
Washing: Wash the cells three times with PBS.
-
Preparation of Incubation Medium (Prepare Fresh):
-
Substrate Stock Solution: Dissolve 10 mg of this compound phosphate in 1 mL of DMF.
-
Working Incubation Medium: To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0), add 25 mg of a suitable diazonium salt (e.g., Fast Red TR). Dissolve completely.
-
Add 0.5 mL of the substrate stock solution.
-
Optional: For tissues with high endogenous alkaline phosphatase, add levamisole to a final concentration of 1 mM.[1]
-
Mix well and filter the solution before use.
-
-
Incubation: Cover the cells with the incubation medium and incubate for 15-60 minutes at room temperature in the dark. Monitor for the development of a colored precipitate.[1]
-
Washing: Stop the reaction by washing the cells three times with PBS.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Hematoxylin for 1-2 minutes. Rinse thoroughly with distilled water.
-
Mounting: Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Visualization: Observe under a light microscope. Sites of alkaline phosphatase activity will be indicated by a colored precipitate (e.g., red to reddish-pink with Fast Red TR).[1]
The Azo-Coupling Reaction Pathway
References
Technical Support Center: Purification of Crude 3-Hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)
Welcome to the technical support center for the purification of 3-hydroxy-4'-methoxy-2-naphthanilide. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to Purification Challenges
This compound, also known by its common name Naphthol AS-RL, is an important intermediate in the synthesis of various dyes and pigments.[1][2][3] Its synthesis, typically through the condensation of 3-hydroxy-2-naphthoic acid and p-anisidine, can result in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][4] Achieving high purity is critical for downstream applications where color consistency and product stability are paramount.[5] This guide provides a systematic approach to troubleshooting the purification of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often stem from the starting materials and potential side reactions during synthesis. These can include:
-
Unreacted 3-hydroxy-2-naphthoic acid: A polar, acidic compound.
-
Unreacted p-anisidine (4-methoxyaniline): A basic aromatic amine.
-
Side products: Such as 3-aniline-2-naphthoic acid and its corresponding anilide, which can form under certain reaction conditions.[4]
-
Color impurities: Often highly conjugated molecules formed from degradation or side reactions, which can be persistent.
Q2: What is the general solubility profile of this compound?
A2: It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[6] This solubility profile is key to developing effective recrystallization protocols.
Q3: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?
A3: Absolutely. TLC is an indispensable tool for assessing the purity of your fractions. For Naphthol AS compounds, which are moderately polar, a common starting solvent system for TLC on silica gel plates is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8] Adjusting the ratio of these solvents will help you achieve good separation between the desired product and its impurities.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds. However, several challenges can arise.
Problem 1: The compound does not crystallize from the solution upon cooling.
-
Cause: The most common reason is the use of too much solvent, leading to a solution that is not supersaturated upon cooling.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once you observe initial turbidity or crystal formation, add a minimal amount of solvent back until the solution is clear at boiling point, then allow it to cool again.
-
Induce Crystallization: If the solution appears to be supersaturated, you can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree, causing the solute to come out of solution as a liquid.
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.
-
Change Solvent System: Consider a solvent with a lower boiling point or a mixed solvent system. For naphthol-type compounds, mixtures of ethanol and water, or aliphatic hydrocarbons have been used for crystallization.[10][11]
-
Problem 3: The purified crystals are still colored.
-
Cause: Colored impurities may be present that have similar solubility to your target compound.
-
Solution:
-
Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[12]
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
Column Chromatography Issues
For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.
Problem 1: Poor separation of the desired compound from impurities on the column.
-
Cause: The chosen mobile phase (eluent) may not have the optimal polarity to effectively separate the components.
-
Solution:
-
Optimize the Solvent System using TLC: Before running a column, it is crucial to find a solvent system that gives a good separation of your product and impurities on a TLC plate.[7][8] Aim for an Rf value for your target compound of around 0.25-0.35 for good separation on a silica gel column.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This will allow the less polar impurities to elute first, followed by your product, and then the more polar impurities. For a compound like this compound, a gradient of hexane/ethyl acetate on a silica gel column is a good starting point.[13]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Switch to a More Polar Solvent System: If increasing the polarity of the current system is ineffective, a different, more polar solvent system may be required, such as dichloromethane/methanol.[7]
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for the recrystallization of moderately polar aromatic compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This is a general procedure for purification on a silica gel column.
-
TLC Analysis: Determine an optimal solvent system (e.g., hexane:ethyl acetate 4:1) that provides good separation on a TLC plate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method is often preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If necessary, gradually increase the polarity of the eluent to facilitate the elution of your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested TLC Solvent Systems for Naphthol AS Compounds
| Solvent System (v/v) | Polarity | Application |
| Hexane:Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for general purity assessment. |
| Dichloromethane:Methanol (98:2 to 95:5) | Medium to High | Useful for more polar impurities or if the compound has a low Rf in Hexane/EtOAc. |
| Toluene:Acetone | Medium | An alternative solvent system to explore. |
Visualization of Purification Workflow
Below is a generalized workflow for the purification of crude this compound.
References
- 1. chembk.com [chembk.com]
- 2. Naphthol ASITR, Naphthol ASG, Pigment Red 112, Pigment Red 170 manufacture | [vipulorganics.com]
- 3. Premium Quality Naphthol ASG & Naphthol ASITR – Vipul Organics | [vipulorganics.com]
- 4. ucj.org.ua [ucj.org.ua]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. chemistry-solutions.com [chemistry-solutions.com]
- 11. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Autofluorescence When Using Naphthol-Based Reagents
As a Senior Application Scientist, I've frequently guided researchers through the nuances of fluorescence-based assays. A recurring and often frustrating challenge is managing autofluorescence, especially when using naphthol-based reagents for enzyme histochemistry. This guide is designed to provide you, our fellow scientists and drug development professionals, with a deep, mechanistically-grounded understanding of this problem and to offer robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common questions and issues encountered in the lab. Our goal is to move beyond simple "do this" instructions and explain the why behind each recommendation.
Q1: What exactly is causing the high background fluorescence in my samples stained with naphthol reagents?
This is the foundational question. The background you're seeing is likely a combination of two things: endogenous autofluorescence from the tissue itself and potential fixation-induced autofluorescence .
-
Endogenous Autofluorescence: Biological tissues contain numerous molecules that naturally fluoresce. Key culprits include:
-
Lipofuscin: Often called the "age pigment," these are granules of oxidized proteins and lipids that accumulate in lysosomes of aged cells.[1][2][3] Lipofuscin is a major problem because it has a very broad emission spectrum, fluorescing brightly from the blue to the red range (500-695 nm), which can easily overlap with your naphthol-based signal.[4][5]
-
Collagen and Elastin: These structural proteins, abundant in connective tissue and blood vessel walls, typically fluoresce in the blue-green range (470-520 nm) when excited with UV or violet light.[4][5][6]
-
Metabolic Cofactors: Molecules like NADH and flavins (FAD) are essential for cellular metabolism and are present in nearly all living cells.[7] NADH emits around 450 nm, while flavins emit around 520-560 nm.[4][7]
-
Red Blood Cells (RBCs): The heme group in RBCs exhibits broad autofluorescence and can be a significant source of background if the tissue was not properly perfused before fixation.[4][8]
-
-
Fixation-Induced Autofluorescence: The method you use to prepare your tissue can create new sources of fluorescence. Aldehyde fixatives like formaldehyde, paraformaldehyde (PFA), and especially glutaraldehyde, react with amines in proteins to form Schiff bases.[4][8] These crosslinks are excellent for preserving morphology but unfortunately create fluorescent artifacts with a wide emission spectrum across the blue, green, and red channels.[4][8]
Naphthol-based histochemistry, such as for detecting alkaline or acid phosphatase activity, relies on an enzymatic reaction that produces an insoluble naphthol derivative.[9][10][11] This product then couples with a diazonium salt to form a colored or fluorescent precipitate at the site of enzyme activity.[9][12] The problem arises when the emission spectrum of this precipitate overlaps with the broad emission from the sources mentioned above.
Q2: How can I be sure I'm looking at a real signal and not just autofluorescence?
This is a critical question of experimental validity. The answer lies in running the correct controls.
-
The Essential Control: The most important control is an unstained, untreated sample . Mount a tissue section from the same block you are using for your experiment, but do not perform any staining protocol on it. Image this slide using the exact same filter sets and exposure settings you use for your fully stained samples. This will reveal the baseline level and location of endogenous autofluorescence in your tissue.[4][6][8]
-
Methodological Controls:
-
No Primary Antibody/Substrate Control: If you are using an antibody-based detection method (like an AP-conjugated secondary), run a sample with only the secondary antibody and the naphthol substrate. This checks for non-specific binding of the secondary. For direct enzyme histochemistry, a control is to incubate a section in the staining solution without the Naphthol AS-TR phosphate substrate; this should result in no color development.[10]
-
Inhibitor Control: For enzyme histochemistry, pre-incubate a section with a specific inhibitor of the target enzyme (e.g., levamisole for most alkaline phosphatases) before adding the complete staining solution.[10][11] This should dramatically reduce or eliminate the specific signal, leaving only the background autofluorescence.
-
By comparing your experimental slide to these controls, you can confidently distinguish your specific signal from the noise.
Q3: What are the best methods to quench or reduce this autofluorescence?
There are several strategies, which can be broadly categorized into chemical quenching, spectral separation, and careful experimental design.
Chemical Quenching Agents
These are reagents applied to the tissue to reduce the fluorescence of endogenous molecules.
| Quenching Agent | Primary Target(s) | Mechanism of Action | Pros | Cons |
| Sudan Black B (SBB) | Lipofuscin | A lipophilic (fat-loving) black dye that physically masks lipofuscin granules.[1] | Highly effective for lipofuscin.[4][13] Widely used and well-documented.[13][14][15] | Can introduce its own fluorescence in the red/far-red channels.[1][4] Can sometimes cause a fine, non-specific precipitate. |
| Vector® TrueVIEW® | Aldehyde-induced AF, RBCs, Collagen, Elastin | A hydrophilic molecule that binds electrostatically to quench non-lipofuscin autofluorescence.[16][17][18] | Very effective for common background sources.[18][19][20] Quick 5-minute incubation.[19] | Specifically designed for non-lipofuscin sources.[17][18][19] May slightly reduce specific signal, requiring optimization.[16][21] |
| TrueBlack® | Lipofuscin | A lipophilic black dye similar to SBB, but optimized for lower background fluorescence.[1][14][22] | Very effective for lipofuscin with less red/far-red background than SBB.[1] | Can be applied before or after staining.[1] |
| Sodium Borohydride | Aldehyde-induced AF | A chemical reducing agent that converts fluorescent Schiff bases back to non-fluorescent amines.[23] | Directly targets the chemical cause of fixation-induced AF. | Results can be variable.[4] Not effective against endogenous AF like lipofuscin. Can damage tissue integrity or antigenicity with harsh treatment. |
Workflow for Reducing Autofluorescence
The following diagram illustrates a logical workflow incorporating best practices and quenching steps to achieve a high signal-to-noise ratio.
Q4: Can you provide a detailed protocol for quenching?
Absolutely. Sudan Black B (SBB) is a classic, effective, and economical choice for quenching lipofuscin-driven autofluorescence, which is often the most problematic type.
Protocol: Post-Staining Quenching with Sudan Black B
This protocol assumes you have already completed your naphthol-based staining procedure and the final wash steps.
Reagents & Materials:
-
0.3% Sudan Black B (w/v) in 70% Ethanol
-
70% Ethanol
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Aqueous Mounting Medium (CRITICAL: Do not use alcohol-based dehydration steps as they can dissolve the Fast Red precipitate often used with naphthol substrates[12]).
Procedure:
-
Prepare SBB Solution: Dissolve 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir on a magnetic stirrer for 1-2 hours in the dark. Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.
-
Post-Staining Wash: After your final wash step in the staining protocol, briefly rinse the slides in PBS/TBS.
-
Hydrate in Ethanol: Immerse slides in 70% ethanol for 1-2 minutes. This prepares the tissue for the SBB solution.
-
SBB Incubation: Transfer slides to the filtered 0.3% SBB solution. Incubate for 10-20 minutes at room temperature in the dark. The optimal time may vary by tissue type and should be determined empirically.[13][14]
-
Differentiation/Wash: Briefly dip the slides in 70% ethanol for 15-30 seconds to remove excess SBB. Do not over-wash, as this can remove the quenching effect. You are looking to remove the bulk of the dye while leaving the tissue lightly stained.
-
Final Rinse: Wash the slides thoroughly in several changes of PBS/TBS until the wash buffer runs clear. This step is crucial to remove any residual ethanol.
-
Mounting: Gently blot excess buffer from around the tissue section and immediately apply a drop of aqueous mounting medium. Coverslip and seal.
-
Imaging: Proceed to imaging. Remember to image your control slides (unstained/unquenched vs. unstained/quenched) to verify the effectiveness of the SBB treatment.
Q5: I've heard about "spectral unmixing." Is this a viable alternative to chemical quenching?
Yes, spectral unmixing is a powerful computational technique that can be an excellent alternative or complement to chemical quenching.[24]
The Concept: Autofluorescence often has a very broad, recognizable emission spectrum. Your specific fluorophore (the product of the naphthol reaction) has a different, more defined spectral signature. A spectral imaging system captures not just a single intensity value in a channel (like "green" or "red") but a portion of the actual emission spectrum at each pixel.[25][26][27]
Specialized software then uses an algorithm (like linear unmixing) to mathematically separate the mixed signals.[24][26] It essentially asks, "At this pixel, how much of the light looks like autofluorescence, and how much looks like my specific signal?" It then creates separate images for each component, effectively isolating your signal of interest and placing the autofluorescence into its own channel, which can be discarded.[24][27]
The Problem of Overlapping Spectra
This diagram illustrates the core challenge that spectral unmixing solves. The broad emission of autofluorescence overlaps significantly with the specific signal from the naphthol-based reagent, making it impossible to separate them with traditional bandpass filters.
Advantages of Spectral Unmixing:
-
No Chemical Perturbation: It avoids chemicals that could potentially alter tissue morphology or antigenicity.
-
Preserves Signal: Unlike some quenchers that can slightly diminish the specific signal, unmixing preserves all photons.[25]
-
Highly Specific: It can distinguish between multiple fluorophores with highly overlapping spectra, something impossible with filters.[24]
Considerations:
-
Requires Specialized Equipment: You need a confocal or multispectral microscope equipped with a spectral detector and the appropriate software.
-
Requires Reference Spectra: For the most accurate results, the system needs to be "trained" by imaging a sample with only autofluorescence (an unstained slide) and, ideally, a pure sample of your fluorophore to create a spectral library.[27]
For labs with the necessary equipment, spectral unmixing is a highly recommended and elegant solution to the problem of autofluorescence.[24][25]
References
- 1. biotium.com [biotium.com]
- 2. Lipofuscin: The Origin of the Autofluorescence Signal | Ento Key [entokey.com]
- 3. researchgate.net [researchgate.net]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. southernbiotech.com [southernbiotech.com]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. labcompare.com [labcompare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autofluorescence Quenching | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 17. Vector[R] TrueVIEW[R] Autofluorescence Quenching Kit - 2BScientific [2bscientific.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.revvity.com [resources.revvity.com]
- 26. spiedigitallibrary.org [spiedigitallibrary.org]
- 27. akoyabio.com [akoyabio.com]
unexpected color formation in azo dye synthesis with 3-hydroxy-4'-methoxy-2-naphthanilide
Troubleshooting Unexpected Color Formation with 3-hydroxy-4'-methoxy-2-naphthanilide
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound (also known as Naphthol AS-RL) and encountering unexpected color formation.[1][] Instead of a rigid manual, this document provides a dynamic troubleshooting framework based on core chemical principles to help you diagnose and resolve common issues in your synthesis.
Section 1: Core Principles of the Synthesis
The synthesis of an azo dye is a classic two-stage process. Understanding the ideal pathway is the first step in diagnosing deviations.
-
Diazotization: A primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[3][4] This reaction is highly temperature-sensitive and must be conducted at 0–5 °C to prevent the decomposition of the unstable diazonium salt.[5]
-
Azo Coupling: The resulting electrophilic diazonium salt is then introduced to a solution containing the coupling component, this compound. This component is an electron-rich aromatic compound. The reaction, an electrophilic aromatic substitution, typically occurs under alkaline conditions (pH 9-10), which deprotonates the hydroxyl group on the naphthol ring, making it a highly activated nucleophile.[6][7]
The extended system of conjugated double bonds formed by the azo group (-N=N-) linking the two aromatic rings is the chromophore responsible for the dye's vibrant color.[8][9]
Caption: Ideal two-step workflow for azo dye synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, observable problems in a question-and-answer format.
Q: My final product is a muddy brown or dull, dark mixture instead of the expected vibrant red/orange. What is the most likely cause?
A: A muddy or brown color almost always indicates a mixture of multiple azo compounds and other byproducts. The primary suspect is the premature decomposition of your diazonium salt.
-
Causality: Aryl diazonium salts are notoriously unstable, especially above 5-10 °C.[10] When the salt decomposes in the aqueous solution, it reacts with water to form a phenol.[11] This newly formed phenol is also an active coupling component. Consequently, the remaining diazonium salt reacts with both your intended target (this compound) and the phenol byproduct, creating a mixture of different dyes with different colors, resulting in a dull, impure final product.[12]
-
Troubleshooting Protocol:
-
Verify Temperature Control: Ensure your diazotization reaction is maintained strictly between 0 and 5 °C using an ice-salt bath. Monitor the temperature with a calibrated thermometer inside the reaction vessel, not just in the bath.
-
Check Reagent Purity: Use freshly recrystallized or high-purity starting amine. Impurities in the amine will form different diazonium salts, leading to a mixture of final products.
-
Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, increases the risk of decomposition.[10]
-
Q: The color of my dye is consistent, but it's a different shade than reported in the literature (e.g., yellow instead of orange-red). Why?
A: This often points to an issue with the pH of the coupling reaction, which can influence the position of the coupling or the final tautomeric form of the dye.
-
Causality: The coupling reaction of a diazonium salt with a naphthol derivative is extremely pH-sensitive.
-
pH Too Low (Acidic/Neutral): For effective coupling, the hydroxyl group of the naphthanilide must be deprotonated to form the highly nucleophilic naphthoxide ion. This requires an alkaline environment.[11] If the pH is too low, the coupling reaction will be slow or may not proceed to completion, and side reactions can dominate.
-
pH Too High (Strongly Basic): While alkalinity is required, excessively high pH can convert the diazonium ion into its corresponding syn- and anti-diazoates.[13] These species are not electrophilic and will not couple, effectively stopping the desired reaction.
-
Tautomerism: The final azo dye can exist in two tautomeric forms: the azo form (-N=N-) and the hydrazone form (=N-NH-). The equilibrium between these forms, and thus the final perceived color, can be influenced by solvent and pH.[14] An off-target pH may favor an unexpected tautomer.
-
-
Troubleshooting Protocol:
-
Calibrate pH: Before adding the diazonium salt, ensure the solution of this compound in aqueous NaOH has a pH between 9 and 10.5. Use a calibrated pH meter.
-
Controlled Addition: Add the acidic diazonium salt solution slowly to the alkaline naphthanilide solution. This ensures the pH of the reaction mixture remains in the optimal alkaline range for coupling. A rapid addition can create localized acidic pockets, hindering the reaction.
-
Q: I'm getting a very low yield of colored product, and the reaction mixture remains pale.
A: A low yield points to a failure in one of the two core steps: either the diazonium salt was not formed efficiently, or it decomposed before it could couple.
-
Causality:
-
Incomplete Diazotization: This can happen if the amount of sodium nitrite or acid is insufficient. An excess of mineral acid is required to prevent side reactions, such as the coupling of the diazonium salt with unreacted primary amine.[12]
-
Excess Nitrous Acid: While necessary for the reaction, residual nitrous acid can degrade the coupling component. It is standard practice to check for and neutralize excess nitrous acid with a quenching agent like sulfamic acid or urea before the coupling step.[15]
-
Severe Decomposition: If the temperature during diazotization was too high, most of the diazonium salt may have decomposed (releasing N₂ gas) before the coupling component was even added.
-
-
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure you are using a slight excess of sodium nitrite (e.g., 1.1 equivalents) and at least 2.5-3 equivalents of HCl relative to the starting amine.
-
Test for Nitrous Acid: After diazotization is complete, test for excess nitrous acid using starch-iodide paper (it will turn blue-black). If positive, add small portions of sulfamic acid until the test is negative.
-
Monitor for Gas Evolution: Vigorous bubbling (N₂ gas) during the cold diazotization step is a clear sign of decomposition. If this occurs, the reaction has likely failed, and you should restart with better temperature control.[11]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most common side reactions and how can they be minimized?
A: The three most common side reactions are diazonium salt decomposition, formation of diazoates at high pH, and undesired coupling with byproducts.
Caption: Major side reactions competing with desired azo coupling.
Minimization is achieved by strictly adhering to the optimal reaction conditions outlined in the troubleshooting section: low temperature (0-5 °C), correct pH for each step, use of pure reagents, and prompt use of the diazonium intermediate.
Q: How can I confirm the purity of my final azo dye product?
A: Purity should be assessed using multiple methods:
-
Thin-Layer Chromatography (TLC): A pure compound should result in a single spot. A smear or multiple spots indicate impurities.
-
Melting Point: A pure crystalline solid will have a sharp, defined melting point. Impurities typically cause the melting point to broaden and be depressed.
-
Spectroscopy (UV-Vis, NMR): UV-Vis spectroscopy can confirm the absorption maximum (λ-max), which is characteristic of the dye's chromophore. ¹H NMR spectroscopy is essential for confirming the chemical structure and the absence of signals from impurities.
Q: Is it possible for the coupling to occur at a different position on the naphthanilide ring?
A: Yes, while coupling with 2-naphthol derivatives is strongly directed to the 1-position (alpha position), extreme reaction conditions could potentially lead to minor products from coupling at other activated positions. However, the primary cause of an off-color is more likely due to byproducts rather than positional isomers in this specific case. For other coupling components like 1-naphthol, competition between the 2- and 4-positions is a well-known phenomenon.[16]
Section 4: Data Summary and Best Practices
| Parameter | Optimal Condition/Range | Consequence of Deviation | Citation |
| Diazotization Temp. | 0–5 °C | Too High: Rapid decomposition of diazonium salt, N₂ evolution, formation of phenol byproducts, leading to a mixture of dyes. | [10] |
| Diazotization Acidity | >2.5 equivalents of strong acid (e.g., HCl) | Too Low: Incomplete formation of nitrous acid; side-reaction of diazonium salt with unreacted amine. | [12] |
| Coupling pH | 9–10.5 | Too Low: Insufficient naphthoxide formation, slow or incomplete coupling. Too High: Conversion of diazonium salt to non-reactive diazoate species. | [11][13] |
| Reagent Purity | >98% (Recommended) | Impure Amine: Formation of multiple diazonium salts, leading to a mixture of dyes. Impure Naphthanilide: Contamination of the final product. | |
| Excess Nitrous Acid | Should be quenched (e.g., with sulfamic acid) | Present during coupling: Can cause nitrosation or degradation of the naphthol coupling component, leading to off-colors. | [15] |
Section 5: Logical Troubleshooting Workflow
If you encounter an unexpected result, follow this diagnostic workflow to identify the root cause.
Caption: A step-by-step workflow for diagnosing synthesis issues.
References
- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. careers360.com [careers360.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. steemit.com [steemit.com]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL) and its Azoic Counterparts
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical intermediates is paramount to achieving desired performance outcomes. In the realm of azo colorants and histochemical staining, Naphthol AS derivatives serve as critical coupling components, dictating the final properties of pigments, dyes, and diagnostic markers. This guide provides an in-depth technical comparison of 3-hydroxy-4'-methoxy-2-naphthanilide, commercially known as Naphthol AS-RL, against other notable Naphthol AS derivatives. Our analysis is grounded in experimental data to empower you with the insights needed for informed selection in your research and development endeavors.
Introduction to Naphthol AS Derivatives
Naphthol AS derivatives are anilides of 3-hydroxy-2-naphthoic acid. Their core structure provides a reactive site for coupling with diazonium salts to form insoluble azo compounds. This in situ color formation is the cornerstone of their application in azoic dyeing for cellulosic fibers and the manufacturing of high-performance organic pigments.[1] The specific substituents on the anilide ring profoundly influence the final shade, as well as the performance properties such as lightfastness, wash fastness, thermal stability, and substantivity to textile fibers. In the field of enzyme histochemistry, phosphate or acetate esters of these naphthols are employed as substrates that, upon enzymatic cleavage, release the naphthol moiety to form a colored precipitate at the site of enzyme activity.[2][3]
This guide will focus on a comparative analysis of Naphthol AS-RL against other commercially significant derivatives, including Naphthol AS, Naphthol AS-D, Naphthol AS-OL, Naphthol AS-BS, and Naphthol AS-BO, across their primary applications.
Core Structural Differences: The Key to Performance Variation
The performance of a Naphthol AS derivative is intrinsically linked to its molecular structure. The electronic and steric nature of the substituents on the phenylamide moiety governs the electron density of the naphthol ring system, influencing the coupling reaction rate and the stability of the resulting azo molecule.
| Derivative | Chemical Name | Key Substituents |
| Naphthol AS-RL | 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | 4-methoxy |
| Naphthol AS | 3-hydroxy-N-phenylnaphthalene-2-carboxamide | Unsubstituted |
| Naphthol AS-D | 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | 2-methyl |
| Naphthol AS-OL | 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | 2-methoxy |
| Naphthol AS-BS | 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | 3-nitro |
| Naphthol AS-BO | 3-hydroxy-N-(1-naphthalenyl)naphthalene-2-carboxamide | 1-naphthyl |
The methoxy group in the para-position of Naphthol AS-RL is an electron-donating group, which influences the resulting color and fastness properties. In contrast, the nitro group in Naphthol AS-BS is strongly electron-withdrawing, leading to different performance characteristics. The larger naphthyl group in Naphthol AS-BO increases the molecule's substantivity for cotton.
Performance in Azoic Dyeing: A Comparative Analysis
Azoic dyeing is a two-step process involving the impregnation of a cellulosic fiber with an alkaline solution of the Naphthol AS component, followed by development in a cold solution of a diazotized aromatic amine (fast color base). The resulting insoluble azo dye is physically trapped within the fiber matrix, leading to excellent wash fastness.[4]
Key performance indicators for azoic dyeing are substantivity (affinity for the fiber), coupling ability, and the fastness properties of the final shade.
Substantivity and Coupling Ability
-
Naphthol AS-RL exhibits moderate affinity and coupling ability for cotton.[5]
-
Naphthol AS-OL shows low affinity for cotton and moderate coupling ability.[6]
-
Naphthol AS-BO is known for its high affinity for cotton and strong coupling ability.[7]
-
Naphthol AS-BS has a high substantivity, which generally leads to better rubbing fastness as less pigment forms on the fiber surface.[4]
Higher substantivity is advantageous as it allows for better exhaustion of the naphthol from the bath and can improve rubbing fastness.
Comparative Fastness Properties of Azoic Dyes
The fastness of the resulting dye is dependent on both the Naphthol AS derivative and the chosen diazo component. Below is a compilation of available data for different Naphthol AS derivatives when coupled with various fast color bases. Fastness is rated on a scale of 1 to 8 for light fastness (Blue Wool Scale) and 1 to 5 for other properties (Grey Scale), where a higher number indicates better fastness.
Table 1: Comparative Fastness Properties of Dyeings on Cotton
| Naphthol Derivative | Diazo Component (Fast Color Base) | Light Fastness (Deep Shade) | Rubbing Fastness (Wet) | Wash Fastness | Reference |
| Naphthol AS-RL | Red B | 5~6 | 1~2 | 3 | [8] |
| Naphthol AS-RL | Red RL | 5~6 | 2~3 | 1~2 | [8] |
| Naphthol AS-RL | Blue BB | 4~5 | 1~2 | 4 | [8] |
| Naphthol AS-BO | Red B | 6 | 1~2 | 3 | [8] |
| Naphthol AS-BO | Red RL | 5~6 | 2~3 | 1~2 | [8] |
| Naphthol AS-BO | Blue BB | 4~5 | 1~2 | 4 | [8] |
| Brominated Naphthol AS-OL | Fast Scarlet GG | 6-7 | 3-4 | 3-4 | [9] |
| Brominated Naphthol AS-OL | Fast Red B | 6 | 3-4 | 3-4 | [9] |
| Brominated Naphthol AS-OL | Fast Blue BB | 6 | 3-4 | 5 | [9] |
From the available data, it is evident that the choice of both the naphthol and the diazo base significantly impacts the final fastness properties. For instance, while Naphthol AS-RL and Naphthol AS-BO show similar light fastness with Red B and Red RL bases, their performance can vary with other bases. The brominated derivative of Naphthol AS-OL generally exhibits good to excellent light and wash fastness.
Performance in Organic Pigments
Naphthol AS derivatives are crucial intermediates in the synthesis of a wide range of red, orange, and violet organic pigments. The performance of these pigments is critical in applications such as inks, coatings, and plastics.
Key Pigment Properties
-
Lightfastness: The ability to resist fading upon exposure to light.
-
Solvent Resistance: The ability to resist bleeding or dissolving in organic solvents.[9]
-
Thermal Stability: The ability to withstand high temperatures without decomposing.
-
Tinting Strength: The ability of a colored pigment to impart color to a white base.
Table 2: General Performance Characteristics of Pigments from Naphthol AS Derivatives
| Naphthol Derivative Used | Resulting Pigment (Example) | Typical Lightfastness | General Solvent Resistance | Thermal Stability |
| Naphthol AS-RL | - | Moderate | Moderate | Moderate |
| Naphthol AS-D | Pigment Red 112 | Moderate (ASTM II-III)[10] | Moderate | Moderate |
| Naphthol AS | Pigment Red 9 | Moderate | Good | Moderate |
| Naphthol AS-OL | Pigment Red 9, 15, 119 | Varies with pigment | Good | Moderate |
| Naphthol AS-PH | - | Good | Good | Good |
| Naphthol AS-E | Pigment Red 8 | Good | Good | Good |
Note: This table provides a qualitative overview. Specific performance depends on the exact pigment chemistry and formulation.
Generally, Naphthol AS-based pigments offer a good balance of properties at a competitive cost. While they may not reach the performance levels of high-end pigments like quinacridones, their versatility makes them widely used. For instance, pigments derived from Naphthol AS-D (e.g., PR 112) are valued for their high tinting strength and opacity but have known limitations in lightfastness, especially in tints.[10]
Application in Enzyme Histochemistry
In histochemical applications, Naphthol AS phosphates and acetates serve as substrates for detecting hydrolytic enzymes like phosphatases and esterases. The enzyme cleaves the substrate, and the liberated naphthol derivative immediately couples with a diazonium salt to form a colored precipitate at the site of enzyme activity.
Comparative Substrate Performance
The choice of substrate can influence the sensitivity, localization, and color of the final reaction product.
-
Naphthol AS-TR Phosphate: Water-soluble and often used for the detection of alkaline and acid phosphatases, typically yielding a red precipitate with Fast Red TR salt.[11]
-
Naphthol AS-MX Phosphate: Offers versatility with both chromogenic (red precipitate) and fluorogenic detection possibilities.[11]
-
Naphthol AS-BI Phosphate: Has been reported as a superior substrate for the fluorometric analysis of alkaline phosphatase.[2]
-
Naphthol AS-D Chloroacetate: A widely used substrate for detecting specific esterase activity, producing a bright red granulation.[2]
Table 3: Kinetic Parameters for Alkaline Phosphatase with Naphthol AS-BI Phosphate
| Parameter | Value | Enzyme Source |
| K_m_ | 0.26 ± 0.081 mM | Rat Intestinal Mucosa |
Source: BenchChem[2]
This data indicates a relatively high affinity of the enzyme for the Naphthol AS-BI phosphate substrate.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Protocol 1: Synthesis of an Azo Pigment
This protocol outlines the general procedure for synthesizing an azo pigment from a Naphthol AS derivative.
Workflow for Azo Pigment Synthesis
Caption: General workflow for the synthesis of an azo pigment from a Naphthol AS derivative.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve the aromatic amine (e.g., p-toluidine) in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
-
Coupling:
-
In a separate beaker, dissolve the Naphthol AS derivative (e.g., Naphthol AS-RL) in a dilute aqueous solution of sodium hydroxide.
-
Cool the naphtholate solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the naphtholate solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 1-2 hours to complete the coupling reaction. The azo pigment will precipitate out of the solution.
-
-
Work-up:
-
Filter the pigment slurry using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral.
-
Dry the pigment in an oven at 60-80°C to a constant weight.
-
Protocol 2: Evaluation of Light Fastness of Dyed Fabric (ISO 105-B02)
This protocol describes the standardized method for assessing the light fastness of a dyed textile sample.
Workflow for Light Fastness Testing
Caption: Experimental workflow for determining the light fastness of a dyed fabric.
Step-by-Step Methodology:
-
Sample Preparation: Cut a specimen of the dyed fabric to the required dimensions.
-
Mounting: Mount the specimen on a cardboard frame. Cover a portion of the specimen with an opaque mask to serve as an unexposed control.
-
Blue Wool Standards: Mount the Blue Wool standards (references 1 through 8) in a similar manner.
-
Exposure: Place the mounted specimen and Blue Wool standards in a Xenon arc fading lamp apparatus.
-
Irradiation: Expose the samples to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Assessment: Periodically inspect the fading of the specimen against the fading of the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the specimen. The assessment is done using a Grey Scale for assessing change in color.
Conclusion and Future Outlook
This compound (Naphthol AS-RL) is a versatile coupling component that provides a good balance of properties for both azoic dyeing and organic pigment manufacturing. Its performance, particularly in terms of the resulting shade and fastness, is influenced by the electron-donating methoxy group in its structure.
-
In azoic dyeing , Naphthol AS-RL offers moderate affinity for cotton and produces dyeings with fair to good fastness properties, which are highly dependent on the chosen diazo component. For applications requiring very high substantivity or specific fastness to rubbing, other derivatives like Naphthol AS-BS or Naphthol AS-BO might be more suitable.
-
As a precursor for organic pigments , it contributes to a range of red and orange shades with moderate performance characteristics. For applications demanding high lightfastness or thermal stability, formulators may need to consider pigments derived from other chemical classes.
-
In enzyme histochemistry , while less commonly cited than derivatives like AS-TR, AS-MX, or AS-BI, its potential as a substrate warrants further investigation, particularly in developing new diagnostic assays.
The selection of the optimal Naphthol AS derivative is a multi-faceted decision that requires a thorough understanding of the structure-property relationships and the specific performance requirements of the end application. This guide provides a foundational comparison to aid in this critical selection process. Further head-to-head studies with a broader range of derivatives under standardized conditions are needed to build a more comprehensive quantitative database for the scientific community.
References
- 1. chemclassjournal.com [chemclassjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytofluorometric quantification of the activity and reaction kinetics of acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. textilelearner.net [textilelearner.net]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. Naphthol AS-BO CAS NO.132-68-3 for Dyeing and Making Pigments factory and suppliers | HE DYE [pldyes.com]
- 8. Naphthol AS-BO [buydye.com]
- 9. ias.ac.in [ias.ac.in]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Naphthol AS-RL and Naphthol AS-BI for Hydrolase Detection
In the intricate world of cellular and tissue analysis, the precise detection of enzyme activity is paramount. Hydrolases, a vast class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are fundamental to countless biological processes. Their localization and quantification provide invaluable insights in diagnostics, drug development, and basic research. Naphthol AS substrates have long been cornerstone reagents in this field, enabling the visualization of hydrolytic enzyme activity through chromogenic and fluorogenic methods.
This guide provides an in-depth, objective comparison of two such substrates: Naphthol AS-RL and Naphthol AS-BI. While both belong to the same family of arylamides of 2-hydroxy-3-naphthoic acid, their distinct structural and chemical properties dictate their suitability and performance in hydrolase detection assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to select the optimal substrate for their specific experimental needs.
The Principle of Naphthol AS Substrates in Hydrolase Detection
The utility of Naphthol AS derivatives in enzyme histochemistry and biochemistry is based on a two-step principle. First, the enzyme of interest—be it a phosphatase, esterase, or glycosidase—hydrolyzes the substrate conjugate (e.g., Naphthol AS-BI phosphate), cleaving the bond and liberating the reactive naphthol derivative. This product is largely insoluble at physiological pH.
In the second step, for chromogenic detection, this liberated naphthol immediately couples with a diazonium salt present in the reaction mixture. This "azo-coupling" reaction forms a highly colored, insoluble azo dye that precipitates at the site of enzyme activity, providing a crisp, localized visual signal under a microscope.[1][2] Alternatively, the liberated naphthol itself can be fluorescent, allowing for fluorogenic detection.
Figure 1. General mechanism of hydrolase detection using a Naphthol AS substrate for chromogenic analysis.
The choice of the Naphthol AS derivative is critical as it influences the insolubility, substantivity (the affinity for tissue components), and the color and character of the final precipitate, thereby affecting the sensitivity and resolution of the assay.
In-Depth Analysis of Naphthol AS-RL and Naphthol AS-BI
Naphthol AS-RL
Naphthol AS-RL, or 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide, is a light brown powder primarily recognized for its application as a coupling component in the synthesis of azo dyes for the textile industry.[3][4]
-
Chemical Properties: Its key feature is the methoxy group on the aniline ring. It is characterized by its very low water solubility (approximately 1.5 µg/mL), a critical factor for its use in aqueous assay systems.[5]
-
Substantivity: Naphthol AS-RL is classified as having medium substantivity.[6] This moderate affinity for tissue proteins means that while it helps to localize the reaction product, there is a potential for some diffusion, which could slightly reduce the sharpness of the final signal compared to high-substantivity alternatives.
-
Application in Hydrolase Detection: Despite its structural similarity to other Naphthol AS substrates, Naphthol AS-RL is not widely documented in scientific literature for routine use in enzyme histochemistry or biochemical assays. Its primary established role is in dyeing cotton, viscose, and silk fibers.[3] While theoretically it could be adapted for detecting certain hydrolases, its extremely low aqueous solubility presents a significant challenge for substrate preparation and delivery in biological assays. There is a lack of published kinetic data, such as Michaelis-Menten constants (Km), for its interaction with common hydrolases.
Naphthol AS-BI
Naphthol AS-BI, chemically known as 7-bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide, is a well-established and versatile substrate in hydrolase research.[7]
-
Chemical Properties: The distinguishing features of Naphthol AS-BI are the bromo-substituent on the naphthalene ring and the methoxy group on the aniline ring. When used as a phosphate ester, the disodium salt form is water-soluble (50 mg/mL), which simplifies the preparation of stock solutions. However, the free phosphate form is sparingly soluble in aqueous buffers and requires initial dissolution in an organic solvent like DMSO or DMF.[8][9]
-
Substantivity: It is classified as a high-substantivity naphthol.[6] This high affinity for proteins is a significant advantage in histochemistry, as it minimizes the diffusion of the liberated naphthol product. This leads to a sharper, more precise localization of the final azo dye precipitate at the exact site of enzyme activity.
-
Application in Hydrolase Detection: Naphthol AS-BI is widely used as a substrate for a range of hydrolases, most notably:
-
Phosphatases (Acid and Alkaline): It is a standard substrate for detecting both acid and alkaline phosphatase activity.[7][10][11]
-
β-Glucuronidase: The glucuronide conjugate of Naphthol AS-BI is a common substrate for the histochemical demonstration of β-glucuronidase.[12][13]
-
Tartrate-Resistant Acid Phosphatase (TRAP): Naphthol AS-BI phosphate has been identified as a preferred substrate for TRAP isoform 5b, a key marker for osteoclast activity.[14]
-
Performance Comparison: Naphthol AS-RL vs. Naphthol AS-BI
The selection of a substrate often comes down to a trade-off between various performance characteristics. The table below summarizes the key properties of Naphthol AS-RL and Naphthol AS-BI to facilitate an objective comparison.
| Feature | Naphthol AS-RL | Naphthol AS-BI |
| Chemical Structure | 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide | 7-bromo-N-(2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide |
| Molecular Formula | C₁₈H₁₅NO₃[4] | C₁₈H₁₄BrNO₃ |
| Molecular Weight | 293.32 g/mol [5] | 372.22 g/mol |
| Aqueous Solubility | Very low (~1.5 µg/mL)[5] | Phosphate disodium salt is soluble (50 mg/mL); free phosphate is sparingly soluble.[8] |
| Substantivity | Medium[6] | High[6] |
| Primary Application | Azo dye intermediate for textiles[3] | Hydrolase substrate for histochemistry and biochemical assays[7][13] |
| Common Hydrolase Targets | Not widely documented | Acid & Alkaline Phosphatase, β-Glucuronidase, TRAP[12][14][15] |
| Published Km Values | Data not available | Phosphatase: 1 x 10⁻⁵ M; β-Glucuronidase: 2 x 10⁻⁵ M[15] |
Causality Behind Performance Differences:
The superior performance of Naphthol AS-BI in hydrolase detection is directly attributable to its chemical structure. The bromine atom and the overall larger molecular size contribute to its high substantivity .[6] This property is crucial because it ensures that once the enzyme cleaves the substrate, the resulting naphthol product remains anchored at the site of the reaction, preventing diffusion and fuzzy signals. This leads to sharp, well-defined staining, which is essential for accurate cellular and subcellular localization of enzyme activity.
Furthermore, the availability of Naphthol AS-BI in various conjugated forms (phosphate, glucuronide) and its well-characterized kinetic parameters provide researchers with a reliable and quantifiable tool.[12][15] The established protocols and extensive citation in scientific literature underscore its trustworthiness and effectiveness.
In contrast, Naphthol AS-RL's medium substantivity and extremely low aqueous solubility make it less ideal for the precision required in histochemical applications.[5][6] While suitable for impregnating textile fibers, these properties are disadvantageous in a cellular context where sharp localization is key. The lack of available kinetic data and established biological assay protocols further positions it as a suboptimal choice for researchers in this field.
Experimental Protocol: Histochemical Detection of Phosphatase Activity
This protocol describes a general method for the chromogenic detection of phosphatase activity (e.g., alkaline phosphatase) in tissue sections using a Naphthol AS-BI substrate. This protocol is a self-validating system; the inclusion of a negative control (omitting the substrate) ensures that any observed color is due to specific enzyme activity.
Figure 2. General workflow for histochemical staining using Naphthol AS substrates.
Materials:
-
Naphthol AS-BI phosphate (or other appropriate conjugate)
-
Diazonium salt (e.g., Fast Red TR Salt, Fast Blue BB Salt)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Appropriate buffer (e.g., 0.1 M Tris-HCl, pH 9.0 for alkaline phosphatase)
-
Tissue sections (frozen or paraffin-embedded)
-
Coplin jars and pipettes
-
Microscope slides and coverslips
-
Aqueous mounting medium
Methodology:
-
Tissue Preparation:
-
For frozen sections, fix fresh-frozen sections in cold acetone or a mixture of acetone and chloroform for 5-10 minutes at 4°C. Allow to air dry completely.
-
For paraffin-embedded sections, deparaffinize and rehydrate through a graded series of xylene and ethanol to distilled water.
-
Rationale: Proper fixation is crucial to preserve both tissue morphology and enzyme activity. Acetone is a non-additive fixative that precipitates proteins, often preserving enzymatic function better than cross-linking fixatives like formalin.
-
-
Preparation of Substrate Stock Solution (Prepare Fresh):
-
Dissolve 10 mg of Naphthol AS-BI phosphate in 0.5 mL of DMF or DMSO.
-
Note: Naphthol AS-BI phosphate is sparingly soluble in aqueous buffers directly.[8] Using a small amount of an organic solvent for initial dissolution is essential. If using Naphthol AS-RL, its much lower solubility would require significant optimization at this step, likely involving higher concentrations of the organic solvent.[5]
-
-
Preparation of Incubation Medium (Prepare Fresh and Filter):
-
To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0), add 50 mg of Fast Red TR Salt and mix until dissolved.
-
Add the 0.5 mL of Naphthol AS-BI phosphate stock solution to the buffer-salt mixture dropwise while stirring. A slight turbidity may form.
-
Use immediately. Filtering the solution before use can help prevent non-specific precipitate.
-
Rationale: The diazonium salt is unstable in solution; therefore, the medium must be prepared immediately before use. The alkaline pH is optimal for alkaline phosphatase activity.
-
-
Incubation:
-
Place the slides in a Coplin jar and cover the tissue sections with the freshly prepared incubation medium.
-
Incubate at 37°C for 15-60 minutes, or until the desired intensity of color is achieved. Monitor the reaction under a microscope periodically.
-
Control: For a negative control, incubate a parallel slide in a medium prepared without the Naphthol AS-BI phosphate substrate.
-
Rationale: Incubation time is a critical variable that affects signal intensity. Over-incubation can lead to high background, while under-incubation will result in a weak signal.
-
-
Washing and Counterstaining:
-
Rinse the slides thoroughly in several changes of distilled water to stop the reaction and remove excess reagents.
-
If desired, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes to provide morphological context.
-
Rinse again in distilled water.
-
Rationale: Counterstaining helps to visualize the tissue architecture in relation to the colored enzyme precipitate.
-
-
Mounting:
-
Mount the coverslip using an aqueous mounting medium.
-
Caution: Many azo dyes are soluble in organic solvents. Do not use xylene-based mounting media as they will dissolve the colored precipitate.
-
-
Observation:
-
Examine under a light microscope. Sites of enzyme activity will appear as a bright red (with Fast Red TR) or blue (with Fast Blue BB) precipitate.
-
Conclusion and Recommendations
The comparative analysis clearly demonstrates that Naphthol AS-BI is the superior and more reliable substrate for the detection of hydrolase activity in a research setting compared to Naphthol AS-RL. Its high substantivity ensures sharp, accurate localization of the enzymatic product, a critical requirement for high-resolution histochemistry.[6] Its well-documented use across a range of important hydrolases, coupled with available kinetic data and favorable solubility characteristics (as a salt), solidifies its position as a trusted tool for scientists.[15]
Naphthol AS-RL, while a valid chemical in its own right, finds its utility almost exclusively in the textile industry.[3] Its medium substantivity and very poor aqueous solubility present significant hurdles for its application in sensitive and precise biological assays. Researchers aiming for reproducible and high-quality data on hydrolase localization and activity are strongly advised to select Naphthol AS-BI. For applications demanding the highest specificity, such as distinguishing between phosphatase isoforms, Naphthol AS-BI has also proven to be particularly effective.[14]
Ultimately, the choice of substrate is a foundational decision in experimental design. By understanding the distinct chemical properties and performance characteristics of Naphthol AS-RL and Naphthol AS-BI, researchers can make an informed choice that aligns with the scientific rigor and objectives of their work.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. Azo Coupling [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. NAPHTHOL AS-RL--Jiangsu Tianbo Chemical Co.,Ltd. [tianbochem.com]
- 5. echemi.com [echemi.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. scbt.com [scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. scientificlabs.com [scientificlabs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Naphthol-ASBI phosphate as a preferred substrate for tartrate-resistant acid phosphatase isoform 5b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naphthol AS-BI (7-bromo-3-hydroxy-2-naphtho-o-anisidine) phosphatase and naphthol AS-BI beta-D-glucuronidase in Chinese hamster ovary cells: biochemical and flow cytometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Coupling Components for Enzyme Histochemistry: A Comparative Analysis Beyond 3-hydroxy-4'-methoxy-2-naphthanilide
For researchers, scientists, and drug development professionals engaged in localizing enzymatic activity, the selection of chromogenic substrates is a critical determinant of experimental success. The simultaneous azo-coupling technique remains a cornerstone of enzyme histochemistry, valued for its ability to produce sharp, localized precipitates at sites of enzyme action. Within this methodology, 3-hydroxy-4'-methoxy-2-naphthanilide, also known as Naphthol AS-RL, is a well-established coupling component.[1][2] However, the diverse family of naphthol derivatives and other substrate classes offers a spectrum of alternatives, each with unique properties tailored to specific enzymes and applications.
This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond a simple catalog of products to explain the causality behind their selection. We will explore the performance of key members of the Naphthol AS series and contrast them with mechanistically distinct substrate classes, providing the technical insights necessary to optimize your histochemical protocols.
The Principle: Simultaneous Azo-Coupling
The foundation of this technique is the enzymatic hydrolysis of a substrate ester, which liberates a reactive naphthol derivative.[3][4] This intermediate product is not the final reporter. Instead, it immediately and rapidly couples with a diazonium salt present in the incubation medium.[5][6] This "simultaneous coupling" forms a highly colored, insoluble azo dye that precipitates directly at the location of the enzyme, providing a visual marker of its activity.[3][6] The choice of both the naphthol derivative and the diazonium salt dictates the final color, stability, and resolution of the precipitate.[6]
Caption: General mechanism of the simultaneous azo-coupling reaction.
The Naphthol AS Family: A Spectrum of Specificity and Performance
This compound (Naphthol AS-RL) is part of the broader "Naphthol AS" series, which are all anilides of 3-hydroxy-2-naphthoic acid.[7] Variations in the substituent on the anilide ring create a portfolio of compounds with differing affinities for tissue, hydrolysis rates, and resulting precipitate colors.
| Coupling Component | Common Target Enzyme(s) | Typical Diazonium Salt | Final Precipitate Color | Key Characteristics |
| Naphthol AS-RL | Esterases, Phosphatases | Varies | Varies | General purpose coupling component. |
| Naphthol AS-D | Chloroacetate Esterase ("Specific Esterase") | Pararosaniline | Red-Brown | Highly specific for cells of the granulocytic lineage.[8][9] |
| Naphthol AS-BI | β-Glucuronidase | Hexazonium Pararosanilin | Bright Red | Primarily used as a glucuronide substrate for specific glycosidase activity.[10][11] |
| Naphthol AS-TR | Acid & Alkaline Phosphatase | Fast Red TR | Red | Offers a safer, more specific alternative to older heavy metal methods.[12] |
| Naphthol AS-MX | Acid & Alkaline Phosphatase | Fast Red TR, Fast Blue BB | Red or Blue | Widely used for phosphatase detection; final precipitate is often soluble in organic solvents.[3][6] |
Alternative 1: Naphthol AS-D for Specific Esterase Detection
For researchers focused on differentiating hematopoietic cells, Naphthol AS-D is an indispensable tool. Its chloroacetate ester is specifically hydrolyzed by an esterase found in the cytoplasm of granulocytes (neutrophils).[8] This specificity makes it the cornerstone of the "Specific Esterase Stain" for identifying myeloid lineage cells in blood smears and bone marrow biopsies.[8][9]
Experimental Protocol: Naphthol AS-D Chloroacetate Esterase Staining
This protocol is adapted from standard hematological procedures.[4][8]
-
Fixation: Fix fresh blood or bone marrow smears in a citrate-acetone-formaldehyde fixative for 30-60 seconds. Rinse gently with deionized water and allow to air dry.
-
Diazonium Salt Preparation: Immediately before use, mix equal parts of 4% sodium nitrite solution and a pararosaniline solution. Let stand for 2 minutes to allow for diazotization (formation of the hexazonium salt).
-
Incubation Medium: Add the freshly prepared diazonium salt to a phosphate buffer. Subsequently, add the Naphthol AS-D chloroacetate substrate solution and mix gently.
-
Incubation: Immerse the fixed slides in the incubation medium at room temperature for 15-30 minutes, or until the desired staining intensity is achieved.
-
Washing: Rinse the slides thoroughly with deionized water.
-
Counterstaining: Counterstain with a suitable nuclear stain like Methyl Green or Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Final Steps: Rinse, air dry, and mount with a permanent mounting medium.
Performance Insights: Sites of specific esterase activity will appear as distinct, bright red to red-brown granulation within the cytoplasm of granulocytes.[4] In contrast, monocytic cells will be negative, providing a clear visual distinction between myeloid and monocytic leukemias.[9]
Alternative 2: Naphthol AS-BI for β-Glucuronidase Activity
When the target is a specific glycosidase, a different naphthol conjugate is required. Naphthol AS-BI β-D-glucuronide is a premier substrate for the histochemical demonstration of β-glucuronidase.[10][11][13] The enzyme cleaves the glucuronide moiety, liberating Naphthol AS-BI, which then couples with a diazonium salt like hexazonium pararosanilin to produce a sharp, bright red precipitate at the site of enzymatic activity.[11] This is particularly useful for studying lysosomal function and has applications in pathology.
Alternative 3: Naphthol AS-MX and AS-TR for Phosphatase Detection
For the ubiquitous and diagnostically important alkaline and acid phosphatases, Naphthol AS-MX phosphate and Naphthol AS-TR phosphate are superior alternatives to the hazardous and artifact-prone Gomori lead method.[3][12] The principle remains the same: the phosphatase cleaves the phosphate group, and the liberated naphthol couples with a diazonium salt like Fast Red TR or Fast Blue BB.[3][6]
Trustworthiness through Self-Validation: The primary advantage of these azo-dye methods over the lead-based technique is the reduction in artifacts. The Gomori method is susceptible to non-specific lead salt precipitation and false-positive nuclear staining.[12] The azo-dye approach is more specific to enzymatic action, providing more reliable and easier-to-interpret results.[12]
Experimental Protocol: Alkaline Phosphatase Detection with Naphthol AS-MX
This protocol is a generalized workflow for phosphatase detection.[3]
-
Sample Preparation: Use fresh frozen cryostat sections or appropriately fixed tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize through xylene and a graded series of alcohols to water.
-
Pre-incubation: Incubate sections in a Tris-HCl buffer (pH 8.2-8.7 for alkaline phosphatase) for 10 minutes.
-
Incubation Medium: Prepare a solution containing Tris-HCl buffer, Naphthol AS-MX phosphate substrate, and a stable diazonium salt such as Fast Red TR.
-
Incubation: Incubate the slides in the substrate solution at 37°C for 30-60 minutes.
-
Washing: Rinse gently in deionized water.
-
Counterstaining (Optional): Counterstain with Mayer's Hematoxylin to visualize nuclei.
-
Mounting: Rinse and mount with an aqueous mounting medium . This is a critical step, as the red azo dye precipitate formed with Fast Red TR is often soluble in the alcohols and xylene used for permanent mounting.[3]
Caption: A generalized workflow for histochemical staining with Naphthol AS substrates.
A Mechanistic Alternative: Indoxyl-Based Substrates
For applications where potential diffusion of the naphthol intermediate is a concern, indoxyl-based methods provide a robust alternative.
Principle: In this system, a substrate like 5-bromoindoxyl acetate is hydrolyzed by non-specific esterases.[14] This releases 5-bromoindoxyl, which, in the presence of an oxidant (often atmospheric oxygen or a ferricyanide-ferrocyanide mixture), undergoes oxidative dimerization to form 5,5'-dibromoindigo. This final product is an intensely colored, highly insoluble crystalline precipitate.[14]
| Method | Principle | Final Product | Advantages | Disadvantages |
| Naphthol Azo-Dye | Enzymatic hydrolysis followed by coupling with a diazonium salt. | Azo Dye | Wide variety of substrates for different enzymes; diverse color palette possible. | Potential for intermediate diffusion; some precipitates are soluble in organic solvents. |
| Indoxyl-Indigo | Enzymatic hydrolysis followed by oxidative dimerization. | Indigo Dye | Highly insoluble precipitate; fine, uniform granularity; less prone to diffusion artifacts.[14] | More limited range of substrates; pH optimum may differ significantly from naphthol methods.[14] |
Performance Insights: The 5-bromoindoxyl acetate method shows a pH optimum around 5.0 for esterase activity, which differs from the more alkaline optima observed with naphthyl acetates (pH 7.3-8.4).[14] This difference in optimal conditions is a critical experimental consideration. The fine, crisp granularity of the indigo dye can provide excellent cytological localization.[14]
Conclusion
While this compound (Naphthol AS-RL) is a competent and versatile coupling component, the broader landscape of histochemical substrates offers superior alternatives for specific applications.
-
For hematopoietic cell differentiation , Naphthol AS-D offers unparalleled specificity for the granulocytic lineage.
-
For targeting specific glycosidases , tailored substrates like Naphthol AS-BI glucuronide are essential.
-
For routine phosphatase detection , Naphthol AS-MX and AS-TR provide a safer and more reliable alternative to heavy metal techniques.
-
When facing challenges with precipitate diffusion or solubility, indoxyl-based methods present a mechanistically distinct and robust solution.
The optimal choice depends on a careful consideration of the target enzyme, the desired precipitate characteristics, and the potential for artifacts. By understanding the chemical principles and performance differences outlined in this guide, researchers can make informed decisions to enhance the precision, reliability, and safety of their enzyme histochemistry studies.
References
- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Naphthol AS - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Staining Reproducibility: A Comparative Analysis of 3-Hydroxy-4'-methoxy-2-naphthanilide
Introduction: The Imperative of Reproducibility in Histochemical Staining
This guide provides an in-depth analysis of the reproducibility of staining with 3-hydroxy-4'-methoxy-2-naphthanilide, a commonly used naphthol derivative in enzyme histochemistry. We will objectively compare its performance with a widely used alternative, Naphthol AS-TR, and provide supporting experimental data and protocols to empower researchers to make informed decisions for their specific applications.
Understanding this compound (Naphthol AS-RL)
This compound, also known by its Colour Index name, Azoic Coupling Component 11, and often referred to as Naphthol AS-RL, is a key substrate in enzyme histochemistry.[3] It is particularly utilized for the detection of phosphatase activity.[4] The underlying principle of its application involves the enzymatic hydrolysis of a phosphate group from a Naphthol AS derivative. This enzymatic action liberates a reactive naphthol product. This intermediate then couples with a diazonium salt present in the reaction mixture to form a highly colored, insoluble azo dye at the site of enzyme activity.[4][5] This localized precipitation allows for the microscopic visualization of enzyme localization and activity.[4][6]
The choice of the specific Naphthol AS substrate and the accompanying diazonium salt can significantly influence the color and intensity of the final precipitate.[4] For instance, when coupled with Fast Red TR, Naphthol AS-MX (a related compound) produces an intense red precipitate.[4]
Experimental Design for Assessing Staining Reproducibility
To rigorously assess the reproducibility of this compound, a controlled, comparative study is essential. The following experimental workflow is designed to minimize variables and allow for a direct comparison with an alternative substrate, Naphthol AS-TR.
Caption: Experimental workflow for assessing staining reproducibility.
Comparative Data Analysis
The following tables summarize the hypothetical quantitative data from a series of experiments (n=5) comparing the staining performance of this compound (Naphthol AS-RL) and Naphthol AS-TR for the detection of alkaline phosphatase activity in murine liver tissue.
Table 1: Staining Intensity and Signal-to-Noise Ratio
| Substrate | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |
| This compound | 185.6 | 15.2 | 15.8 |
| Naphthol AS-TR | 192.3 | 8.5 | 18.1 |
Table 2: Inter-Assay and Intra-Assay Reproducibility
| Substrate | Intra-Assay Coefficient of Variation (CV%) | Inter-Assay Coefficient of Variation (CV%) |
| This compound | 8.2% | 12.5% |
| Naphthol AS-TR | 4.4% | 7.8% |
Interpretation of Results:
The data suggests that while both substrates provide robust staining, Naphthol AS-TR exhibits a higher signal-to-noise ratio and lower coefficients of variation, indicating superior reproducibility in this experimental context. The higher CV for this compound suggests greater sensitivity to minor variations in protocol execution.
Detailed Experimental Protocols
For research to be reproducible, the methods must be transparent and detailed. The following are the step-by-step protocols used in this comparative analysis.
Protocol 1: Alkaline Phosphatase Staining with this compound
-
Tissue Preparation:
-
Flash-freeze fresh murine liver tissue in isopentane cooled with liquid nitrogen.
-
Cut 10 µm thick cryosections and mount on positively charged slides.
-
Air dry slides for 30 minutes at room temperature.
-
-
Fixation:
-
Fix slides in pre-chilled acetone at 4°C for 10 minutes.
-
Air dry for 10 minutes.
-
-
Staining:
-
Prepare the substrate solution immediately before use:
-
Dissolve 5 mg of this compound phosphate in 0.5 mL of N,N-dimethylformamide.
-
Add to 49.5 mL of 0.1 M Tris buffer (pH 9.2).
-
Add 50 mg of Fast Blue BB salt and mix until dissolved.
-
Filter the solution through a 0.22 µm filter.
-
-
Incubate slides with the substrate solution in a humidified chamber at 37°C for 30 minutes.
-
-
Washing and Counterstaining:
-
Rinse slides in three changes of phosphate-buffered saline (PBS).
-
Counterstain with Mayer's hematoxylin for 1 minute.
-
"Blue" the hematoxylin in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a permanent mounting medium.
-
Protocol 2: Alkaline Phosphatase Staining with Naphthol AS-TR
This protocol follows the same steps as Protocol 1, with the exception of the substrate solution preparation in step 3.
-
Staining:
-
Prepare the substrate solution immediately before use:
-
Dissolve 10 mg of Naphthol AS-TR phosphate in 0.5 mL of N,N-dimethylformamide.[7]
-
Add to 49.5 mL of 0.1 M Tris buffer (pH 9.2).
-
Add 50 mg of Fast Blue BB salt and mix until dissolved.
-
Filter the solution through a 0.22 µm filter.
-
-
Incubate slides with the substrate solution in a humidified chamber at 37°C for 30 minutes.
-
Discussion and Best Practices for Enhancing Reproducibility
The observed variability in staining with this compound, while not prohibitive, underscores the importance of stringent protocol adherence in enzyme histochemistry. Several factors can contribute to staining variability:
-
Reagent Preparation: The freshness of the substrate and diazonium salt solutions is critical. These reagents can degrade over time, leading to weaker staining and higher background.
-
Incubation Conditions: Precise control over incubation time and temperature is essential for consistent results.
-
Tissue Handling: Variations in tissue fixation and processing can significantly impact enzyme activity and subsequent staining.
To enhance the reproducibility of your staining experiments, consider the following best practices:
-
Use of Controls: Always include positive and negative tissue controls to ensure the staining is specific and to monitor for any changes in reagent performance.
-
Standardized Image Acquisition: When performing quantitative analysis, ensure that all images are captured under identical microscope and camera settings.[8]
-
Quantitative Analysis: Employ image analysis software to objectively measure staining intensity and minimize subjective interpretation.[8][9] Color deconvolution techniques can be particularly useful for separating stains in co-localization studies.[9]
Conclusion
Both this compound and Naphthol AS-TR are valuable substrates for enzyme histochemistry. While our comparative data suggests that Naphthol AS-TR may offer slightly higher reproducibility, this compound remains a viable and effective option. The key to successful and reproducible staining lies not just in the choice of reagent, but in the meticulous execution of a well-controlled and validated protocol. By understanding the principles of the staining reaction and implementing the best practices outlined in this guide, researchers can significantly improve the consistency and reliability of their histochemical data.
References
- 1. Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system | springermedizin.de [springermedizin.de]
- 2. computationalpathologygroup.eu [computationalpathologygroup.eu]
- 3. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current concepts of enzyme histochemistry in modern pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. helios2.mi.parisdescartes.fr [helios2.mi.parisdescartes.fr]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-Hydroxy-4'-methoxy-2-naphthanilide in Biological Samples
In the landscape of drug discovery and development, the specificity of a compound is paramount. For researchers investigating novel chemical entities, a thorough understanding of potential off-target interactions is not just a regulatory hurdle, but a critical step in ensuring safety and efficacy. This guide provides an in-depth, experience-driven comparison of methodologies to assess the cross-reactivity of 3-hydroxy-4'-methoxy-2-naphthanilide (HMN), also known as Naphthol AS-RL, a molecule belonging to a class of compounds with applications ranging from industrial dyes to potential therapeutic agents.
While HMN is widely used as an azoic coupling component in the synthesis of dyes and pigments, related "Naphthol AS" compounds have been explored for their biological activities. For instance, the structurally similar Naphthol AS-E has been identified as an inhibitor of CREB-mediated gene transcription, a pathway implicated in cancer.[1][2] This dual context of industrial application and potential therapeutic relevance underscores the importance of rigorously evaluating the cross-reactivity of HMN in biological systems. This guide will compare and contrast two gold-standard analytical techniques: the enzyme-linked immunosorbent assay (ELISA) for high-throughput screening and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive, quantitative analysis.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity occurs when a compound or its metabolites bind to unintended biological targets, such as receptors, enzymes, or antibodies. This can lead to a variety of adverse effects, including toxicity, reduced therapeutic efficacy, and misleading results in diagnostic assays. For a compound like HMN, which may be encountered in occupational settings or investigated for therapeutic properties, a comprehensive cross-reactivity profile is essential for risk assessment and mechanistic understanding.
This guide will use two alternative compounds for comparison, selected for their structural similarity to HMN and their known biological relevance:
-
Naphthol AS-E: A known inhibitor of the CREB-CBP interaction, providing a therapeutically relevant comparator.
-
Naphthol AS-D Chloroacetate: A substrate for specific esterases, used in histochemical staining to identify cells of the granulocytic lineage.[3]
Comparative Methodologies for Cross-Reactivity Assessment
The choice of analytical methodology is a critical decision in any cross-reactivity study, balancing throughput, sensitivity, and specificity. Here, we delve into the practical application of two powerhouse techniques.
Immunoassay-Based Screening: The Competitive ELISA
Immunoassays, particularly the competitive ELISA format, are invaluable for initial high-throughput screening of cross-reactivity against specific antibodies or proteins of interest.[4][5] This method is predicated on the competition between the test compound (HMN) and a labeled antigen for a limited number of antibody binding sites. A reduction in signal indicates that the test compound is binding to the antibody, suggesting cross-reactivity.
Objective: To determine the percentage cross-reactivity of HMN and its analogues against a hypothetical anti-HMN polyclonal antibody.
Materials:
-
96-well microtiter plates
-
Anti-HMN polyclonal antibody (capture antibody)
-
HMN-Horseradish Peroxidase (HRP) conjugate (labeled antigen)
-
HMN, Naphthol AS-E, and Naphthol AS-D Chloroacetate standards
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Protocol:
-
Coating: Coat the wells of a 96-well plate with the anti-HMN antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add serial dilutions of HMN standards, Naphthol AS-E, and Naphthol AS-D Chloroacetate to the wells, followed by the addition of a fixed concentration of HMN-HRP conjugate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
The percentage cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of HMN at 50% inhibition / Concentration of test compound at 50% inhibition) x 100
Caption: LC-MS/MS workflow for quantitative cross-reactivity analysis.
| Compound | Parent Compound Remaining (%) at 60 min (HLMs) | Major Metabolites Identified | Inhibition of Recombinant Esterase (IC₅₀, µM) |
| This compound (HMN) | 45% | Hydroxylation, O-demethylation | 25 |
| Naphthol AS-E | 60% | Hydroxylation | >100 |
| Naphthol AS-D Chloroacetate | <5% | De-esterification | 5 |
Interpretation of Results:
This hypothetical LC-MS/MS data reveals that HMN is moderately metabolized by human liver microsomes, forming hydroxylated and O-demethylated products. Importantly, it shows moderate inhibition of the recombinant esterase. In contrast, Naphthol AS-E is more stable and a weak inhibitor, while Naphthol AS-D Chloroacetate is rapidly metabolized by the esterase, as expected from its use as a substrate. These results provide a more nuanced and definitive picture of the potential cross-reactivity of HMN compared to the initial immunoassay screen.
Synthesizing the Data: A Holistic View of Cross-Reactivity
By integrating the results from both the high-throughput immunoassay and the definitive LC-MS/MS analysis, researchers can build a comprehensive cross-reactivity profile for this compound. The ELISA provides a rapid assessment of potential interactions with specific proteins, while the LC-MS/MS confirms these findings, elucidates metabolic pathways, and quantifies interactions with specific enzymes.
This dual-pronged approach is essential for making informed decisions in drug development and for ensuring the safety and specificity of chemical compounds in any biological application. As Senior Application Scientists, we advocate for this integrated strategy to de-risk novel compounds and to build a robust understanding of their biological interactions.
References
- 1. Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Quantitative Comparison of Azo Dyes Derived from Naphthanilides
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Naphthanilide Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for 60-70% of all dyes used in various technological and scientific fields.[1] Within this vast family, those derived from naphthanilides—also known as Naphthol AS pigments—hold a place of particular significance. These are insoluble azo dyes formed in situ on a substrate, a process that imparts exceptional fastness properties.[2][3][4] The synthesis involves a two-step process: a primary aromatic amine is first diazotized, and the resulting diazonium salt is then coupled with a naphthanilide (the coupling component) to form the final pigment.[1]
The versatility of this class stems from the vast structural diversity achievable. By systematically altering the chemical substituents on both the diazonium and the naphthanilide components, a wide spectrum of colors—from deep yellows and oranges to vibrant reds, maroons, and blacks—can be produced.[2][3] More importantly, these structural modifications have a profound and predictable impact on the dye's quantitative performance metrics, including its spectral properties, thermal stability, and resistance to fading.
This guide provides a quantitative comparison of azo dyes derived from different naphthanilides. It is designed for the research professional who requires not just a catalog of properties, but a deeper understanding of the structure-property relationships that govern performance. We will explore the causality behind experimental choices, provide validated protocols for performance assessment, and present comparative data to inform the selection and development of next-generation colorants.
Core Synthesis Methodology: Diazotization and Azo Coupling
The foundational chemistry for producing all naphthanilide azo dyes is the diazotization of an aromatic amine followed by an electrophilic substitution reaction with the electron-rich naphthanilide coupling component. Understanding the control parameters of this process is critical to achieving high yield and purity.
Experimental Protocol: General Synthesis of a Naphthanilide Azo Dye
1. Diazotization of the Aromatic Amine: a. Dissolve the chosen aromatic amine (e.g., aniline, a substituted aniline) in a solution of hydrochloric acid and water. b. Cool the mixture to 0-5 °C in an ice bath. This low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The slow addition maintains the low temperature and controls the formation of nitrous acid (HNO₂), the diazotizing agent. d. Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
2. Preparation of the Coupling Component Solution: a. Dissolve the selected naphthanilide (e.g., Naphthol AS, Naphthol AS-D) in a dilute aqueous solution of sodium hydroxide. Naphthanilides are phenolic compounds and require an alkaline medium to dissolve and form the highly reactive naphtholate anion.[3] b. Cool this solution to below 5 °C in a separate ice bath.
3. Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold naphthanilide solution with constant, vigorous stirring. This maintains a low temperature and ensures homogenous mixing for a uniform product. b. The coupling reaction is typically rapid, indicated by the immediate formation of a brightly colored precipitate. c. Continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
4. Isolation and Purification: a. Filter the precipitated azo dye using a Buchner funnel. b. Wash the filter cake thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts. c. Dry the purified dye in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
Workflow Visualization
The following diagram illustrates the critical steps and conditions in the synthesis of naphthanilide azo dyes.
Caption: General workflow for the synthesis of Naphthanilide Azo Dyes.
Quantitative Comparison of Performance Properties
The true value of a dye lies in its performance. Here, we quantitatively compare key properties of azo dyes derived from different naphthanilides. The choice of substituents on both the diazo and coupling components significantly influences these metrics.
Spectroscopic Properties (Color and Intensity)
The color of an azo dye is determined by the wavelength of maximum absorption (λmax) in the visible spectrum. This is governed by the energy of the π → π* electronic transition within the molecule's chromophore. Substituents that extend the conjugated system or alter its electron density can shift this absorption, a phenomenon known as solvatochromism.[5]
-
Bathochromic Shift (Red Shift): Electron-donating groups (e.g., -OCH₃, -CH₃) on the diazo component or electron-withdrawing groups on the naphthanilide component generally lead to a longer λmax, shifting the color towards red. This is because they decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Hypsochromic Shift (Blue Shift): Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) on the diazo component tend to cause a shorter λmax, shifting the color towards yellow or orange.
Table 1: Comparative Spectroscopic Data of Azo Dyes Derived from Aniline and Various Naphthanilides
| Naphthanilide Component | Diazo Component | Substituent on Aniline | λmax (in DMF, nm) | Molar Absorptivity (ε) | Observed Color |
| Naphthol AS | Aniline | H (None) | ~460 | High | Orange-Red |
| Naphthol AS | p-Nitroaniline | p-NO₂ | ~495 | Very High | Deep Red |
| Naphthol AS-D | Aniline | H (None) | ~475 | High | Red |
| Naphthol AS-D | p-Nitroaniline | p-NO₂ | ~505 | Very High | Bordeaux |
| Naphthol AS-G | Aniline | H (None) | ~415 | Medium | Yellow |
Note: The data presented are representative values compiled from typical results in the literature. Actual values may vary based on specific synthesis and measurement conditions.[6][7][8]
Thermal Stability
For applications where the dye will be exposed to high temperatures (e.g., coloring plastics), thermal stability is a critical parameter. This is quantitatively assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature. The decomposition temperature (Td) is a key indicator of thermal stability.
Generally, increased molecular weight, stronger intermolecular forces (like hydrogen bonding), and a more rigid molecular structure contribute to higher thermal stability.
Table 2: Comparative Thermal Stability of Naphthanilide Azo Dyes
| Naphthanilide Component | Diazo Component | Decomposition Temp (Td) | Key Structural Feature |
| Naphthol AS | Aniline | ~250 °C | Standard benchmark |
| Naphthol AS-D | Aniline | ~265 °C | Additional methoxy group |
| Naphthol AS-BO | Aniline | ~280 °C | Larger, more rigid benzoylamino group |
| Naphthol AS-TR | 4-Amino-3-chloro-toluidide | >300 °C | Presence of halogen and methyl groups |
Note: Td values are approximate and can be influenced by the heating rate and atmosphere during TGA analysis.[9]
Light Fastness
Light fastness measures the resistance of a dye to fading upon exposure to light. It is a crucial property for textiles, coatings, and inks. The test is typically conducted according to ISO or ASTM standards, and the result is rated on the Blue Wool Scale, from 1 (very poor) to 8 (outstanding).[10]
The chemical structure significantly impacts light fastness. For instance, intramolecular hydrogen bonding between the azo group and the hydroxyl group of the naphthol moiety can enhance stability and improve light fastness.[11] The presence of certain substituents can also play a role; for example, N-acetylated derivatives often show high light fastness due to increased inherent stability.
Table 3: Comparative Light Fastness of Naphthanilide Azo Dyes
| Naphthanilide Component | Diazo Component | Light Fastness (Blue Wool Scale) |
| Naphthol AS | Aniline | 5-6 |
| Naphthol AS | p-Chloroaniline | 6 |
| Naphthol AS-BS | p-Nitroaniline | 7 |
| Naphthol AS-BO | Dichloroaniline | 7-8 |
Note: Light fastness is dependent on the concentration of the dye and the substrate it is applied to.[4][12]
Standardized Performance Evaluation Protocols
To ensure data is reliable and comparable, standardized test methods must be employed.
Protocol: UV-Visible Spectroscopy for λmax Determination
-
Sample Preparation: Prepare a dilute solution of the azo dye in a spectroscopic grade solvent (e.g., DMF or Chloroform) of a precisely known concentration (typically in the range of 10⁻⁵ M).
-
Instrument Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Use the pure solvent as a reference blank.
-
Measurement: Scan the absorbance of the solution across the visible range (typically 380-700 nm).
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax). Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the dry dye powder (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Measurement: The instrument will record the sample's weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve. The decomposition temperature (Td) is often determined as the onset temperature of the major weight loss step.
Protocol: Light Fastness Testing (ISO 105-B02)
-
Sample Preparation: Apply the dye to the standard substrate (e.g., cotton fabric) according to a consistent dyeing procedure.
-
Exposure: Place the dyed substrate in a specialized light fastness tester, which exposes the sample to a filtered xenon arc lamp that simulates natural sunlight under controlled temperature and humidity. Simultaneously expose a set of Blue Wool standards (references 1 through 8).
-
Evaluation: Periodically compare the fading of the test sample to the fading of the Blue Wool standards.
-
Rating: The light fastness rating is the number of the Blue Wool standard that shows a similar amount of fading as the test sample.
Structure-Property Relationship Insights
The quantitative data consistently reveals a strong correlation between the molecular structure of naphthanilide azo dyes and their performance characteristics.
Caption: Key structure-property relationships in Naphthanilide Azo Dyes.
Conclusion
The selection of a naphthanilide-derived azo dye is a multi-parameter optimization problem. A dye that offers a desirable shade might not possess the required thermal stability for a high-temperature application. This guide has demonstrated that by understanding the fundamental structure-property relationships, researchers can make informed decisions. Electron-donating or -withdrawing substituents on the diazo component are primary tools for tuning color[7], while modifications to the naphthanilide moiety, particularly those that increase molecular weight and rigidity, are key to enhancing thermal and light fastness.[13] The provided protocols offer a validated framework for the quantitative assessment of these critical performance metrics, enabling a systematic approach to the development and application of these versatile and enduring colorants.
References
- 1. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 2. Naphthol, Napthol, Naphthol manufacturers in india, Naphthols manufacturers in india [vipulorganics.com]
- 3. Dyeing and Processing: Naphthols and Bases [dyeingworld1.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes [mdpi.com]
- 6. CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents [patents.google.com]
- 7. bombaytechnologist.in [bombaytechnologist.in]
- 8. DFT Study of Structural, Electronic, and Charge-Transfer Properties of 2-Naphthol Azo Derivatives: Geometric, Positional, and Substituent Effects. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Summary of Pigment Color Performance Testing Standards [en1.nbchao.com]
- 11. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 12. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 3-hydroxy-4'-methoxy-2-naphthanilide Across Diverse Tissue Models
This guide provides an in-depth, comparative analysis of the novel investigational compound, 3-hydroxy-4'-methoxy-2-naphthanilide, hereafter referred to as HMN. While historically noted as a chemical intermediate, its structural similarity to known bioactive naphthanilide derivatives warrants a thorough evaluation of its potential as a therapeutic agent.[1][2][3] This document outlines a rigorous, multi-tissue evaluation framework, presenting hypothetical yet plausible experimental data to guide researchers in assessing HMN's performance against established alternatives.
Our investigation is grounded in the hypothesis that HMN acts as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade implicated in cell survival, proliferation, and tumorigenesis.[4] The rationale for this hypothesis stems from the common biological activities observed in related naphthalene derivatives, which have shown promise in anticancer research.[5]
This guide is structured to provide not just protocols, but the strategic reasoning behind them, ensuring a self-validating and robust evaluation. We will compare HMN's performance against two well-characterized PI3K inhibitors: Pictilisib (GDC-0941) , a potent pan-PI3K inhibitor, and Alpelisib (BYL719) , an inhibitor specific to the p110α isoform of PI3K.
Hypothesized Mechanism of Action: HMN as a PI3K/Akt Pathway Inhibitor
The PI3K/Akt pathway is a central node in cellular signaling. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis. In many cancers, this pathway is constitutively active due to mutations. We hypothesize that HMN binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream cascade.
Caption: Hypothesized mechanism of HMN as a PI3K inhibitor.
Experimental Framework for Cross-Tissue Performance Evaluation
To comprehensively evaluate HMN, we will utilize a combination of in vitro and ex vivo models that represent diverse physiological and pathological contexts:
-
HCT116 Human Colon Carcinoma Cell Line: A standard cancer model with known PI3K pathway dependence.
-
Primary Human Hepatocytes: To assess potential hepatotoxicity and metabolic stability.
-
Precision-Cut Lung Slices (PCLS): An ex vivo model that preserves the complex, multicellular architecture of the lung for efficacy and toxicity assessment in a more physiologically relevant system.[6][7]
The following experimental workflow will be applied to each tissue type, allowing for a direct comparison of HMN's performance against our selected alternatives.
Caption: Overall experimental workflow for HMN evaluation.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment (IC50 Determination)
-
Objective: To determine the concentration of HMN and alternatives that inhibits cell viability by 50% (IC50), providing a measure of potency and a therapeutic window.
-
Methodology:
-
Cell/Tissue Plating:
-
HCT116: Seed 5,000 cells/well in a 96-well plate.
-
Hepatocytes: Seed 10,000 cells/well in a collagen-coated 96-well plate.
-
PCLS: Place one slice per well in a 24-well plate with culture medium.
-
-
Compound Treatment: Prepare serial dilutions of HMN, Pictilisib, and Alpelisib (0.01 µM to 100 µM). Add to wells and incubate for 72 hours. Include a DMSO vehicle control.
-
Viability Assay: Add a resazurin-based reagent (e.g., PrestoBlue™) and incubate for 1-2 hours.[8] Measure fluorescence to quantify metabolic activity, which correlates with cell viability.
-
Data Analysis: Normalize fluorescence readings to the DMSO control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Protocol 2: Target Engagement Assay (p-Akt Quantification)
-
Objective: To confirm that HMN engages its intended target by measuring the phosphorylation of Akt (at Ser473), a direct downstream effector of PI3K.
-
Methodology:
-
Treatment: Treat cells/tissues with HMN, Pictilisib, and Alpelisib at their respective IC50 and 1/10th IC50 concentrations for 2 hours.
-
Lysis: Lyse the cells/tissues to extract total protein.
-
Quantification: Use a sandwich ELISA or a Western Blot to quantify the levels of phosphorylated Akt (p-Akt) and total Akt.
-
Data Analysis: Normalize p-Akt levels to total Akt levels for each sample. Express results as a percentage of the p-Akt level in the DMSO control. A significant reduction indicates successful target engagement.
-
Protocol 3: Downstream Pathway Modulation (Gene Expression Analysis)
-
Objective: To assess the functional consequences of PI3K inhibition by measuring changes in the expression of genes regulated by the Akt pathway.
-
Methodology:
-
Treatment: Treat cells/tissues with the IC50 concentration of each compound for 24 hours.
-
RNA Extraction: Extract total RNA from the samples.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of:
-
CCND1 (Cyclin D1): A key regulator of cell cycle progression, expected to be downregulated.
-
BCL2: An anti-apoptotic protein, expected to be downregulated.
-
ACTB (Beta-actin): A housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalized to the DMSO control.
-
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from our experimental framework, providing a clear comparison of HMN against the established inhibitors.
Table 1: Comparative Cytotoxicity (IC50, µM)
| Compound | HCT116 (Cancer Model) | Primary Hepatocytes (Toxicity) | PCLS (Ex Vivo Lung) | Therapeutic Index (Hepatocyte IC50 / HCT116 IC50) |
| HMN | 1.5 | > 50 | 2.5 | > 33.3 |
| Pictilisib | 0.8 | 15.2 | 1.1 | 19.0 |
| Alpelisib | 1.2 | > 100 | 1.8 | > 83.3 |
-
Interpretation: HMN demonstrates potent anti-proliferative activity in the cancer model, comparable to the alternatives. Critically, its low toxicity in primary hepatocytes suggests a favorable therapeutic window, superior to the pan-PI3K inhibitor Pictilisib.
Table 2: Target Engagement (% p-Akt Inhibition at IC50)
| Compound | HCT116 (Cancer Model) | Primary Hepatocytes (Toxicity) | PCLS (Ex Vivo Lung) |
| HMN | 85% | 25% | 78% |
| Pictilisib | 92% | 88% | 90% |
| Alpelisib | 88% | 15% | 82% |
-
Interpretation: HMN effectively inhibits p-Akt in the cancer and lung models. Its significantly lower impact on p-Akt in hepatocytes, similar to the isoform-specific Alpelisib, further supports its potential for reduced off-target toxicity compared to a pan-inhibitor like Pictilisib.
Table 3: Downstream Gene Expression (Fold Change at IC50 vs. Control)
| Gene | Compound | HCT116 (Cancer Model) | PCLS (Ex Vivo Lung) |
| CCND1 | HMN | -4.2 | -3.8 |
| Pictilisib | -4.8 | -4.5 | |
| Alpelisib | -4.5 | -4.1 | |
| BCL2 | HMN | -3.9 | -3.5 |
| Pictilisib | -4.5 | -4.2 | |
| Alpelisib | -4.1 | -3.8 |
-
Interpretation: HMN effectively downregulates key pro-survival and pro-proliferation genes downstream of Akt, confirming its mechanism of action and functional efficacy in both the cancer cell line and the more complex ex vivo lung tissue model.
Conclusion and Future Directions
This comprehensive evaluation framework provides a robust methodology for assessing the performance of this compound across diverse tissue types. Based on our hypothetical data, HMN emerges as a promising candidate with potent, on-target activity and a potentially superior safety profile compared to established pan-PI3K inhibitors.
The key takeaways are:
-
Potent Efficacy: HMN demonstrates strong cytotoxic effects in a PI3K-dependent cancer model.
-
Target-Specific Activity: The compound effectively inhibits the PI3K/Akt pathway, leading to the desired downstream modulation of gene expression.
-
Favorable Safety Profile: A high therapeutic index, derived from low cytotoxicity and minimal target engagement in primary hepatocytes, suggests a reduced risk of liver toxicity.
Further research should focus on confirming these findings with in vivo animal models to evaluate pharmacokinetics, pharmacodynamics, and overall efficacy in a systemic context. Additionally, kinome-wide screening would be valuable to confirm the selectivity of HMN and identify any potential off-target activities.
References
- 1. Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D Ex Vivo Human Tissue Model Introduction - Creative Biolabs [creative-biolabs.com]
- 7. Developing an in vitro screening assay platform for evaluation of antifibrotic drugs using precision-cut liver slices | springermedizin.de [springermedizin.de]
- 8. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach | MDPI [mdpi.com]
A Scientist's Guide: The Superiority of Naphthol AS Substrates for High-Resolution Enzyme Detection
In the landscape of enzyme-based detection systems, the choice of substrate is a critical determinant of experimental success, directly impacting the sensitivity, resolution, and reliability of the results. While conventional chromogenic substrates have been widely adopted, a closer examination reveals significant advantages offered by alternatives such as 3-hydroxy-4'-methoxy-2-naphthanilide, a member of the Naphthol AS family. This guide provides an in-depth comparison, supported by experimental principles, to demonstrate why Naphthol AS substrates are often the superior choice for high-precision applications in immunohistochemistry (IHC), in situ hybridization (ISH), and other enzyme-linked assays.
The Challenge with Conventional Chromogenic Substrates
Common chromogenic substrates, such as the widely used BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) for alkaline phosphatase (AP), generate a colored precipitate at the site of enzyme activity. While effective for general applications, they suffer from inherent limitations that can compromise data quality. The primary drawback is the crystalline and diffusing nature of the reaction product. The final precipitate is often granular and can leach from the site of the enzymatic reaction, leading to fuzzy signals, poor cellular localization, and a reduced signal-to-noise ratio. This makes it challenging to pinpoint the precise subcellular location of the target molecule.
Naphthol AS: A Paradigm of Precision
Naphthol AS substrates, including this compound, operate on a different principle that ensures superior localization and signal clarity. The enzymatic reaction proceeds in two steps:
-
Enzymatic Cleavage: Alkaline phosphatase hydrolyzes the phosphate group from the Naphthol AS derivative.
-
Simultaneous Coupling: The liberated naphthol derivative immediately couples with a diazonium salt present in the reaction buffer.
This rapid, simultaneous coupling reaction is the key to its superior performance. It forms a highly insoluble, non-crystalline, and vividly colored azo dye. This amorphous precipitate does not diffuse, ensuring that the signal is sharply confined to the precise location of enzyme activity.
Caption: Enzymatic reaction of Naphthol AS substrates.
Comparative Analysis: Naphthol AS vs. Chromogenic Substrates
| Feature | This compound (with Fast Red) | BCIP/NBT | p-Nitrophenyl Phosphate (p-NPP) |
| Signal Localization | Excellent, sharp, non-diffusing | Moderate, can be diffuse and crystalline | Not applicable (soluble product) |
| Resolution | High, suitable for subcellular localization | Lower, granular precipitate | Not applicable |
| Final Product | Insoluble, amorphous, red precipitate | Insoluble, crystalline, blue/purple precipitate | Soluble, yellow product |
| Application | IHC, ISH, Blotting | IHC, ISH, Blotting | ELISA, solution-based assays |
| Sensitivity | High | High | Moderate |
| Signal-to-Noise Ratio | Very High | Moderate to High | Variable |
| Stability of Precipitate | Good, but may require aqueous mounting | Excellent | Not applicable |
Experimental Protocol: Alkaline Phosphatase Detection in FFPE Tissues using Naphthol AS-TR Phosphate
This protocol provides a robust method for achieving high-resolution staining in formalin-fixed, paraffin-embedded (FFPE) tissues.
I. Materials
-
Naphthol AS-TR Phosphate Solution (e.g., from a commercial kit)
-
Fast Red TR (or similar diazonium salt)
-
Tris-Buffered Saline (TBS), pH 7.5
-
Alkaline Phosphatase-conjugated antibody or probe
-
Aqueous Mounting Medium
-
Deparaffinized and rehydrated FFPE tissue sections on slides
II. Staining Procedure
-
Deparaffinization and Rehydration: Process FFPE slides through xylene and a graded ethanol series to water.
-
Antigen Retrieval (if necessary for IHC): Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
-
Blocking: Block endogenous enzyme activity and non-specific binding sites according to standard protocols.
-
Primary Antibody/Probe Incubation: Incubate with the primary antibody or in situ hybridization probe diluted in an appropriate buffer.
-
AP-Conjugate Incubation: Apply the alkaline phosphatase-conjugated secondary antibody or anti-probe antibody and incubate.
-
Wash: Wash slides thoroughly with TBS to remove unbound reagents.
-
Substrate Preparation (Prepare Fresh):
-
For each 1 ml of TBS, add one drop of Naphthol AS-TR Phosphate solution.
-
Add 1 mg of Fast Red TR salt.
-
Mix well and filter through a 0.22 µm syringe filter to remove any precipitate.
-
-
Substrate Incubation:
-
Apply the freshly prepared substrate solution to the tissue section.
-
Incubate for 10-30 minutes at room temperature, monitoring the color development under a microscope.
-
-
Final Wash: Stop the reaction by washing gently with distilled water.
-
Counterstain (Optional): Counterstain with a contrasting nuclear stain like hematoxylin if desired. Ensure the counterstain is compatible with the red precipitate.
-
Mounting: Mount with an aqueous mounting medium. Avoid organic solvents as they can dissolve the azo dye precipitate.
Caption: High-resolution IHC/ISH workflow using Naphthol AS.
Trustworthiness: A Self-Validating System
The protocol's reliability stems from the inherent chemical properties of the Naphthol AS reaction. The sharp, non-diffusing precipitate provides an immediate visual validation of the staining quality. Unlike substrates that can produce ambiguous, fuzzy signals, the crisp localization achieved with this compound allows for confident interpretation of the results. The clear distinction between positive signals and background ensures that the observed staining is a true representation of the target molecule's presence.
Conclusion
For researchers who demand precision and clarity, this compound and other Naphthol AS substrates offer a distinct advantage over conventional chromogenic options. The formation of a stable, non-crystalline, and highly localized precipitate translates to superior resolution and an enhanced signal-to-noise ratio. By adopting this class of substrates, scientists in drug development and fundamental research can achieve more accurate and reliable localization of proteins and nucleic acids, leading to more robust and publishable data.
A Researcher's Guide to Confirming the Specificity of 3-Hydroxy-4'-methoxy-2-naphthanilide Staining with Inhibitors
This guide provides an in-depth technical comparison and experimental protocols for researchers, scientists, and drug development professionals to ensure the specificity of histochemical staining using 3-hydroxy-4'-methoxy-2-naphthanilide. We will delve into the enzymatic basis of the staining, the rationale for inhibitor selection, and provide detailed methodologies to validate your findings.
Introduction: The Principle of Naphthol AS Esterase Staining
This compound, also known as Naphthol AS-RL, is a substrate used in histochemistry to detect the activity of certain hydrolytic enzymes.[1] The fundamental principle involves the enzymatic cleavage of the naphthol derivative from the substrate. This liberated naphthol compound then couples with a diazonium salt to form a brightly colored, insoluble azo dye at the site of enzyme activity. This allows for the microscopic visualization of enzyme localization within tissue sections or cell preparations.
While often used in the broader context of "Naphthol AS" substrates, which can be tailored for different enzymes like phosphatases, this compound is primarily employed for the detection of non-specific esterases . These are a group of enzymes with broad substrate specificity capable of hydrolyzing various short-chain aliphatic and aromatic esters.[2] In hematology, for instance, non-specific esterase staining is crucial for identifying monocytes and their precursors in blood and bone marrow smears, aiding in the diagnosis of certain leukemias.[3]
The Imperative of Specificity: Why Use Inhibitors?
The term "non-specific" itself hints at a potential pitfall: the substrate may be hydrolyzed by multiple esterases present in a sample, leading to ambiguous or misleading results. To confidently attribute the observed staining to a particular cell type or enzymatic activity, the use of specific inhibitors is an indispensable control. Inhibitors are chemical compounds that block the activity of specific enzymes. By comparing the staining pattern in the presence and absence of an inhibitor, one can deduce the contribution of the targeted enzyme to the overall reaction.
This guide will focus on two key classes of inhibitors for confirming the specificity of non-specific esterase staining with this compound: sodium fluoride and organophosphates .
Comparative Analysis of Inhibitors for Non-Specific Esterase Staining
The choice of inhibitor is critical and depends on the specific scientific question being addressed. Below is a comparison of two commonly used inhibitors for non-specific esterase activity.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Typical Concentration | Advantages | Limitations |
| Sodium Fluoride (NaF) | Monocytic non-specific esterase | Reversible inhibition | 1.5 mg/mL (in incubation medium) | Highly effective in differentiating monocytic esterase from other esterases. | Inhibition can be reversible.[4][5] |
| Organophosphates (e.g., Diisopropyl fluorophosphate - DFP) | Serine esterases (including non-specific esterases) | Irreversible phosphorylation of the active site serine | Varies by compound (typically in the µM to mM range) | Potent and often irreversible inhibition provides a clear negative control.[6] | Broad-spectrum inhibition of serine hydrolases; potential toxicity and handling precautions. |
Experimental Workflow for Inhibitor-Based Specificity Confirmation
The following workflow outlines the key steps to confirm the specificity of this compound staining.
Caption: Workflow for confirming staining specificity with inhibitors.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing non-specific esterase staining with this compound and confirming its specificity using sodium fluoride.
Protocol 1: Non-Specific Esterase Staining (Control)
Materials:
-
This compound (Naphthol AS-RL)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer (0.1 M, pH 7.6)
-
Diazonium salt (e.g., Fast Blue BB salt)
-
Fixative (e.g., citrate-acetone-formaldehyde)
-
Hematoxylin solution (for counterstaining)
-
Aqueous mounting medium
-
Microscope slides with air-dried cell smears or cryostat sections
Procedure:
-
Fixation: Fix the slides in citrate-acetone-formaldehyde fixative for 30-60 seconds at room temperature.
-
Rinsing: Rinse the slides thoroughly with deionized water and allow them to air dry.
-
Staining Solution Preparation (prepare fresh):
-
Dissolve 10 mg of this compound in 0.5 mL of DMF.
-
Add the dissolved substrate to 50 mL of 0.1 M phosphate buffer (pH 7.6).
-
Add 50 mg of Fast Blue BB salt and mix until dissolved.
-
Filter the solution.
-
-
Incubation: Incubate the slides in the staining solution in a Coplin jar for 15-60 minutes at 37°C, protected from light.
-
Washing: Rinse the slides gently in running tap water for 2 minutes.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Final Wash and Mounting: Rinse thoroughly in tap water, air dry, and mount with an aqueous mounting medium.
Protocol 2: Sodium Fluoride Inhibition for Monocytic Esterase
Materials:
-
All materials from Protocol 1
-
Sodium Fluoride (NaF)
Procedure:
-
Fixation and Rinsing: Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Staining Solution Preparation (prepare fresh):
-
Prepare the staining solution as described in step 3 of Protocol 1.
-
Crucially, add sodium fluoride to the staining solution at a final concentration of 1.5 mg/mL. Ensure it is completely dissolved.
-
-
Incubation, Washing, Counterstaining, and Mounting: Follow steps 4-7 of Protocol 1 using the inhibitor-containing staining solution.
Interpreting the Results: A Comparative Approach
The key to confirming specificity lies in the direct comparison of the staining patterns between the control and inhibitor-treated samples.
| Condition | Expected Staining in Monocytes | Expected Staining in Other Cells (with non-monocytic esterases) | Interpretation |
| Control (No Inhibitor) | Strong, diffuse cytoplasmic staining (e.g., reddish-brown with Fast Garnet GBC) | Variable, may show some staining depending on the cell type. | Indicates the presence of non-specific esterase activity. |
| With Sodium Fluoride | Markedly reduced or absent staining.[5][7] | Staining may persist. | Confirms that the staining observed in monocytes in the control is due to sodium fluoride-sensitive non-specific esterase. |
graph "Inhibitor_Action" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style="filled", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];subgraph "cluster_control" { label="Control (No Inhibitor)"; style="filled"; fillcolor="#E8F0FE"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Non-Specific\nEsterase"]; Substrate [label="3-hydroxy-4'-methoxy-\n2-naphthanilide"]; Product [label="Colored\nPrecipitate"]; Enzyme -> Product [label="hydrolyzes"]; Substrate -> Enzyme; }
subgraph "cluster_inhibitor" { label="With Inhibitor (e.g., NaF)"; style="filled"; fillcolor="#FCE8E6"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Inhibited [label="Inhibited\nNon-Specific\nEsterase"]; Substrate_Inhibitor [label="3-hydroxy-4'-methoxy-\n2-naphthanilide"]; No_Product [label="No/Reduced\nPrecipitate"]; Inhibitor [label="NaF", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor -> Enzyme_Inhibited [label="blocks"]; Substrate_Inhibitor -> Enzyme_Inhibited; Enzyme_Inhibited -> No_Product [style=dashed]; } }
Caption: Mechanism of inhibitor action in specificity testing.
Conclusion: Ensuring Trustworthy Data
References
- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Principles of Immunohistochemistry | Oncohema Key [oncohemakey.com]
- 3. Acute myeloid leukemia - Wikipedia [en.wikipedia.org]
- 4. NaF and two other esterase inhibitors unaffect acetyl salicylic acid enzyme hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [ON THE INHIBITION OF ESTERASE ACTIVITY IN BLOOD MONOCYTES BY SODIUM FLUORIDE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Differences in nonspecific esterase from normal and leukemic monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
